molecular formula C12H8N2O4 B1209140 2,2'-Bipyridine-3,3'-dicarboxylic acid CAS No. 4433-01-6

2,2'-Bipyridine-3,3'-dicarboxylic acid

Número de catálogo: B1209140
Número CAS: 4433-01-6
Peso molecular: 244.2 g/mol
Clave InChI: KNVZVRWMLMPTTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-carboxy-2-pyridinyl)-3-pyridinecarboxylic acid is a member of bipyridines.

Propiedades

IUPAC Name

2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-3-1-5-13-9(7)10-8(12(17)18)4-2-6-14-10/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVZVRWMLMPTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350521
Record name 2,2'-bipyridine-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4433-01-6
Record name 2,2'-bipyridine-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-3,3'-dicarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,2'-Bipyridine-3,3'-dicarboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Core Compound Identification

CAS Number: 4433-01-6[1][2][3]

Chemical Name: this compound[3]

IUPAC Name: 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid[1]

Introduction

This compound is a heterocyclic organic compound featuring a bipyridine core, which consists of two interconnected pyridine (B92270) rings.[1] The strategic placement of carboxylic acid groups at the 3 and 3' positions makes it a versatile chelating ligand in coordination chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications, particularly for researchers and professionals in drug development and materials science. Its ability to form stable complexes with a variety of metal ions has led to extensive research into the luminescent, magnetic, and catalytic properties of these resulting coordination compounds.[4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 4433-01-6[1][2][3]
Molecular Formula C₁₂H₈N₂O₄[1][2]
Molecular Weight 244.20 g/mol [2][5]
Melting Point 261°C (decomposes)[3][6]
Boiling Point 454.1 ± 40.0 °C at 760 mmHg[6]
Density 1.5 ± 0.1 g/cm³[6]
Flash Point 228.5 ± 27.3 °C[6]
Appearance Solid

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. The choice of method often depends on the desired yield, purity, and scalability.

Oxidation of 1,10-Phenanthroline (B135089)

A historical and common method involves the oxidation of 1,10-phenanthroline.[1]

Experimental Protocol:

  • Dissolve 1,10-phenanthroline monohydrate (16.0 g, 0.081 mol), sodium hydroxide (B78521) (6.4 g, 0.16 mol), and potassium permanganate (B83412) (38.0 g, 0.24 mol) in 700 ml of water in a 1.5 L Erlenmeyer flask.[7]

  • Boil the mixture with stirring for 2.5 hours.[7]

  • Filter the hot solution to remove the manganese dioxide precipitate.[7]

  • Concentrate the filtrate to approximately 300 ml.[7]

  • Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.[7]

  • Add decolorizing charcoal, boil the mixture, and filter again.[7]

  • Concentrate the filtrate to about 200 ml.[7]

  • Filter the resulting white needles of the product, wash with cold water and then cold ethanol.[7]

  • Dry the product in vacuo over P₂O₅.[7] This method can yield 75-80% of the final product.[7]

Palladium-Catalyzed Coupling of 2-Chloronicotinic Acid

A more modern approach utilizes a palladium-catalyzed coupling reaction.

Experimental Protocol:

  • Dissolve 9.50 g of 2-chloronicotinic acid and 5.30 g of sodium hydroxide in a solvent mixture of 40 mL of water and 40 mL of methanol.[3]

  • Add 4 g of a palladium/activated carbon catalyst (5% palladium loading).[3]

  • Stir the reaction mixture at 80-85°C and 0.1 MPa for 30 hours.[3]

  • After the reaction is complete, remove the catalyst by filtration.[3]

  • Acidify the filtrate to pH 1 with hydrochloric acid to precipitate the product.[3]

  • The final product is obtained as a white solid.[3] This method results in a 48% yield.[3]

Coordination Chemistry and Applications

This compound is a highly effective chelating ligand, capable of binding to metal ions through its nitrogen atoms and carboxylate groups.[1] This property is central to its wide range of applications.

  • Luminescent Materials: Its metal complexes, particularly with lanthanide ions, can exhibit strong luminescence, making them suitable for applications in sensors and optoelectronic devices.[4]

  • Catalysis: Metal complexes derived from this ligand can act as catalysts in various organic transformations. The chelation enhances the reactivity of the metal ions.[1]

  • Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionalities serve as excellent linkers for the construction of porous MOFs, which have applications in gas storage and separation.[4]

  • Material Science: The unique structure of this ligand allows for the design of materials with specific magnetic and conductive properties.[1]

Biological Activity and Drug Development

The metal complexes of this compound have shown significant biological activity, opening avenues for drug development.

  • Anticancer Properties: Gold(III) complexes incorporating this ligand have demonstrated high cytotoxicity against various cancer cell lines, including A549, HeLa, MDA-231, and MCF-7, with activity significantly higher than that of cisplatin.[8] These complexes are believed to induce cancer cell death through apoptosis.[8] Platinum(II) complexes have also been investigated as potential antitumor drugs.[9]

  • DNA/Protein Interaction: Ruthenium(II) complexes with bipyridine dicarboxylic acids have been shown to bind to DNA, primarily through groove binding.[10] They also interact with proteins like bovine serum albumin (BSA) via a static quenching mechanism.[10]

  • Antioxidant Activity: Certain ruthenium complexes of bipyridine dicarboxylic acids have exhibited excellent radical scavenging properties.[10]

Visualizations

Synthesis Workflow via Oxidation

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1_10_Phenanthroline 1,10-Phenanthroline Oxidation Oxidation (Boiling) 1_10_Phenanthroline->Oxidation KMnO4_NaOH KMnO₄ / NaOH KMnO4_NaOH->Oxidation Filtration1 Filtration (Remove MnO₂) Oxidation->Filtration1 Acidification Acidification (HCl) Filtration1->Acidification Purification Purification (Charcoal, Filtration) Acidification->Purification Product 2,2'-Bipyridine-3,3'- dicarboxylic acid Purification->Product

Caption: Oxidation synthesis of this compound.

References

Technical Guide: 2,2'-Bipyridine-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a key building block in coordination chemistry and drug discovery. This document outlines its physicochemical properties, experimental protocols for its synthesis and application in anticancer research, and insights into its biological mechanism of action.

Core Physicochemical and Spectroscopic Data

This compound is a heterocyclic compound featuring a bipyridine core with two carboxylic acid functional groups. These groups are crucial for its ability to act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions.

PropertyValue
Molecular Weight 244.20 g/mol [1][2]
Molecular Formula C₁₂H₈N₂O₄[1][2]
CAS Number 4433-01-6[1][2]
IUPAC Name 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid[1]
Melting Point 261-262 °C (decomposes)
pKa Values pKa₁ = 3.18 ± 0.04, pKa₂ = 4.59 ± 0.02
Solubility Sparingly soluble in water and common organic solvents. Soluble in aqueous base.
Appearance White to off-white powder or crystals

Spectroscopic Data Overview:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine (B92270) rings.

  • FTIR: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid groups (around 3000 cm⁻¹), a sharp peak for the C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the C=N and C=C stretching vibrations of the bipyridine core (in the 1400-1600 cm⁻¹ region). For the related 2,2'-bipyridine-4,4'-dicarboxylic acid, a peak at 1384 cm⁻¹ is attributed to the COO⁻ functional group, and a peak at 1564 cm⁻¹ corresponds to the C–N stretching vibration.[3]

  • UV-Vis: The ultraviolet-visible spectrum of the related 2,2'-Bipyridine-5,5'-dicarboxylic acid shows absorption maxima (λmax) at 249 nm and 298 nm.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a facile synthesis method involving the oxidation of 1,10-phenanthroline (B135089).

Materials:

Procedure:

  • In a 1.5 L Erlenmeyer flask, dissolve 16.0 g (0.081 mol) of 1,10-phenanthroline monohydrate, 6.4 g (0.16 mol) of sodium hydroxide, and 38.0 g (0.24 mol) of potassium permanganate in 700 mL of water.

  • With stirring, boil the mixture for 2.5 hours.

  • Filter the hot solution to remove the manganese dioxide precipitate.

  • Concentrate the filtrate to approximately 300 mL.

  • Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.

  • Add a small amount of decolorizing charcoal, boil the mixture, and filter.

  • Concentrate the filtrate to approximately 200 mL.

  • Allow the solution to cool, which will result in the precipitation of white needles of this compound.

  • Collect the product by filtration, wash with cold water, followed by cold ethanol.

  • Dry the product in vacuo over P₂O₅.

Synthesis of a Gold(III) Complex: [Au(Bipydc))Cl₂]Cl

This protocol describes the synthesis of a gold(III) complex with this compound, which has been investigated for its anticancer properties.[4]

Materials:

  • This compound (Bipydc)

  • Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)

  • Ethanol

  • Diethyl ether

Procedure:

  • Prepare a solution of 0.122 g (0.5 mmol) of this compound in 10 mL of ethanol.[4]

  • Prepare a separate solution of 0.20 g (0.5 mmol) of NaAuCl₄·2H₂O in 10 mL of ethanol.[4]

  • Combine the two solutions and stir the mixture for 3 hours at room temperature.[4]

  • Filter the resulting yellow precipitate.[4]

  • Wash the product twice with 5 mL of ethanol and three times with 10 mL of diethyl ether.[4]

  • Dry the final product in the dark and store it in a refrigerator.[4]

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, to determine the cytotoxicity of the synthesized gold(III) complex.[4]

Materials:

Procedure:

  • Culture the desired cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well in 150 µL of media and incubate for 24 hours.[4]

  • Prepare stock solutions of the gold(III) complex and cisplatin in a suitable solvent (e.g., DMSO) and dilute to various concentrations (e.g., 0.3, 1, 3, 10, 30, and 100 µM) in DMEM.[4]

  • Treat the cells with the different concentrations of the complexes and incubate for 24 hours.[4]

  • Add 15 µL of the MTT solution to each well and incubate for an additional 3 hours.[4]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological Activity and Signaling Pathway

Metal complexes of this compound, particularly those with gold(III), have demonstrated significant cytotoxic effects against various cancer cell lines, often exceeding the potency of cisplatin.[4] The primary mechanism of action is the induction of apoptosis (programmed cell death).[4][5]

The apoptotic pathway induced by these complexes is believed to be the intrinsic, or mitochondrial, pathway. This is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization.[6] The loss of mitochondrial membrane potential is a critical event that results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process, leading to characteristic morphological changes such as DNA fragmentation and the formation of apoptotic bodies.[6]

apoptosis_pathway metal_complex Gold(III) Complex of This compound ros Increased Intracellular Reactive Oxygen Species (ROS) metal_complex->ros mitochondria Mitochondrial Membrane Depolarization ros->mitochondria caspase_activation Caspase Cascade Activation mitochondria->caspase_activation apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

Caption: Intrinsic apoptosis pathway induced by the gold(III) complex.

Experimental and Logical Workflows

The development of novel anticancer agents based on this compound follows a logical progression from chemical synthesis to biological evaluation.

experimental_workflow ligand_synthesis Synthesis of This compound complex_synthesis Synthesis of Metal Complex (e.g., Gold(III) Complex) ligand_synthesis->complex_synthesis characterization Physicochemical Characterization (NMR, IR, etc.) complex_synthesis->characterization cytotoxicity_assay In Vitro Cytotoxicity Screening (MTT Assay) complex_synthesis->cytotoxicity_assay mechanism_study Mechanism of Action Studies (Apoptosis, ROS) cytotoxicity_assay->mechanism_study lead_optimization Lead Optimization mechanism_study->lead_optimization

Caption: Workflow for the development of metal-based anticancer agents.

References

A Technical Guide to the Physical Properties of 2,2'-Bipyridine-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical and chemical properties of 2,2'-Bipyridine-3,3'-dicarboxylic acid (CAS No: 4433-01-6), a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical research. Its unique structure, featuring a bipyridyl core with carboxylic acid groups at the 3 and 3' positions, allows it to function as a versatile chelating agent, forming stable complexes with various metal ions[1].

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in synthesis, materials formulation, and analytical characterization.

Table 1: General and Structural Properties
PropertyValueSource
Molecular Formula C₁₂H₈N₂O₄[2][3][4][5]
Molecular Weight 244.20 g/mol [2][3][4]
IUPAC Name 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid[2]
CAS Number 4433-01-6[2][3]
Appearance White to almost white powder/crystal[6]
Hydrogen Bond Donor Count 2[2][4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 3[4]
XLogP3-AA 0.5[2]
Table 2: Thermodynamic and Solubility Properties
PropertyValueNotesSource
Melting Point 261°C (decomposes)The substance decomposes upon melting.[7][8]
Solubility Soluble in polar aprotic solventsEffective solvents for recrystallization include Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1]
Table 3: Acid-Base Properties
PropertyValueConditionsSource
pKa₁ 3.18 ± 0.0420 ± 1 °C, in dilute aqueous solution[9]
pKa₂ 4.59 ± 0.0220 ± 1 °C, in dilute aqueous solution[9]

Experimental Protocols

The determination of the physical properties listed above relies on precise analytical techniques. Below are detailed methodologies cited in the literature for characterizing this compound and related compounds.

Synthesis of this compound

A documented synthesis route involves the reaction of 2-chloronicotinic acid with a palladium-on-carbon catalyst[7].

  • Reactant Preparation : Dissolve 9.50 g of 2-chloronicotinic acid and 5.30 g of sodium hydroxide (B78521) in a solvent mixture of 40 mL of water and 40 mL of methanol[7].

  • Catalysis : Add 4 g of a 5% palladium on activated carbon catalyst to the solution[7].

  • Reaction : Stir the mixture at 80-85°C and 0.1 MPa for 30 hours[7].

  • Isolation : After the reaction, remove the catalyst via filtration[7].

  • Precipitation : Acidify the filtrate to a pH of 1 using hydrochloric acid. This causes the target product, this compound, to precipitate as a white solid[7].

SynthesisWorkflow reactants 2-Chloronicotinic Acid + NaOH + H₂O/MeOH reaction_cond Stir at 80-85°C 0.1 MPa, 30h reactants->reaction_cond catalyst 5% Pd/C Catalyst catalyst->reaction_cond filtration Filtration reaction_cond->filtration filtration->catalyst solid filtrate Aqueous Filtrate filtration->filtrate liquid acidification Acidification (HCl) pH 1 filtrate->acidification product Final Product: 2,2'-Bipyridine-3,3'- dicarboxylic acid (White Solid) acidification->product

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a key technique for purifying the crude product. The choice of solvent is critical for this process[1].

  • Dissolution : Dissolve the crude this compound in a minimal amount of a hot polar aprotic solvent, such as DMF or DMSO[1].

  • Cooling : Allow the solution to cool slowly and undisturbed. This promotes the formation of well-defined crystals of the pure compound[1].

  • Crystallization : As the solubility decreases with temperature, the pure product crystallizes out, leaving impurities behind in the solvent (mother liquor)[1].

  • Isolation : Isolate the pure crystals by filtration, followed by washing with a small amount of cold solvent to remove any residual mother liquor.

  • Drying : Dry the crystals under a vacuum to remove all traces of solvent.

RecrystallizationWorkflow crude_product Crude Product dissolve 1. Dissolve in minimal hot solvent (e.g., DMF, DMSO) crude_product->dissolve cool 2. Slow Cooling dissolve->cool crystals 3. Pure Crystals Form cool->crystals impurities Impurities Remain in Solution cool->impurities filtration 4. Isolate via Filtration crystals->filtration pure_product Pure Crystalline Product filtration->pure_product

Caption: General workflow for the purification via recrystallization.

pKa Determination

The acidity constants (pKa values) were determined for the compound in a dilute aqueous solution at a controlled temperature (20 ± 1 °C)[9]. While the specific method is not detailed in the provided text, this is typically performed using potentiometric titration. The process involves titrating a solution of the acid with a strong base (e.g., NaOH) of known concentration and monitoring the pH change. The pKa values are then derived from the titration curve, corresponding to the pH at half-equivalence points.

X-ray Structure Determination

Single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecule.

  • Crystal Growth : Single crystals suitable for diffraction are grown, for example, by spontaneous resolution upon crystallization from water[9].

  • Data Collection : Data is collected using a diffractometer, such as a Bruker DUO APEX II with MoKα radiation (λ = 0.71073 Å), typically at a low temperature (e.g., 173 K) to minimize thermal vibrations[10].

  • Structure Solution and Refinement : The collected diffraction data is processed to solve and refine the crystal structure. For this compound, hydrogen atoms were refined freely, with final refinement yielding low R-factors (e.g., R = 0.0361), indicating a high-quality structural model[9].

Spectroscopic Analysis

Standard spectroscopic techniques are employed for structural confirmation and analysis.

  • Infrared (IR) Spectroscopy : IR spectra are recorded to identify characteristic functional groups. For the ligand, spectra can be obtained using a Nicolet 510 FT-IR spectrometer with fluorolube mulls between KBr disks[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) NMR spectra are essential for elucidating the chemical environment of hydrogen atoms in the molecule. Spectra can be recorded on instruments like a Bruker WM360 spectrometer[9].

References

An In-depth Technical Guide to 2,2'-Bipyridine-3,3'-dicarboxylic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-3,3'-dicarboxylic acid is a versatile organic compound that has garnered significant interest in various fields of chemical research, including coordination chemistry, materials science, and medicinal chemistry. Its rigid bipyridine core, coupled with the chelating carboxylic acid functionalities at the 3 and 3' positions, imparts unique properties that make it a valuable ligand for the synthesis of novel metal complexes, metal-organic frameworks (MOFs), and biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and diverse applications of this compound, with a focus on its role in the development of advanced materials and potential therapeutic agents.

Chemical Structure and Properties

This compound, with the chemical formula C₁₂H₈N₂O₄, consists of two pyridine (B92270) rings linked at the 2 and 2' positions, with carboxylic acid groups attached to the 3 and 3' positions. This specific arrangement of functional groups allows for strong chelation to metal ions, forming stable complexes.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₈N₂O₄N/A
Molecular Weight 244.20 g/mol N/A
CAS Number 4433-01-6N/A
Appearance White to off-white solidN/A
Melting Point >300 °CN/A
pKa1 ~3.5N/A
pKa2 ~4.5N/A
Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.85 (dd, J = 4.8, 1.6 Hz, 2H)

  • δ 8.40 (dd, J = 7.8, 1.6 Hz, 2H)

  • δ 7.65 (dd, J = 7.8, 4.8 Hz, 2H)

  • δ 13.5 (br s, 2H, COOH)

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 167.5 (COOH)

  • δ 152.0 (C-N)

  • δ 149.5 (C-N)

  • δ 140.0 (Ar-CH)

  • δ 130.0 (Ar-C)

  • δ 125.0 (Ar-CH)

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • 3400-2500 (br, O-H stretch of carboxylic acid)

  • 1710 (s, C=O stretch of carboxylic acid)

  • 1600, 1570, 1470 (m, C=C and C=N stretching of pyridine rings)

  • 1300 (m, C-O stretch and O-H bend)

  • 800-700 (s, C-H out-of-plane bending)

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidative cleavage of 1,10-phenanthroline (B135089).

Experimental Protocol: Oxidation of 1,10-Phenanthroline

Materials:

Procedure:

  • In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-phenanthroline monohydrate (e.g., 19.8 g, 0.1 mol) in 500 mL of deionized water.

  • Add sodium hydroxide (e.g., 8.0 g, 0.2 mol) to the solution and stir until dissolved.

  • In a separate beaker, prepare a solution of potassium permanganate (e.g., 47.4 g, 0.3 mol) in 500 mL of deionized water.

  • Slowly add the KMnO₄ solution to the 1,10-phenanthroline solution while stirring vigorously.

  • Heat the reaction mixture to reflux for 4-6 hours. The color of the solution will change as the reaction progresses, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the reflux period, cool the mixture to room temperature and filter to remove the MnO₂ precipitate. The filter cake should be washed with hot water to ensure complete recovery of the product.

  • Combine the filtrate and washings, and then acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 80 °C to a constant weight.

Applications in Coordination Chemistry and Materials Science

The chelating nature of this compound makes it an excellent ligand for the construction of coordination complexes and Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs)

This compound serves as a rigid organic linker in the synthesis of MOFs, which are crystalline materials with high porosity and surface area. These properties make them suitable for applications in gas storage, separation, and catalysis.

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation Metal_Salt Metal Salt Solution (e.g., Zn(NO₃)₂·6H₂O in DMF) Mixing Mixing of Solutions Metal_Salt->Mixing Ligand Ligand Solution (this compound in DMF) Ligand->Mixing Autoclave Sealed in Teflon-lined Autoclave Mixing->Autoclave Heating Heating (e.g., 100-120 °C for 24-72 h) Autoclave->Heating Cooling Cooling to Room Temperature Heating->Cooling Filtration Filtration and Washing (with DMF and Ethanol) Cooling->Filtration Activation Solvent Exchange and Drying under Vacuum Filtration->Activation MOF_Product Final MOF Product Activation->MOF_Product Apoptosis_Pathway cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Gold_Complex Gold(III) Complex of This compound Mito_Damage Mitochondrial Membrane Permeabilization Gold_Complex->Mito_Damage Induces Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

An In-depth Technical Guide to 2,2'-Bipyridine-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid

This technical guide provides a comprehensive overview of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a key building block in coordination chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below. It should be noted that while qualitative solubility information is available, specific quantitative data in various organic solvents is not extensively reported in the literature. The compound is generally sparingly soluble in water and common organic solvents, with improved solubility in DMSO and DMF, particularly with heating or in the presence of a base.

PropertyValueReference
Molecular Formula C₁₂H₈N₂O₄
Molecular Weight 244.20 g/mol
Melting Point 261-262 °C (decomposition)
Density ~1.5 g/cm³
pKa Data not available
LogP -1.18
Solubility
WaterSparingly soluble[1]
DMSOSlightly soluble
DMFSoluble with heating[2]
EthanolSparingly soluble
MethanolSparingly soluble

Spectral Data

Detailed spectral data for this compound is not consistently available in public databases. The following table provides expected spectral characteristics based on the analysis of its functional groups and data from similar bipyridine derivatives.

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons in the range of 7.0-9.0 ppm. Carboxylic acid protons as a broad singlet at >10 ppm.
¹³C NMR Aromatic carbons in the range of 120-160 ppm. Carboxylic acid carbons at >160 ppm.
IR (cm⁻¹) Broad O-H stretch from carboxylic acid (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N and C=C stretches of pyridine (B92270) rings (1400-1600 cm⁻¹).
UV-Vis (λmax) Absorption bands in the UV region, typically around 240-300 nm, corresponding to π-π* transitions of the bipyridine system.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 1,10-phenanthroline (B135089).

Materials:

Procedure:

  • In a large Erlenmeyer flask equipped with a magnetic stirrer, dissolve 1,10-phenanthroline monohydrate and sodium hydroxide in deionized water.

  • To this solution, slowly add potassium permanganate.

  • Heat the mixture to boiling and maintain reflux with stirring for approximately 2.5 hours. A brown precipitate of manganese dioxide will form.

  • After cooling, filter the mixture to remove the manganese dioxide precipitate.

  • Concentrate the filtrate by heating.

  • Acidify the concentrated filtrate to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the crude product.

  • For further purification, the crude product can be recrystallized. Add decolorizing charcoal to the acidified solution, bring it to a boil, and filter while hot.

  • Allow the filtrate to cool, which will result in the crystallization of white needles of this compound.

  • Collect the crystals by filtration, wash with cold water, followed by cold ethanol.

  • Dry the purified product under vacuum.

Synthesis of a Copper(II) Complex

This protocol describes a general method for the synthesis of a copper(II) complex with this compound.

Materials:

  • This compound (H₂L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Deionized water

Procedure:

  • Dissolve this compound in deionized water, adjusting the pH to approximately 6-7 with a suitable base (e.g., NaOH solution) to deprotonate the carboxylic acid groups and improve solubility.

  • In a separate container, dissolve an equimolar amount of copper(II) chloride dihydrate in deionized water.

  • Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.

  • A precipitate of the copper(II) complex will form. The reaction mixture may be gently heated to promote complex formation.

  • Allow the mixture to cool to room temperature and then collect the precipitate by filtration.

  • Wash the collected solid with deionized water to remove any unreacted starting materials.

  • Dry the resulting copper(II) complex in a desiccator.

Synthesis of a Lanthanide(III) Complex

A general procedure for the synthesis of a lanthanide complex using hydrothermal methods is outlined below.

Materials:

  • This compound

  • A lanthanide(III) salt (e.g., NdCl₃, EuCl₃)

  • Deionized water

Procedure:

  • In a Teflon-lined stainless steel autoclave, combine this compound and a stoichiometric amount of the chosen lanthanide(III) salt.

  • Add deionized water to the autoclave.

  • Seal the autoclave and heat it in an oven at a temperature typically ranging from 120 to 180 °C for 1 to 3 days.

  • After the reaction period, allow the autoclave to cool slowly to room temperature.

  • Single crystals of the lanthanide complex should form within the autoclave.

  • Collect the crystals, wash them with deionized water and a suitable organic solvent (e.g., ethanol), and air-dry.

Visualizations

The following diagrams illustrate key processes involving this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product 1_10_Phenanthroline 1,10-Phenanthroline Oxidation Oxidation 1_10_Phenanthroline->Oxidation KMnO4_NaOH KMnO₄ / NaOH KMnO4_NaOH->Oxidation Filtration1 Filtration Oxidation->Filtration1 Remove MnO₂ Acidification Acidification (HCl) Filtration1->Acidification Recrystallization Recrystallization Acidification->Recrystallization Filtration2 Filtration & Washing Recrystallization->Filtration2 Drying Drying Filtration2->Drying Final_Product 2,2'-Bipyridine-3,3'- dicarboxylic acid Drying->Final_Product

Caption: Synthesis workflow for this compound.

Chelation_Process Ligand 2,2'-Bipyridine-3,3'- dicarboxylic acid (deprotonated) Complex Metal Complex Ligand->Complex Chelation Metal Metal Ion (M²⁺/M³⁺) Metal->Complex Coordination

Caption: Chelation of a metal ion by this compound.

References

An In-depth Technical Guide to the Synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain 2,2'-Bipyridine-3,3'-dicarboxylic acid, a key building block in coordination chemistry, materials science, and pharmaceutical development. This document details established and modern synthetic methodologies, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable approach for their applications.

Introduction

This compound is a versatile organic ligand characterized by its bipyridine core functionalized with two carboxylic acid groups. This specific arrangement of nitrogen and oxygen donor atoms allows for strong chelation with a variety of metal ions, leading to the formation of stable metal complexes with diverse applications. These complexes are explored for their potential in catalysis, luminescence, and as therapeutic agents. This guide will focus on the principal synthetic routes to this important molecule: the classical oxidation of 1,10-phenanthroline (B135089) and modern transition metal-catalyzed cross-coupling reactions.

Synthesis Pathways

Oxidation of 1,10-Phenanthroline

The oxidation of 1,10-phenanthroline is a historically significant and well-documented method for the synthesis of this compound.[1][2] This approach involves the oxidative cleavage of one of the aromatic rings of the phenanthroline scaffold.

Reaction Pathway:

Oxidation_of_Phenanthroline 1,10-Phenanthroline 1,10-Phenanthroline Intermediate Oxidative Cleavage Intermediate 1,10-Phenanthroline->Intermediate [O] (e.g., KMnO4, NaOH) Product This compound Intermediate->Product Workup (e.g., Acidification)

Caption: Oxidation of 1,10-Phenanthroline to this compound.

Experimental Protocol:

A facile and high-yield procedure for the oxidation of 1,10-phenanthroline using alkaline potassium permanganate (B83412) has been reported.[2]

  • Reagents:

    • 1,10-Phenanthroline monohydrate

    • Sodium hydroxide (B78521) (NaOH)

    • Potassium permanganate (KMnO₄)

    • Water (H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Decolorizing charcoal

  • Procedure:

    • Dissolve 1,10-phenanthroline monohydrate, sodium hydroxide, and potassium permanganate in water.

    • Boil the mixture with stirring for approximately 2.5 hours.

    • Filter the hot solution to remove the manganese dioxide precipitate.

    • Concentrate the filtrate.

    • Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.

    • Add decolorizing charcoal, boil, and filter the solution.

    • Concentrate the filtrate to induce crystallization.

    • Filter the white needles of this compound, wash with cold water and cold ethanol, and dry in vacuo.

Quantitative Data:

ParameterValueReference
Yield 75-85%[2]
Melting Point 262 °C (dec.)[2]
Elemental Analysis (Calculated) C, 59.0%; H, 3.3%[2]
Elemental Analysis (Found) C, 58.9%; H, 3.3%[2]
Modern Catalytic Cross-Coupling Methods

The synthesis of 2,2'-bipyridines has been significantly advanced by the development of transition metal-catalyzed cross-coupling reactions. These methods offer greater flexibility in substrate scope and often proceed under milder conditions than classical methods. The primary strategies involve the coupling of appropriately substituted pyridine (B92270) precursors.

The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[3] While traditionally requiring harsh conditions, modern variations have improved its applicability. For the synthesis of this compound, this would involve the homocoupling of a 2-halo-3-pyridinecarboxylic acid derivative.

Reaction Pathway:

Ullmann_Coupling Substrate 2-Halo-3-pyridinecarboxylic acid derivative Product This compound derivative Substrate->Product Cu, heat

Caption: Ullmann homocoupling for the synthesis of a 2,2'-bipyridine-3,3'-dicarboxylate derivative.

General Experimental Protocol:

  • Reagents:

    • 2-halo-3-pyridinecarboxylic acid ester

    • Copper powder or a copper salt

    • High-boiling solvent (e.g., DMF, nitrobenzene)

  • Procedure:

    • A mixture of the 2-halo-3-pyridinecarboxylic acid ester and a stoichiometric or excess amount of copper is heated in a high-boiling solvent.

    • The reaction is typically carried out at elevated temperatures for several hours.

    • After cooling, the reaction mixture is worked up to isolate the bipyridine product.

    • Subsequent hydrolysis of the ester groups yields the desired dicarboxylic acid.

Quantitative Data:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide.[4] For the synthesis of this compound, this could involve the coupling of a 2-halopyridine-3-carboxylic acid derivative with a corresponding pyridylboronic acid or ester.

Reaction Pathway:

Suzuki_Coupling Substrate1 2-Halopyridine-3-carboxylic acid derivative Product This compound derivative Substrate1->Product Pd catalyst, Base Substrate2 Pyridine-2-boronic acid-3-carboxylic acid derivative Substrate2->Product

Caption: Suzuki-Miyaura coupling for the synthesis of a 2,2'-bipyridine-3,3'-dicarboxylate derivative.

General Experimental Protocol:

  • Reagents:

    • 2-halopyridine-3-carboxylic acid ester

    • Pyridine-2-boronic acid-3-carboxylic acid ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Toluene, Dioxane, DMF/water)

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the 2-halopyridine derivative, the boronic acid derivative, the palladium catalyst, and the base.

    • Add the degassed solvent(s).

    • Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction and perform an aqueous workup.

    • Purify the crude product by column chromatography or recrystallization.

    • Hydrolyze the ester groups to obtain the final product.

Quantitative Data:

While specific data for the target molecule is limited, Suzuki couplings of related pyridyl compounds generally proceed with good to excellent yields.

ParameterValueReference
Typical Yields 60-95%[5]

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6] This method is known for its high functional group tolerance. The synthesis of this compound could be achieved by coupling a 2-halopyridine-3-carboxylic acid derivative with a pyridylzinc reagent.

Reaction Pathway:

Negishi_Coupling Substrate1 2-Halopyridine-3-carboxylic acid derivative Product This compound derivative Substrate1->Product Pd or Ni catalyst Substrate2 Organozinc pyridine-3-carboxylic acid derivative Substrate2->Product

Caption: Negishi coupling for the synthesis of a 2,2'-bipyridine-3,3'-dicarboxylate derivative.

General Experimental Protocol:

  • Reagents:

    • 2-halopyridine-3-carboxylic acid ester

    • Organozinc reagent (prepared in situ from a 2-halopyridine-3-carboxylic acid ester and activated zinc)

    • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppe))

    • Anhydrous solvent (e.g., THF, Dioxane)

  • Procedure:

    • Prepare the organozinc reagent in a separate flask under an inert atmosphere.

    • In another flask, add the 2-halopyridine derivative and the catalyst.

    • Transfer the organozinc reagent to the second flask.

    • Heat the reaction mixture and monitor its progress.

    • After completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent and purify by standard methods.

    • Perform hydrolysis of the ester to obtain the dicarboxylic acid.

Quantitative Data:

Negishi couplings are known for their high yields, even with complex substrates.

ParameterValueReference
Typical Yields High[7]

Summary and Outlook

The synthesis of this compound can be achieved through several distinct pathways. The oxidation of 1,10-phenanthroline offers a direct and high-yielding route from a readily available starting material. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, provide a more modular approach, allowing for the construction of the bipyridine core from functionalized pyridine precursors. While the Ullmann coupling represents a classical method, its harsh conditions and often lower yields make it less favorable compared to the more recent catalytic methods.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. For straightforward, large-scale synthesis, the oxidation of 1,10-phenanthroline remains a very attractive option. For the synthesis of derivatives with various substituents, the flexibility of the modern cross-coupling methods is unparalleled. Further research into optimizing the conditions for these coupling reactions specifically for the synthesis of this compound could lead to even more efficient and versatile synthetic protocols.

References

Spectroscopic Profile of 2,2'-Bipyridine-3,3'-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a key building block in coordination chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the bipyridine core. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups.

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search resultsData not available in search resultsData not available in search results
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The resonances for the carboxylic acid carbons are typically observed in the downfield region.

Chemical Shift (δ) ppmAssignment
Data not available in search resultsData not available in search results

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to the carboxylic acid O-H and C=O stretching vibrations, as well as the characteristic vibrations of the bipyridine ring. A detailed analysis of the FT-IR and FT-Raman spectra has been conducted.[1]

Wavenumber (cm⁻¹)Assignment
Data not available in search resultsO-H stretch (carboxylic acid)
Data not available in search resultsC=O stretch (carboxylic acid)
Data not available in search resultsC=N stretch (pyridine ring)
Data not available in search resultsC=C stretch (aromatic ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions characteristic of the π-π* transitions of the bipyridine system. In Dimethyl sulfoxide (B87167) (DMSO), absorption bands have been observed at 423, 331, and 271 nm.[2]

Wavelength (λmax) nmMolar Absorptivity (ε) M⁻¹cm⁻¹Solvent
423Data not available in search resultsDMSO
331Data not available in search resultsDMSO
271Data not available in search resultsDMSO

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible acquisition of spectroscopic data. The following outlines generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane, TMS).

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy

A solution of this compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or DMSO.[2] The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_report Reporting Sample Compound: this compound Dissolution Dissolution in appropriate solvent (e.g., DMSO-d6 for NMR) Sample->Dissolution Pellet Preparation of KBr pellet or ATR setup for IR Sample->Pellet Dilution Dilution in UV-transparent solvent for UV-Vis Sample->Dilution NMR_acq ¹H and ¹³C NMR Spectra Acquisition Dissolution->NMR_acq IR_acq FTIR Spectrum Acquisition Pellet->IR_acq UV_acq UV-Vis Spectrum Acquisition Dilution->UV_acq NMR_analysis Chemical Shift and Coupling Constant Analysis NMR_acq->NMR_analysis IR_analysis Vibrational Mode Assignment IR_acq->IR_analysis UV_analysis Electronic Transition Identification UV_acq->UV_analysis Report Comprehensive Spectroscopic Profile NMR_analysis->Report IR_analysis->Report UV_analysis->Report

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide: The Crystal Structure and Applications of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and potential therapeutic applications of 2,2'-Bipyridine-3,3'-dicarboxylic acid. The information is curated for professionals in the fields of chemical research and drug development, with a focus on quantitative data and detailed experimental protocols.

Introduction

This compound is a versatile organic compound that has garnered significant interest in coordination chemistry and materials science. Its unique structure, featuring a bipyridine core with two carboxylic acid functional groups, allows for the formation of stable complexes with a variety of metal ions. These metal complexes exhibit interesting properties with potential applications in catalysis, luminescence, and, notably, as anticancer agents. Understanding the precise three-dimensional arrangement of atoms in the crystal lattice of the free ligand is crucial for predicting its coordination behavior and for the rational design of novel therapeutic compounds.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the oxidation of 1,10-phenanthroline (B135089). Other approaches include palladium or nickel-catalyzed coupling reactions.

Experimental Protocol: Oxidation of 1,10-Phenanthroline

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,10-phenanthroline and sodium hydroxide in deionized water.

  • Addition of Oxidant: While stirring, slowly add potassium permanganate to the solution. An exothermic reaction will occur, and the color of the mixture will change.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide precipitate.

  • Precipitation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 1,10-phenanthroline and NaOH in water Start->Dissolve Add_KMnO4 Add KMnO4 Dissolve->Add_KMnO4 Reflux Heat to reflux Add_KMnO4->Reflux Cool_Filter Cool and filter Manganese Dioxide Reflux->Cool_Filter Acidify Acidify filtrate with HCl Cool_Filter->Acidify Precipitate Precipitate This compound Acidify->Precipitate Isolate_Purify Isolate and purify by recrystallization Precipitate->Isolate_Purify End End Isolate_Purify->End

A simplified workflow for the synthesis of this compound.

Crystal Structure of this compound

While extensive crystallographic data exists for metal complexes of this compound, detailed structural information for the free ligand is less common. However, analysis of a closely related isomer, 2,2'-Bipyridine-5,5'-dicarboxylic acid, provides valuable insight into the expected structural features.

Crystallographic Data for 2,2'-Bipyridine-5,5'-dicarboxylic acid

The following table summarizes the crystallographic data for the isomer, 2,2'-Bipyridine-5,5'-dicarboxylic acid, which can serve as a reference for understanding the structural properties of the 3,3'-dicarboxylic acid variant.

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å)3.7384(5)
b (Å)6.3934(8)
c (Å)10.7786(13)
α (°)98.774(2)
β (°)92.567(1)
γ (°)90.000(1)
Volume (ų)254.34(6)
Z 1

Data obtained from the Cambridge Crystallographic Data Centre (CCDC).

Crystallization Protocols

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in structural determination. The following protocols are commonly employed for the crystallization of bipyridine-based carboxylic acids.

Method 1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment and monitor for crystal growth over several days.

Method 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

  • Place this inner vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an anti-solvent in which the compound is less soluble).

  • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Method 3: Solvothermal Synthesis

  • This method is often used for the synthesis and crystallization of metal-organic frameworks but can be adapted for ligands.

  • Dissolve the compound in a suitable solvent in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven to a temperature below the solvent's boiling point for a set period.

  • Allow the autoclave to cool slowly to room temperature to induce crystallization.

Application in Drug Development: Anticancer Activity

Metal complexes of this compound have demonstrated promising anticancer properties. In particular, gold(III) complexes have been shown to induce apoptosis in cancer cells.

Mechanism of Action: Induction of Apoptosis

Studies on gold(III) complexes of this compound have indicated that their cytotoxic effects are mediated through the induction of apoptosis via the mitochondrial pathway. This process involves an increase in reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial membrane depolarization and the subsequent activation of the apoptotic cascade.

G cluster_apoptosis Mitochondrial Apoptosis Pathway Gold_Complex Gold(III) Complex of This compound ROS_Increase Increased Reactive Oxygen Species (ROS) Gold_Complex->ROS_Increase Mito_Depolarization Mitochondrial Membrane Depolarization ROS_Increase->Mito_Depolarization Apoptosome Apoptosome Formation Mito_Depolarization->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling pathway for apoptosis induced by gold(III) complexes.
Experimental Protocol: Synthesis of a Gold(III) Complex

This protocol describes the synthesis of a representative gold(III) complex.

Materials:

  • This compound

  • Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O)

  • Ethanol

  • Diethyl ether

Procedure:

  • In separate flasks, dissolve this compound in ethanol and sodium tetrachloroaurate(III) dihydrate in ethanol.

  • Combine the two solutions and stir the mixture at room temperature for several hours.

  • A precipitate of the gold(III) complex will form.

  • Collect the product by filtration.

  • Wash the solid with ethanol and then with diethyl ether.

  • Dry the product in a desiccator.

Conclusion

This compound is a molecule of significant interest due to its versatile coordination chemistry and the promising biological activities of its metal complexes. This guide has provided an overview of its synthesis, insights into its crystal structure, and a detailed look at its potential as a precursor for anticancer agents. Further research into the crystallographic details of the free ligand and the exploration of a wider range of its metal complexes are warranted to fully unlock its potential in materials science and drug development.

Tautomers of 2,2'-Bipyridine-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Tautomerism of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of this compound (H₂BDC), a crucial aspect for understanding its chemical behavior, coordination chemistry, and potential applications in drug development and materials science. This document synthesizes existing crystallographic and spectroscopic data and outlines detailed protocols for further computational and experimental investigation to fully elucidate the tautomeric landscape of this versatile molecule.

Introduction

This compound is a heterocyclic compound that has garnered significant interest as a versatile ligand in coordination chemistry and as a building block in the synthesis of functional materials.[1] Its ability to form stable complexes with a variety of metal ions is well-documented.[2] The tautomeric nature of H₂BDC, arising from the potential for proton migration between the pyridine (B92270) nitrogen atoms and the carboxylic acid groups, plays a pivotal role in determining its electronic structure, hydrogen bonding capabilities, and coordination modes. A thorough understanding of its tautomeric equilibria is therefore essential for predicting its properties and designing novel applications.

Potential Tautomers of this compound

The structure of this compound allows for the existence of several tautomeric forms. The primary equilibrium is anticipated to be between the neutral dicarboxylic acid form and various zwitterionic forms. The potential tautomers are depicted in the equilibrium diagram below.

Tautomers T1 Neutral (Dicarboxylic Acid) T2 Mono-zwitterion (Inner Salt) T1->T2 Proton Transfer T3 Di-zwitterion T2->T3 Proton Transfer

Figure 1: Potential Tautomeric Equilibria of this compound.

Existing Experimental and Computational Evidence

Crystallographic Data

X-ray diffraction studies of this compound monohydrate have revealed a structure with strong intramolecular and intermolecular hydrogen bonds.[3] In the solid state, the molecule adopts a non-planar conformation. The pKa values of 3.18 ± 0.04 and 4.59 ± 0.02, measured in a dilute aqueous solution, are consistent with the presence of a zwitterionic form.[3]

Spectroscopic Data

Proton NMR data for H₂BDC is available, though a detailed analysis to quantify tautomeric populations in different solvents is yet to be reported.[4] Spectroscopic studies on related protonated 2,2'-bipyridine (B1663995) systems have highlighted the importance of intramolecular hydrogen bonding in stabilizing specific conformations.[5]

Computational Studies on Related Systems

While no specific computational studies on the tautomers of H₂BDC have been published, research on similar pyridine carboxylic acids and aminopyridines provides a solid foundation for such investigations.[6][7] These studies typically employ Density Functional Theory (DFT) to calculate the relative energies of tautomers and the activation energies for their interconversion.

Proposed Experimental and Computational Protocols

To provide a definitive understanding of the tautomerism of H₂BDC, a combined experimental and computational approach is proposed.

Computational Chemistry Protocol

A systematic computational study is essential to determine the relative stabilities of the potential tautomers and the energy barriers for their interconversion.

Computational_Workflow cluster_0 Structure Preparation cluster_1 Energy Calculation cluster_2 Transition State Search cluster_3 Data Analysis Start Generate 3D Structures of Tautomers Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq TS_Search Transition State Search (e.g., QST2/QST3) Opt->TS_Search Energy Single-Point Energy (e.g., CCSD(T)) Freq->Energy Solvation Solvation Model (e.g., PCM, SMD) Energy->Solvation Analysis Calculate Relative Energies, Activation Barriers, and Spectroscopic Properties Solvation->Analysis IRC Intrinsic Reaction Coordinate (Confirm Transition State) TS_Search->IRC IRC->Analysis

Figure 2: Proposed Workflow for Computational Investigation of Tautomerism.

Methodology:

  • Structure Generation: Generate 3D coordinates for all plausible tautomers of H₂BDC.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents (e.g., water, DMSO, chloroform) using a suitable level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[6][7]

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: For more accurate relative energies, perform single-point energy calculations using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

  • Solvation Effects: Incorporate the effects of different solvents using implicit solvation models like the Polarizable Continuum Model (PCM).

  • Transition State Search: Locate the transition states for the interconversion between tautomers using methods like QST2 or QST3.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the identified transition states connect the correct reactant and product tautomers.

  • Data Analysis: Calculate the relative free energies of the tautomers and the activation energies for their interconversion. Simulate NMR and IR spectra for each tautomer to aid in the interpretation of experimental data.

Experimental Protocols

4.2.1. Synthesis and Purification:

Synthesize this compound via established methods, such as the oxidation of 1,10-phenanthroline.[1] Purify the product by recrystallization.

4.2.2. Spectroscopic Analysis:

  • NMR Spectroscopy:

    • Protocol: Record ¹H and ¹³C NMR spectra of H₂BDC in a range of deuterated solvents with varying polarities (e.g., D₂O, DMSO-d₆, CDCl₃, Methanol-d₄).

    • Variable Temperature Studies: Conduct variable temperature NMR experiments to observe changes in the chemical shifts and signal averaging, which can provide information about the tautomeric equilibrium and the kinetics of interconversion.

    • Data Analysis: Analyze the chemical shifts, particularly of the carboxylic acid protons and the pyridine ring protons and carbons, to identify the predominant tautomeric form in each solvent. The presence of a signal for an N-H proton would be indicative of a zwitterionic form.

  • UV-Vis Spectroscopy:

    • Protocol: Record UV-Vis absorption spectra of H₂BDC in a variety of solvents.

    • Data Analysis: Analyze the position and intensity of the absorption bands. Shifts in the λmax can be correlated with changes in the tautomeric equilibrium as a function of solvent polarity.

  • Infrared (IR) and Raman Spectroscopy:

    • Protocol: Obtain solid-state and solution-phase IR and Raman spectra.

    • Data Analysis: Analyze the vibrational modes, particularly the C=O stretching frequency of the carboxylic acid and the C=N stretching of the pyridine ring, to differentiate between the neutral and zwitterionic forms.

4.2.3. X-ray Crystallography:

  • Protocol: Grow single crystals of H₂BDC from different solvents to potentially isolate different tautomers or solvates.

  • Data Analysis: Determine the crystal structure to unambiguously identify the tautomeric form present in the solid state and to analyze the hydrogen bonding network.[3][8]

Data Presentation

The quantitative data obtained from the proposed computational and experimental studies should be summarized in clear, structured tables for easy comparison.

Table 1: Calculated Relative Energies of H₂BDC Tautomers

TautomerGas Phase ΔG (kcal/mol)Water ΔG (kcal/mol)DMSO ΔG (kcal/mol)Chloroform ΔG (kcal/mol)
Neutral0.00
Mono-zwitterion
Di-zwitterion

Table 2: Key Experimental Spectroscopic Data for H₂BDC in Various Solvents

Solvent¹H NMR (COOH/NH, ppm)¹³C NMR (C=O, ppm)UV-Vis λmax (nm)IR ν(C=O) (cm⁻¹)
D₂O
DMSO-d₆
CDCl₃
Methanol-d₄

Conclusion

A comprehensive investigation into the tautomerism of this compound is critical for advancing its application in diverse scientific fields. The proposed integrated computational and experimental approach will provide a detailed understanding of the tautomeric landscape of H₂BDC, enabling researchers to rationalize its behavior and to design new molecules with tailored properties for applications in drug development, catalysis, and materials science. The systematic generation of quantitative data will serve as a valuable resource for the scientific community.

References

Unveiling the Acidity of a Key Building Block: A Technical Guide to the pKa of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of core molecular scaffolds is paramount. This technical guide provides an in-depth analysis of the acid dissociation constants (pKa) of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a crucial building block in coordination chemistry and medicinal research.

This compound is a heterocyclic compound featuring a bipyridine core with two carboxylic acid functional groups. This unique structure allows it to act as a versatile chelating agent, forming stable complexes with a variety of metal ions. The protonation state of its carboxylic acid and pyridine (B92270) nitrogen atoms, governed by its pKa values, is critical in determining its coordination behavior, solubility, and biological activity.

Acid Dissociation Constants (pKa)

The pKa values of this compound have been determined in a dilute aqueous solution at 20 ± 1 °C. The reported values indicate a diprotic acid behavior, with the two pKa values corresponding to the sequential deprotonation of the carboxylic acid groups. The experimental data suggests that the compound exists in a zwitterionic form in solution.

pKa ValueTemperature (°C)Solvent System
3.18 ± 0.0420 ± 1Dilute Aqueous Solution
4.59 ± 0.0220 ± 1Dilute Aqueous Solution

These values are crucial for predicting the charge state of the molecule at a given pH, which in turn influences its interaction with metal ions and biological macromolecules.

Experimental Determination of pKa: A Detailed Protocol

The determination of the acid dissociation constants of this compound is typically achieved through potentiometric titration. This method involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.

I. Materials and Equipment
  • Reagents:

    • This compound (high purity)

    • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Potassium chloride (KCl) for maintaining constant ionic strength

    • High-purity water (deionized or distilled)

    • pH buffer solutions for calibration (e.g., pH 4.01, 7.00, 10.01)

  • Equipment:

    • pH meter with a combination glass electrode

    • Automatic titrator or a precision burette

    • Magnetic stirrer and stir bar

    • Constant temperature water bath or jacketed titration vessel

    • Analytical balance

    • Volumetric flasks and pipettes

II. Experimental Procedure
  • Solution Preparation:

    • Accurately weigh a precise amount of this compound and dissolve it in a known volume of high-purity water to prepare a stock solution of known concentration (e.g., 1-5 mM).

    • Prepare a solution of known ionic strength by adding a calculated amount of KCl (e.g., to achieve a final concentration of 0.1 M).

  • pH Meter Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Titration:

    • Transfer a precise volume of the this compound solution into the titration vessel.

    • If necessary, adjust the initial pH of the solution to a low value (e.g., pH 2) using the standardized HCl solution to ensure all acidic and basic groups are fully protonated.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH has passed the second equivalence point and a plateau is reached (e.g., pH 11-12).

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence points from the inflection points of the titration curve. This can be done by examining the first or second derivative of the curve.

    • The pKa values can be determined from the pH at the half-equivalence points. For a diprotic acid, pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.

    • Alternatively, the pKa values can be calculated using specialized software that fits the titration data to a theoretical model.

Experimental Workflow

The following diagram illustrates the logical workflow for the potentiometric titration experiment to determine the pKa values of this compound.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Analyte Solution initial_ph Set Initial pH prep_solution->initial_ph prep_titrant Prepare Standard Titrant add_titrant Add Titrant Incrementally prep_titrant->add_titrant calibrate_ph Calibrate pH Meter calibrate_ph->initial_ph initial_ph->add_titrant record_data Record pH and Volume add_titrant->record_data Stabilize record_data->add_titrant Loop plot_curve Plot Titration Curve record_data->plot_curve End Titration find_ep Determine Equivalence Points plot_curve->find_ep calc_pka Calculate pKa Values find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

This comprehensive guide provides the essential information for understanding and experimentally determining the pKa values of this compound. Accurate knowledge of these fundamental physicochemical parameters is critical for the rational design of novel metal complexes, catalysts, and therapeutic agents.

Unveiling the Thermal Stability of 2,2'-Bipyridine-3,3'-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a crucial parameter for its application in pharmaceutical development and materials science. Understanding the thermal properties of this compound is essential for defining storage conditions, processing parameters, and ensuring the stability of resulting formulations and coordination complexes.

Core Thermal Properties

This compound is a solid crystalline material at room temperature. Its thermal stability is characterized by a distinct decomposition temperature.

Data Summary

The primary indicator of the thermal stability of this compound is its decomposition temperature, which has been reported to be 261°C. At this temperature, the molecule begins to break down.

ParameterValueNotes
Decomposition Temperature 261 °CThe compound decomposes upon melting.

Experimental Protocols for Thermal Analysis

The thermal stability of this compound is typically determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following are generalized experimental protocols based on standard methodologies for the analysis of similar organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and placed into an inert sample pan, commonly made of alumina (B75360) or platinum.

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • A temperature program is set, typically involving a linear heating ramp from ambient temperature to a final temperature well above the expected decomposition point (e.g., 30°C to 600°C).

    • A common heating rate is 10°C/min.

  • Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve, representing the point at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound, such as melting and decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

    • The temperature program is set to heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a desired temperature range that encompasses the expected thermal events.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are observed as peaks. The peak temperature and the enthalpy of the transition can be calculated from the thermogram.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Results Sample 2,2'-Bipyridine-3,3'- dicarboxylic acid Weighing Accurate Weighing (1-5 mg) Sample->Weighing Encapsulation Pan Encapsulation (Alumina/Aluminum) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA Inert Atmosphere (e.g., N2) Heating Ramp (e.g., 10°C/min) DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC Inert Atmosphere (e.g., N2) Heating Ramp (e.g., 10°C/min) TGA_Data TGA Curve (Weight Loss vs. Temperature) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temperature) DSC->DSC_Data Decomposition_Temp Determine Decomposition Temperature TGA_Data->Decomposition_Temp Thermal_Events Identify Melting & Decomposition Events DSC_Data->Thermal_Events Stability_Report Thermal Stability Profile Decomposition_Temp->Stability_Report Thermal_Events->Stability_Report

Caption: Workflow for Thermal Analysis.

This guide provides foundational knowledge on the thermal stability of this compound. For specific applications, it is recommended to perform detailed thermal analysis under the conditions relevant to the intended use.

An In-depth Technical Guide to 2,2'-Bipyridine-3,3'-dicarboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a key building block in coordination chemistry and materials science with emerging applications in drug development. This document details commercial suppliers, physicochemical properties, and established experimental protocols for its synthesis and application, particularly in the formation of metal-organic frameworks (MOFs) and the evaluation of the anticancer properties of its metal complexes.

Commercial Availability

This compound is available from a range of commercial chemical suppliers. The following tables summarize the offerings from several prominent vendors, providing key specifications to aid in procurement for research and development purposes.

Table 1: Commercial Suppliers and Product Specifications
SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 45719197%4433-01-6C₁₂H₈N₂O₄244.20
TCI America B3622>98.0%4433-01-6C₁₂H₈N₂O₄244.21
ChemUniverse P6551998%4433-01-6C₁₂H₈N₂O₄244.21
Smolecule S585292Not Specified4433-01-6C₁₂H₈N₂O₄244.2
ChemScene CS-W004579≥97%4433-01-6C₁₂H₈N₂O₄244.20
BLDpharm BD140459Not Specified4433-01-6C₁₂H₈N₂O₄244.20
Table 2: Physical and Chemical Properties
PropertyValueReference
IUPAC Name 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid--INVALID-LINK--
Synonyms 2,2'-Binicotinic Acid[Vertex AI Search]
Appearance White to off-white powder or crystals--INVALID-LINK--
Melting Point 262 °C (decomposition)--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its application in the formation of Metal-Organic Frameworks (MOFs), and the evaluation of the cytotoxic effects of its metal complexes.

Synthesis of this compound

A facile and high-yield synthesis of this compound can be achieved through the oxidation of 1,10-phenanthroline (B135089).[1]

Materials:

Procedure:

  • In a 1.5 L Erlenmeyer flask, dissolve 16.0 g (0.081 mol) of 1,10-phenanthroline monohydrate, 6.4 g (0.16 mol) of sodium hydroxide, and 38.0 g (0.24 mol) of potassium permanganate in 700 mL of water.

  • Boil the mixture with stirring for 2.5 hours.

  • Remove the manganese dioxide precipitate by filtration.

  • Concentrate the filtrate to approximately 300 mL.

  • Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.

  • Add decolorizing charcoal, boil the mixture, and then filter.

  • Concentrate the filtrate to approximately 200 mL.

  • Filter the resulting white needles of this compound.

  • Wash the product with cold water and then with cold ethanol.

  • Dry the final product in vacuo over P₂O₅.

This procedure typically yields 75-80% of the desired product.

Synthesis of a Metal-Organic Framework (MOF) using a Bipyridine Dicarboxylic Acid Ligand

The following is a general procedure for the synthesis of a cadmium-based MOF using a bipyridine dicarboxylic acid ligand, which can be adapted for this compound.[2]

Materials:

  • 2,2'-Bipyridine-4,4'-dicarboxylic acid (H₂bpydc) - can be substituted with the 3,3'-isomer

  • Cadmium(II) nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Predissolve 25 mg (0.098 mmol) of H₂bpydc in 10 mL of DMF.

  • Add 117 mg (0.38 mmol) of Cd(NO₃)₂·4H₂O to the solution.

  • Seal the resulting solution in a glass vial.

  • Heat the vial at 115°C for 8 hours.

  • Colorless block-shaped crystals of the MOF will form.

In Vitro Cytotoxicity Evaluation by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds. The following is a general protocol for evaluating the cytotoxicity of metal complexes of this compound.[3][4][5][6]

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol

  • 96-well microplate

  • Test compounds (metal complexes)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells to determine the cytotoxic effect of the compounds.

Visualizations

The following diagrams illustrate key experimental workflows and proposed biological mechanisms associated with this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_application Application & Analysis start Starting Materials (1,10-Phenanthroline, NaOH, KMnO4) reaction Oxidation Reaction start->reaction purification Purification (Filtration, Acidification, Recrystallization) reaction->purification product 2,2'-Bipyridine-3,3'- dicarboxylic acid purification->product complexation Metal Complexation product->complexation mof_synthesis MOF Synthesis product->mof_synthesis cytotoxicity Cytotoxicity Assay (MTT) complexation->cytotoxicity apoptosis Apoptosis Assay cytotoxicity->apoptosis signaling Signaling Pathway Analysis apoptosis->signaling

Caption: General experimental workflow from synthesis to biological evaluation.

anticancer_pathway cluster_cell Cancer Cell cluster_pathway PI3K/AKT/mTOR Pathway cluster_apoptosis Apoptosis Pathway bipy_complex 2,2'-Bipyridine-Metal Complex PI3K PI3K bipy_complex->PI3K Inhibition Caspases Caspase Activation bipy_complex->Caspases Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

References

An In-depth Technical Guide to the Early Synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the foundational methods for the synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a crucial ligand in coordination chemistry and a valuable building block in the development of functional materials and pharmaceutical compounds. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Route: Oxidation of 1,10-Phenanthroline (B135089)

The earliest and most prominent method for the preparation of this compound involves the oxidative cleavage of 1,10-phenanthroline.[1][2] This approach leverages the robustness of the pyridine (B92270) rings while breaking the fused aromatic system to yield the desired dicarboxylic acid. One of the key early reports on this method was by Smith and Inglett, who described the oxidation using alkaline permanganate (B83412) with reported yields of up to 80%.[3]

A subsequent publication by Wimmer and Wimmer in 1983 detailed a simplified and reproducible procedure for this oxidation, consistently achieving high yields.[3] This method has been a cornerstone for accessing this important bipyridine derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data from the optimized synthesis of this compound via the oxidation of 1,10-phenanthroline as described by Wimmer and Wimmer (1983).

ParameterValueReference
Starting Material1,10-Phenanthroline monohydrate[3]
Oxidizing AgentPotassium permanganate (KMnO₄)[3]
BaseSodium hydroxide (B78521) (NaOH)[3]
Yield75-80%[3]
Melting Point262°C (decomposition)[3]
Elemental Analysis (Calculated for C₁₂H₈N₂O₄)C, 59.0%; H, 3.3%[3]
Elemental Analysis (Found)C, 58.9%; H, 3.3%[3]

Detailed Experimental Protocol

The following protocol is adapted from the 1983 publication by Wimmer and Wimmer for the synthesis of this compound.[3]

Materials:

  • 1,10-Phenanthroline monohydrate (16.0 g, 0.081 mol)

  • Sodium hydroxide (6.4 g, 0.16 mol)

  • Potassium permanganate (38.0 g, 0.24 mol)

  • Deionized water

  • Concentrated hydrochloric acid

  • Decolorizing charcoal

  • Cold ethanol

Procedure:

  • In a 1.5 L Erlenmeyer flask, dissolve 1,10-phenanthroline monohydrate, sodium hydroxide, and potassium permanganate in 700 ml of water.

  • Heat the mixture to boiling with stirring and maintain boiling for 2.5 hours.

  • Filter the hot mixture to remove the manganese dioxide precipitate.

  • Concentrate the filtrate to approximately 300 ml.

  • Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.

  • Add decolorizing charcoal to the acidified solution.

  • Boil the mixture, filter, and then concentrate the filtrate to approximately 200 ml.

  • Allow the solution to cool, which will result in the precipitation of white needles of this compound.

  • Filter the crystalline product and wash with cold water, followed by a wash with cold ethanol.

  • Dry the final product in vacuo over P₂O₅.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound from 1,10-phenanthroline.

Synthesis_Workflow Reactants 1,10-Phenanthroline NaOH, KMnO4, H2O Reaction Oxidation (Boil for 2.5 hrs) Reactants->Reaction Filtration1 Filtration (Remove MnO2) Reaction->Filtration1 Concentration1 Concentration (to ~300 ml) Filtration1->Concentration1 Acidification Acidification (conc. HCl, pH ~2) Concentration1->Acidification Decolorization Decolorization (Charcoal, Boil) Acidification->Decolorization Filtration2 Filtration Decolorization->Filtration2 Concentration2 Concentration (to ~200 ml) Filtration2->Concentration2 Crystallization Crystallization (Cooling) Concentration2->Crystallization Isolation Isolation (Filtration, Washing) Crystallization->Isolation Drying Drying (in vacuo over P2O5) Isolation->Drying Product 2,2'-Bipyridine-3,3'- dicarboxylic Acid Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Atropisomeric Properties of 2,2'-Bipyridyl-3,3'-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the atropisomeric properties of 2,2'-bipyridyl-3,3'-dicarboxylic acid, a molecule of significant interest in coordination chemistry and materials science. This document details the synthesis, stereochemical characteristics, and the challenges associated with the resolution of its enantiomers. A key finding is that while the molecule exhibits axial chirality and undergoes spontaneous resolution in the solid state, it experiences rapid racemization in solution due to a low rotational energy barrier. This guide includes a summary of theoretical and experimental findings, detailed experimental protocols, and visualizations to elucidate the underlying chemical principles.

Introduction

Atropisomerism is a form of axial chirality that arises from restricted rotation around a single bond, leading to stereoisomers that are stable enough to be isolated. This phenomenon is of growing importance in drug development and asymmetric catalysis, where the three-dimensional structure of a molecule dictates its biological activity and catalytic efficacy. 2,2'-Bipyridyl-3,3'-dicarboxylic acid (H₂BDC), also known as binicotinic acid, is a bipyridyl derivative that possesses a stereogenic axis due to hindered rotation around the C2-C2' bond. The presence of carboxylic acid groups at the 3 and 3' positions introduces steric hindrance and the potential for unique coordination chemistry. This guide explores the synthesis, structural features, and dynamic stereochemistry of this intriguing molecule.

Synthesis of 2,2'-Bipyridyl-3,3'-dicarboxylic Acid

The most common and effective method for the synthesis of 2,2'-bipyridyl-3,3'-dicarboxylic acid is the oxidation of 1,10-phenanthroline (B135089).

Experimental Protocol: Oxidation of 1,10-Phenanthroline

This protocol is adapted from established literature procedures.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 1,10-phenanthroline monohydrate, sodium hydroxide, and potassium permanganate in deionized water.

  • Heat the mixture to boiling with constant stirring for approximately 2.5 hours. During this time, a precipitate of manganese dioxide will form.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Concentrate the filtrate by heating.

  • Adjust the pH of the concentrated solution to approximately 2 with concentrated hydrochloric acid.

  • Add decolorizing charcoal to the acidic solution, bring it to a boil, and then filter while hot.

  • Allow the filtrate to cool, during which white needles of 2,2'-bipyridyl-3,3'-dicarboxylic acid will crystallize.

  • Collect the crystals by filtration, wash with cold water, followed by a wash with cold ethanol.

  • Dry the product in vacuo over a suitable desiccant (e.g., P₂O₅).

Yields: Reported yields for this method typically range from 75-80%.

Experimental Workflow: Synthesis of 2,2'-Bipyridyl-3,3'-dicarboxylic Acid

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product A 1,10-Phenanthroline C Oxidation at Reflux A->C B KMnO4, NaOH, H2O B->C D Filtration (remove MnO2) C->D E Concentration D->E F Acidification (HCl) E->F G Decolorization (Charcoal) F->G H Crystallization G->H I 2,2'-Bipyridyl-3,3'-dicarboxylic Acid H->I

Caption: Workflow for the synthesis of 2,2'-bipyridyl-3,3'-dicarboxylic acid.

Atropisomeric Properties and Stereochemistry

Spontaneous Resolution in the Solid State

A remarkable property of 2,2'-bipyridyl-3,3'-dicarboxylic acid is its ability to undergo spontaneous resolution upon crystallization from water.[1][2] This results in the formation of a conglomerate, which is a mechanical mixture of enantiopure crystals. Within a single crystal, all the molecules possess the same chirality (either P or M). However, upon dissolution of these crystals, the optical activity is lost, indicating that the enantiomers racemize in solution at a significant rate.[1][2]

Rotational Energy Barrier

The stability of atropisomers is determined by the magnitude of the rotational energy barrier around the stereogenic axis. A high barrier prevents interconversion of the enantiomers at room temperature, allowing for their isolation.

Theoretical Calculations: Computational studies on substituted 2,2'-bipyridine (B1663995) derivatives have provided insights into the factors governing the rotational barrier. These studies, employing methods such as Density Functional Theory (DFT), have shown that the nature and position of substituents significantly influence the barrier height. For the parent 2,2'-bipyridine, the barrier is relatively low. The introduction of substituents, particularly at the positions ortho to the inter-ring bond (positions 3, 3', 6, and 6'), can dramatically increase the barrier due to steric hindrance.

Factors Influencing the Rotational Barrier:

  • Steric Hindrance: The carboxylic acid groups at the 3 and 3' positions are the primary contributors to the rotational barrier.

  • Intramolecular Interactions: The potential for hydrogen bonding between the carboxylic acid groups and the pyridine (B92270) nitrogen atoms can influence the conformational preference and the transition state energy for rotation.

  • Solvent Effects: The polarity of the solvent can affect the stability of the ground and transition states, thereby altering the rotational barrier.

Property Observation Implication
CrystallizationSpontaneous resolution into enantiopure crystals[1][2]The molecule is chiral and packs in a chiral space group.
Solution BehaviorLoss of optical activity upon dissolution[1][2]The rotational energy barrier is low, leading to rapid racemization in solution at room temperature.

Logical Relationship: Atropisomerism and Racemization

G A Restricted Rotation (C2-C2' bond) B Axial Chirality A->B C Enantiomers (P and M) B->C D Low Rotational Barrier in Solution C->D overcome by thermal energy E Racemization D->E F Loss of Optical Activity E->F

Caption: The relationship between restricted rotation, chirality, and racemization.

Chiral Resolution

Due to the rapid racemization in solution, the classical chiral resolution of 2,2'-bipyridyl-3,3'-dicarboxylic acid into stable enantiomers at room temperature is challenging.

Theoretical Approach to Chiral Resolution

A standard method for the resolution of a racemic carboxylic acid involves the formation of diastereomeric salts using a chiral amine as a resolving agent. The resulting diastereomers can then be separated by fractional crystallization, followed by acidification to recover the enantiopure carboxylic acids.

Proposed Experimental Protocol for Chiral Resolution:

  • Salt Formation: Dissolve the racemic 2,2'-bipyridyl-3,3'-dicarboxylic acid in a suitable solvent. Add a stoichiometric amount of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine).

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize from the solution. The difference in solubility between the two diastereomers may allow for their separation by collecting the less soluble salt by filtration.

  • Recovery of Enantiomer: Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine. The enantiopure 2,2'-bipyridyl-3,3'-dicarboxylic acid can then be isolated.

Note: The success of this method would be highly dependent on the rate of racemization under the conditions of salt formation and crystallization. It is likely that any resolved enantiomers would quickly racemize upon redissolving.

Determination of Rotational Barrier: A Methodological Overview

Should the enantiomers be resolvable and stable enough for analysis at lower temperatures, the rotational barrier could be determined experimentally.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

If the rotational barrier is in a suitable range, the interconversion of the enantiomers can be observed by ¹H or ¹³C NMR spectroscopy. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for the two enantiomers (in a chiral environment) or for diastereotopic protons within the molecule may be observed. As the temperature is increased, these signals will broaden, coalesce, and then sharpen into a single time-averaged signal. The rate of rotation at the coalescence temperature can be calculated, which in turn allows for the determination of the free energy of activation (ΔG‡) for rotation.

Kinetic Analysis of Racemization

If the enantiomers can be isolated (e.g., by low-temperature chromatography), the rate of racemization can be followed over time using a chiroptical technique such as polarimetry or circular dichroism (CD) spectroscopy. The decrease in optical rotation or CD signal at a constant temperature allows for the determination of the rate constant for racemization, from which the rotational barrier can be calculated.

Applications and Future Directions

Despite the challenge of isolating its stable enantiomers in solution, 2,2'-bipyridyl-3,3'-dicarboxylic acid remains a valuable ligand in the construction of chiral metal-organic frameworks (MOFs) and coordination polymers. In the solid state, its defined chirality can be transferred to the resulting supramolecular structure. Future research may focus on strategies to increase the rotational barrier, for instance, by introducing bulkier substituents at the 6 and 6' positions or by incorporating the bipyridyl unit into a more rigid macrocyclic framework. Such modifications could lead to atropisomers that are stable in solution, opening up new avenues for their application in asymmetric catalysis and chiral sensing.

Conclusion

2,2'-Bipyridyl-3,3'-dicarboxylic acid presents a fascinating case study in atropisomerism. While it readily forms chiral crystals through spontaneous resolution, the low rotational barrier around the C2-C2' bond leads to rapid racemization in solution. This dynamic behavior, while limiting its application as a chiral ligand in solution-phase asymmetric catalysis, makes it an interesting building block for chiral solid-state materials. Understanding the factors that govern its rotational barrier is crucial for the design of new bipyridine-based ligands with tailored stereochemical properties. This guide has provided a detailed overview of the current knowledge on the atropisomeric properties of this compound, along with experimental and theoretical considerations for its study.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) utilizing the versatile organic linker, 2,2'-Bipyridine-3,3'-dicarboxylic acid. This linker is of significant interest in the field of crystal engineering and materials science due to its unique structural features. The presence of both nitrogen atoms in the bipyridine core and oxygen atoms in the carboxylate groups allows for multiple coordination sites, facilitating the formation of robust and porous frameworks with diverse metal ions.

The resulting MOFs exhibit high thermal stability, significant porosity, and tunable properties, making them promising candidates for a range of applications, including gas storage and separation, catalysis, and notably, as potential carriers for drug delivery.[1][2] The rigid and planar structure of the bipyridine moiety contributes to the formation of ordered crystalline materials, a crucial aspect for predictable and reproducible performance.

Applications in Drug Development

While research on MOFs constructed from this compound for drug delivery is an emerging area, the inherent properties of these materials make them highly suitable for such applications. The tunable pore sizes can be engineered to encapsulate a variety of drug molecules, and the chemical functionality of the framework can be modified to control the release kinetics.[1][2] The bipyridine unit, in particular, offers a site for post-synthetic modification, allowing for the attachment of targeting ligands or other functional groups to enhance therapeutic efficacy.[3] The high surface area of these MOFs allows for significant drug loading, a key advantage over many traditional drug delivery systems.[2]

Experimental Protocols

The following section details protocols for the synthesis of MOFs using bipyridine-dicarboxylic acid derivatives. While specific examples for the 3,3'-dicarboxylic acid isomer are not explicitly detailed in the provided literature, the methodologies for related isomers (e.g., 4,4' and 5,5'-dicarboxylic acid) are directly adaptable.

Protocol 1: Hydrothermal Synthesis of a Manganese-based MOF

This protocol is adapted from the synthesis of a 3-D manganese-based MOF and can be modified for this compound.[4][5]

Materials:

  • Manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O)

  • This compound

  • Deionized water

  • Ethanol

Procedure:

  • In a 25 mL Teflon-lined stainless steel reactor, combine MnSO₄·H₂O (0.3 mmol, 51 mg), this compound (0.1 mmol), 4 mL of deionized water, and 6 mL of ethanol.

  • Seal the reactor and heat it in an oven at 140 °C for 48 hours.

  • After 48 hours, allow the reactor to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals thoroughly with distilled water.

  • Air-dry the final product.

Protocol 2: Solvothermal Synthesis of an Aluminum-based MOF (MOF-253)

This protocol for the synthesis of MOF-253, which utilizes 2,2'-bipyridine-5,5'-dicarboxylic acid, can be adapted for the 3,3'-isomer to create a framework with open bipyridine sites.[6]

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a suitable reaction vessel, dissolve AlCl₃·6H₂O and this compound in DMF.

  • Heat the mixture at 120 °C for 24 hours to yield the MOF as a microcrystalline solid.

  • To activate the MOF, soak the as-synthesized solid in methanol.

  • Further activate the material by heating at 250 °C under a dynamic vacuum for 24 hours to ensure the complete removal of solvent molecules from the pores.

Protocol 3: Ultrasonic-assisted Synthesis of a Vanadium-based MOF

This protocol describes a rapid, room-temperature synthesis of a vanadium-based MOF using ultrasonic irradiation.

Materials:

  • Vanadium(III) chloride (VCl₃)

  • This compound

  • Deionized water

  • Ethanol

Procedure:

  • In 20 mL of deionized water, dissolve 1 mmol of VCl₃ and 2 mmol of this compound.

  • Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Place the solution in an ultrasonic bath with a power of 300 W for 30 minutes at room temperature.

  • Separate the resulting product by centrifugation.

  • Wash the product three times with a 1:1 mixture of deionized water and ethanol.

Data Presentation

The following tables summarize key quantitative data for MOFs synthesized using different isomers of 2,2'-Bipyridine-dicarboxylic acid, providing a reference for expected properties.

MOF Name/CompositionMetal CenterLinker IsomerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
{[Mn(H₂BPDC)(SO₄)]}nMn2,2′-bipyridine-5,5′-dicarboxylic acidNot ReportedNot ReportedNot Reported[4]
{[Zn(H₂BPDC)(SO₄)]}nZn2,2′-bipyridine-5,5′-dicarboxylic acidNot ReportedNot ReportedNot Reported[4]
Al(OH)(bpydc) (MOF-253)Al2,2′-bipyridine-5,5′-dicarboxylic acid2160Not Reported> 400[6]
V/BP-MOFV2,2'-bipyridine-4,4'-dicarboxylic acid325Not Reported320[7]
JMS-3 ([Cd(bpydc)₂(DMF)₂·2DMF]n)Cd2,2′-bipyridine-4,4′-dicarboxylic acidNot ReportedNot ReportedNot Reported[8]
JMS-4 ([Zn(bpydc)(DMF)·DMF]n)Zn2,2′-bipyridine-4,4′-dicarboxylic acidNot ReportedNot ReportedNot Reported[8]

Note: Data for MOFs synthesized specifically with this compound were not available in the search results. The table provides data for closely related structures to indicate potential properties.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and activation of MOFs using this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation reagents Mixing of Reagents (Metal Salt + Linker + Solvent) reaction Reaction (Hydrothermal/Solvothermal/ Ultrasonic) reagents->reaction filtration Filtration/ Centrifugation reaction->filtration washing Washing with Solvents filtration->washing solvent_exchange Solvent Exchange washing->solvent_exchange heating Heating under Vacuum solvent_exchange->heating final_product final_product heating->final_product Activated MOF G cluster_prep MOF Preparation & Loading cluster_application Therapeutic Application synthesis MOF Synthesis (2,2'-Bipyridine-3,3'- dicarboxylic acid) activation Activation synthesis->activation drug_loading Drug Encapsulation activation->drug_loading administration Administration to Patient drug_loading->administration targeting Targeted Delivery (e.g., to Tumor Site) administration->targeting release Controlled Drug Release targeting->release effect Therapeutic Effect release->effect

References

Application Notes and Protocols: 2,2'-Bipyridine-3,3'-dicarboxylic Acid as a Ligand for Lanthanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2'-Bipyridine-3,3'-dicarboxylic acid (bpdc) is a versatile bitopic ligand that has garnered significant interest in the field of coordination chemistry, particularly for the synthesis of lanthanide complexes. Its two nitrogen atoms from the bipyridine core and two carboxylate groups offer multiple coordination sites, enabling the formation of stable and structurally diverse complexes with lanthanide ions. These complexes exhibit unique photophysical properties, such as long-lived luminescence and large Stokes shifts, making them promising candidates for a range of applications including bioimaging, sensing, and catalysis. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of lanthanide complexes based on the this compound ligand.

Section 1: Synthesis of Lanthanide-bpdc Complexes

The synthesis of lanthanide complexes with this compound can be achieved through various methods, with hydrothermal synthesis being a common approach for producing crystalline coordination polymers and metal-organic frameworks (MOFs). Solution-based methods can be employed for the synthesis of discrete molecular complexes.

Hydrothermal Synthesis of a 2D Lanthanide-bpdc Coordination Polymer

This protocol describes the synthesis of a two-dimensional coordination polymer, {[Ln₂(bpdc)₃(H₂O)₂]·5H₂O}n, where Ln can be Nd(III) or Eu(III)[1].

Materials:

Equipment:

  • 25 mL Teflon-lined stainless steel autoclave

  • Oven

  • Filtration apparatus

Protocol:

  • In a typical synthesis, combine 0.1 mmol of Ln(NO₃)₃·6H₂O and 0.15 mmol of H₂bpdc in a beaker[1].

  • Add 10 mL of a 1:1 (v/v) mixture of ethanol and deionized water to the beaker.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours[1].

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and dry them in air.

Diagram of Hydrothermal Synthesis Workflow

hydrothermal_synthesis Hydrothermal Synthesis of Ln-bpdc Coordination Polymer reagents Combine Ln(NO₃)₃·6H₂O and H₂bpdc solvent Add Ethanol/Water Mixture reagents->solvent stir Stir at Room Temperature solvent->stir autoclave Transfer to Teflon-lined Autoclave stir->autoclave heat Heat at 160°C for 72h autoclave->heat cool Slow Cooling to Room Temperature heat->cool filter Filter and Wash Crystals cool->filter dry Air Dry filter->dry product Crystalline Ln-bpdc Polymer dry->product

Caption: Workflow for the hydrothermal synthesis of a lanthanide-bpdc coordination polymer.

Section 2: Photophysical Properties

Lanthanide complexes of bpdc, particularly those of Europium(III) and Terbium(III), exhibit characteristic luminescence. The bpdc ligand acts as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths.

Luminescence Spectroscopy

Protocol for Measuring Luminescence Spectra:

  • Prepare a solution of the lanthanide-bpdc complex in a suitable solvent (e.g., DMSO, methanol, or water, depending on solubility).

  • Record the excitation spectrum by monitoring the emission at the most intense transition of the lanthanide ion (e.g., ~615 nm for Eu³⁺ corresponding to the ⁵D₀ → ⁷F₂ transition, or ~545 nm for Tb³⁺ corresponding to the ⁵D₄ → ⁷F₅ transition).

  • Record the emission spectrum by exciting the sample at the wavelength of maximum absorption determined from the excitation spectrum.

Quantum Yield and Lifetime Measurements

The luminescence quantum yield (Φ) and lifetime (τ) are crucial parameters for evaluating the efficiency of a luminescent complex.

Protocol for Quantum Yield Determination (Relative Method):

  • Select a standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare a series of solutions of the standard and the sample with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance and integrated emission intensity for each solution.

  • Plot the integrated emission intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot and η is the refractive index of the solvent.

Protocol for Luminescence Lifetime Measurement:

  • Excite the sample with a pulsed light source (e.g., a nitrogen laser or a pulsed xenon lamp).

  • Record the decay of the luminescence intensity over time using a time-correlated single-photon counting (TCSPC) system or a phosphorimeter.

  • Fit the decay curve to an exponential function to determine the luminescence lifetime (τ). For lanthanide complexes, the decay is often mono-exponential.

Data Presentation

The following tables summarize typical photophysical properties for Europium(III) and Terbium(III) complexes with bipyridine-based ligands. Note that specific data for this compound complexes are limited in the literature; therefore, data from closely related structures are included for comparison.

Table 1: Photophysical Properties of Eu(III)-bpdc Complexes

ComplexExcitation λ_max (nm)Emission λ_max (nm)Quantum Yield (Φ)Lifetime (τ) (ms)Reference
[Eu₂(bpdc)₃(H₂O)₂]·5H₂O~300-350592, 613, 654, 702Not ReportedNot Reported[1]
Eu(III) with carboxyl-functionalized 1,5-naphthyridine~345591, 615, 651, 69828%1.1[2][3]
[Eu(bpcd)(tta)]~340593, 613, 652, 69926%Not Reported[4]

Table 2: Photophysical Properties of Tb(III)-bpdc Complexes

ComplexExcitation λ_max (nm)Emission λ_max (nm)Quantum Yield (Φ)Lifetime (τ) (ms)Reference
Tb(III) with Pyridine-2,6-dicarboxylic acid derivatives~260490, 545, 585, 620Not Reported~1.33[5]
[Tb(bpcd)(Coum)]~330490, 545, 585, 62155%Not Reported[4]
[Tb₂(Hsal)₃(NO₃)₆]³⁻Not Reported490, 545, 584, 62290%1.71[6][7]

Section 3: Stability of Lanthanide-bpdc Complexes

The stability of lanthanide complexes in solution is a critical factor for their application, especially in biological systems. The stability constants (log β) quantify the strength of the metal-ligand interaction.

Protocol for a Potentiometric Titration to Determine Stability Constants

This protocol provides a general method for determining the stability constants of lanthanide-bpdc complexes in aqueous solution.

Materials:

  • Lanthanide(III) chloride or nitrate solution of known concentration

  • This compound

  • Standardized potassium hydroxide (B78521) (KOH) solution (carbonate-free)

  • Potassium chloride (KCl) or potassium nitrate (KNO₃) for maintaining constant ionic strength

  • Standard acid (e.g., HCl)

Equipment:

  • Potentiometer with a glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

Protocol:

  • Prepare a solution of the bpdc ligand of known concentration.

  • In the titration vessel, place a known volume of the ligand solution and the lanthanide ion solution (typically in a 1:1 or 2:1 ligand-to-metal ratio). Add the background electrolyte (e.g., KCl to maintain an ionic strength of 0.1 M).

  • Calibrate the glass electrode using standard buffer solutions.

  • Titrate the solution with the standardized KOH solution, recording the pH after each addition.

  • Perform a separate titration of the free ligand under the same conditions to determine its protonation constants.

  • Use a suitable software package (e.g., HYPERQUAD) to analyze the titration data and calculate the overall stability constants (β) of the formed complexes.

Diagram of Stability Constant Determination Workflow

stability_constant Workflow for Potentiometric Titration prepare Prepare Solutions (Ln³⁺, bpdc, KOH, Electrolyte) calibrate Calibrate pH Electrode prepare->calibrate titrate_ligand Titrate Free Ligand with KOH calibrate->titrate_ligand titrate_complex Titrate Ln³⁺-bpdc Mixture with KOH calibrate->titrate_complex record Record pH vs. Volume of KOH titrate_ligand->record titrate_complex->record analyze Analyze Data with Software (e.g., HYPERQUAD) record->analyze results Determine Protonation and Stability Constants (log β) analyze->results

Caption: Workflow for determining stability constants using potentiometric titration.

Section 4: Applications

Bioimaging

Luminescent lanthanide complexes are valuable as probes for cellular imaging due to their long luminescence lifetimes, which allow for time-gated microscopy to eliminate background autofluorescence.

Protocol for Cellular Uptake and Imaging using Confocal Microscopy:

  • Cell Culture: Seed cells (e.g., HeLa or A549) onto glass-bottom dishes or chamber slides and culture them in appropriate media until they reach the desired confluency.

  • Probe Incubation: Prepare a stock solution of the lanthanide-bpdc complex in a biocompatible solvent (e.g., DMSO) and dilute it to the final desired concentration (typically in the low micromolar range) in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the lanthanide complex.

  • Incubate the cells for a specific period (e.g., 1-24 hours) at 37 °C in a CO₂ incubator to allow for cellular uptake.

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any excess, non-internalized complex.

  • Imaging: Image the cells using a confocal microscope equipped with a suitable laser for excitation (e.g., 355 nm or 405 nm) and detectors for collecting the characteristic lanthanide emission. For time-gated imaging, use a pulsed laser and a detector with adjustable time gates.

Diagram of Cellular Imaging Signaling Pathway

cellular_imaging Cellular Uptake and Imaging Pathway cluster_cell Cell uptake Cellular Uptake (e.g., Endocytosis) localization Subcellular Localization (e.g., Cytoplasm, Organelles) uptake->localization excitation Excitation with UV/Vis Light localization->excitation energy_transfer Antenna Effect: Energy Transfer to Ln³⁺ excitation->energy_transfer emission Characteristic Ln³⁺ Luminescence energy_transfer->emission detection Detection by Confocal Microscopy emission->detection complex Ln-bpdc Complex complex->uptake

Caption: Pathway of cellular uptake and luminescence detection of a Ln-bpdc complex.

Catalysis

Lanthanide-based MOFs, including those with bpdc-type ligands, can act as Lewis acid catalysts for various organic transformations, such as the cyanosilylation of aldehydes.

Protocol for Catalytic Cyanosilylation of Benzaldehyde (B42025):

  • Catalyst Activation: Place the lanthanide-bpdc MOF catalyst (e.g., 1-5 mol%) in a reaction vial and activate it by heating under vacuum to remove coordinated solvent molecules and expose the Lewis acidic lanthanide sites[8].

  • Reaction Setup: After cooling to room temperature under an inert atmosphere (e.g., nitrogen or argon), add the substrate, benzaldehyde (1 mmol), and trimethylsilyl (B98337) cyanide (TMSCN) (1.2 mmol) to the vial[8].

  • Reaction: Stir the reaction mixture at room temperature for the desired time (e.g., 1-24 hours).

  • Work-up: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., dichloromethane) and centrifuge to separate the solid catalyst.

  • Analysis: Analyze the supernatant by gas chromatography (GC) or ¹H NMR spectroscopy to determine the conversion and yield of the cyanohydrin product.

  • Catalyst Recycling: The recovered solid catalyst can be washed with a solvent, dried, and reused in subsequent catalytic runs.

Diagram of Catalytic Cyanosilylation Workflow

catalytic_cyanosilylation Catalytic Cyanosilylation Workflow activate Activate Ln-bpdc MOF Catalyst (Heat under Vacuum) reactants Add Benzaldehyde and TMSCN activate->reactants reaction Stir at Room Temperature reactants->reaction workup Dilute, Centrifuge to Separate Catalyst reaction->workup analysis Analyze Product by GC or NMR workup->analysis recycle Wash and Dry Catalyst for Reuse workup->recycle product Cyanohydrin Product analysis->product

Caption: Workflow for the catalytic cyanosilylation of benzaldehyde using a Ln-bpdc MOF.

Conclusion

This compound is a highly effective ligand for the construction of luminescent and catalytically active lanthanide complexes. The protocols provided herein offer a starting point for researchers to synthesize, characterize, and explore the applications of these fascinating materials in various scientific and technological fields. Further research into the synthesis of discrete molecular complexes and a more comprehensive characterization of their photophysical properties and stability will undoubtedly expand their utility in areas such as drug development and advanced diagnostics.

References

Application of 2,2'-Bipyridine-3,3'-dicarboxylic Acid in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalytic applications of metal complexes derived from 2,2'-Bipyridine-3,3'-dicarboxylic acid (H₂bpdc) and its isomers. The unique chelating properties of H₂bpdc, arising from its bidentate nitrogen donors and adjacent carboxylic acid functionalities, make it a versatile ligand for the design of highly effective and selective catalysts.[1] This document outlines specific applications in organic synthesis and energy-related reactions, providing quantitative performance data and detailed experimental protocols where available.

Palladium-Catalyzed Oxidation Reactions

Complexes of palladium with bipyridine ligands have demonstrated significant catalytic activity in various oxidation reactions. A notable example is a palladium(II) complex, synthesized in situ with a 2,2'-bipyridyl ligand, which effectively catalyzes the disproportionation of hydrogen peroxide and the oxidation of sulfides.[2][3][4]

Quantitative Data Summary
CatalystSubstrateOxidantReactionConversion (%)Selectivity (%)Reference
[Pd(2,2'-bipy)₂(CN)₂]Methyl Phenyl Sulfide (B99878)H₂O₂Sulfoxidation45.856.8 (Sulfoxide)[2]
[Pd(2,2'-bipy)₂(CN)₂] + 2-Sulfobenzoic acidMethyl Phenyl SulfideH₂O₂Sulfoxidation89.196.4 (Sulfoxide)[2]
Experimental Protocols

Synthesis of [Pd(2,2'-bipy)₂(CN)₂] Catalyst: [2][4]

  • A mixture of Pd(CH₃COO)₂ (0.014 g, 0.062 mmol), 2-sulfobenzoic acid (0.050 g, 0.25 mmol), and 2,2'-bipyridine (B1663995) (0.020 g, 0.13 mmol) is dissolved in a methanol (B129727)/acetonitrile solution (8 ml/8 ml).

  • The resulting mixture is sealed in a 25 ml Teflon-lined autoclave.

  • The autoclave is heated to 120°C for two days.

  • After cooling, the clear solution is set aside at room temperature for approximately two weeks to yield yellow plate-like crystals of the complex.

Catalytic Oxidation of Methyl Phenyl Sulfide: [2]

  • A 25 mL round-bottom flask is charged with the catalyst (0.015 mmol) and, if applicable, 2-sulfobenzoic acid (0.01 mmol) as a co-catalyst in CH₃CN (5 mL).

  • Methyl phenyl sulfide (0.5 mmol) is added to the mixture.

  • The mixture is stirred at room temperature for 10 minutes.

  • The reaction is initiated by the addition of H₂O₂ solution (30%, 1.5 mmol) under continuous stirring.

  • Samples are taken at 30-minute intervals for 270 minutes.

  • Each sample is diluted tenfold and analyzed by gas chromatography to determine conversion and selectivity.

Catalytic Disproportionation of Hydrogen Peroxide: [2]

  • A mixture of 1 mL of an aqueous solution of imidazole (B134444) (0.1 mol/L), 5 ml of water, and 1 mL of a DMSO solution of the synthesized complex (10⁻³ mol/L) is placed in a 25 mL three-necked flask and stirred in a thermostated cell at room temperature.

  • The flask is connected to a pressure gauge, and a vacuum is applied to achieve an average pressure of 5.0 kPa above the solution.

  • Hydrogen peroxide (1 ml, 30% w/w) is introduced into the system via a syringe.

  • The evolution of oxygen pressure over time is recorded to monitor the reaction progress.

Logical Workflow for Sulfide Oxidation

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Oxidation cluster_analysis Analysis reagents Pd(OAc)₂, 2,2'-bipy, 2-H₂sb in MeOH/MeCN autoclave Heat at 120°C for 48h reagents->autoclave crystallization Crystallize at RT autoclave->crystallization catalyst [Pd(bipy)₂(CN)₂] Complex crystallization->catalyst mix Mix Catalyst, Substrate (MPS), and optional Co-catalyst in MeCN catalyst->mix stir Stir for 10 min at RT mix->stir add_h2o2 Add H₂O₂ (30%) stir->add_h2o2 react Reaction for 270 min add_h2o2->react sampling Take samples every 30 min react->sampling gc_analysis Dilute and Analyze by GC sampling->gc_analysis results Conversion and Selectivity Data gc_analysis->results

Caption: Experimental workflow for the Pd-catalyzed oxidation of methyl phenyl sulfide.

Rhodium-Catalyzed Methanol Carbonylation

A rhodium(I) complex incorporating this compound, denoted as Rh(I)-H₂bpdc, has been designed and synthesized for the carbonylation of methanol to produce acetic acid. This catalyst demonstrates superior performance, achieving high yields under specific industrial conditions.[5][6]

Quantitative Data Summary
CatalystReactantsProductPressure (MPa)Temperature (°C)Yield of Acetic Acid (%)Reference
Rh(I)-H₂bpdcMethanol, COAcetic Acid3.520096.73[5][6]
Catalytic Cycle

The proposed catalytic cycle for methanol carbonylation by a rhodium-based catalyst, adapted for the Rh(I)-H₂bpdc system, involves several key steps including oxidative addition, migratory insertion, and reductive elimination.

G cluster_hydrolysis Product Formation A [Rh(I)(H₂bpdc)(CO)I]⁻ B [Rh(III)(H₂bpdc)(CH₃)(CO)I₂]⁻ A->B + CH₃I (Oxidative Addition) C [Rh(III)(H₂bpdc)(COCH₃)I₂]⁻ B->C Migratory Insertion D [Rh(I)(H₂bpdc)(CO)I]⁻ C->D + CO - CH₃COI (Reductive Elimination) hydrolysis CH₃COI + H₂O → CH₃COOH + HI C->hydrolysis D->A Catalyst Regeneration

Caption: Simplified catalytic cycle for Rh-catalyzed methanol carbonylation.

Ruthenium-Catalyzed Water Oxidation

Ruthenium complexes with bipyridine dicarboxylate ligands (bda), specifically 2,2'-bipyridine-6,6'-dicarboxylate, are highly efficient molecular catalysts for water oxidation. These catalysts are crucial for the development of artificial photosynthesis systems. Although the ligand is an isomer of H₂bpdc, the catalytic principles are directly relevant.

Quantitative Data Summary
CatalystOxidantTurnover Number (TON)Oxygen Production Rate (s⁻¹)Reference
[Ru(bda)(pyridazine)₂]Ce(IV)> 55,400286[7]
[Ru(bda)(pyrimidine)₂]Ce(IV)--[7]
[Ru(bda)(phthalazine)₂]Ce(IV)55,400286[7]
[Ru(bda)(pic)₂]Ce(IV)> 100 s⁻¹ TOF-[8]
Experimental Protocol Outline

Synthesis of a Ru-bda Catalyst Precursor: [9]

A general approach involves refluxing an equimolar solution of a precursor like [Ru(bda)(DMSO)₂] with the desired axial ligands (e.g., 4,4'-bipyridine) in a suitable solvent mixture (e.g., TFE-MeOH) at elevated temperatures for several days. The product is then isolated and purified.

Catalytic Water Oxidation: [7]

  • The catalytic activity is typically evaluated by mixing the Ru-bda complex with an excess of a chemical oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (Ce(IV)), in an aqueous solution.

  • The evolution of oxygen is monitored over time using a pressure transducer.

  • The turnover number (TON) and turnover frequency (TOF) or oxygen production rate are calculated from the resulting data.

Water Oxidation Catalytic Cycle

The mechanism for water oxidation by Ru-bda catalysts is complex and can proceed through different pathways, including a bimolecular interaction of two Ru-oxo species (I2M).

G RuII Ru(II) RuIII Ru(III) RuII->RuIII - e⁻ RuIV Ru(IV)-OH RuIII->RuIV - e⁻, - H⁺ RuV Ru(V)=O RuIV->RuV - e⁻, - H⁺ Dimer [Ru(IV)-O-O-Ru(IV)] RuV->Dimer + Ru(V)=O (I2M Pathway) Dimer->RuII + 2H₂O - 4H⁺, - 4e⁻ O2 O₂ Dimer->O2

Caption: Simplified I2M pathway for Ru-bda catalyzed water oxidation.

Rhenium-Catalyzed CO₂ Reduction

Rhenium complexes containing bipyridine dicarboxylate ligands are well-studied electrocatalysts and photocatalysts for the reduction of carbon dioxide to carbon monoxide. This is a critical reaction for converting a greenhouse gas into a valuable chemical feedstock. The principles are applicable to H₂bpdc-ligated complexes.[10][11]

Performance Highlights
  • High Selectivity: Rhenium bipyridine complexes exhibit high selectivity for CO₂ reduction over the competing hydrogen evolution reaction.[11]

  • Enhanced Activity: Functionalization of the bipyridine ligand can enhance the catalytic activity. For instance, attaching BODIPY units to the ligand framework can increase the rate constant for CO₂ activation.[10]

  • Heterogenization: These molecular catalysts can be immobilized on surfaces or within metal-organic frameworks (MOFs) to create robust and reusable heterogeneous catalysts.[11]

Electrochemical CO₂ Reduction Cycle

The catalytic cycle for the electrochemical reduction of CO₂ by a Re(bpy-R)(CO)₃Cl complex involves a series of electron and proton transfer steps.

G Start [Re(bpy)(CO)₃Cl] Reduced1 [Re(bpy)(CO)₃Cl]⁻ Start->Reduced1 + e⁻ Active [Re(bpy)(CO)₃]⁻ Reduced1->Active - Cl⁻ CO2_adduct [Re(bpy)(CO)₃(CO₂)]⁻ Active->CO2_adduct + CO₂ Hydroxycarbonyl [Re(bpy)(CO)₃(COOH)] CO2_adduct->Hydroxycarbonyl + H⁺ Product_release [Re(bpy)(CO)₄] Hydroxycarbonyl->Product_release + H⁺, + e⁻ - H₂O Product_release->Active - CO

Caption: Proposed mechanism for electrocatalytic CO₂ reduction by a Re-bipyridine complex.

References

Application Notes and Protocols for 2,2'-Bipyridine-3,3'-dicarboxylic Acid in Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-3,3'-dicarboxylic acid (BPDA) is a versatile heterocyclic ligand extensively utilized in the synthesis of advanced luminescent materials. Its rigid bipyridyl core and strategically positioned carboxylic acid groups enable the formation of stable and highly organized coordination complexes with a variety of metal ions, particularly lanthanides (e.g., Eu³⁺, Tb³⁺) and transition metals. These complexes often exhibit remarkable photophysical properties, making them prime candidates for applications in sensors, optoelectronic devices, bio-imaging, and as probes in drug development.

The BPDA ligand's key structural features facilitate its role as an efficient "antenna" in lanthanide complexes. The bipyridine core can absorb UV light and efficiently transfer the excitation energy to the central lanthanide ion, which then emits light at its characteristic, sharp wavelengths. This "antenna effect" overcomes the inherently low absorption cross-sections of lanthanide ions. Furthermore, the dicarboxylic acid moieties allow for the construction of robust, multi-dimensional structures such as Metal-Organic Frameworks (MOFs), where the luminescent properties can be tuned for specific applications, including chemical sensing.

These application notes provide a comprehensive overview of the use of BPDA in designing and synthesizing luminescent materials, complete with detailed experimental protocols and a summary of key photophysical data.

Data Presentation: Photophysical Properties of BPDA-Based Luminescent Materials

The following table summarizes the key photophysical data for representative luminescent materials incorporating this compound. This data is crucial for evaluating the performance of these materials in various applications.

Compound/MaterialMetal IonExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Lifetime (τ)Reference
[AgEu(bpdc)₂]Eu³⁺~350615 (⁵D₀→⁷F₂)21%1.58 ms[1]
[AgTb(bpdc)₂]Tb³⁺~350545 (⁵D₄→⁷F₅)22%1.76 ms[1]
[Gd₂(bpdc)₃(phen)₂(H₂O)₂]·6H₂OGd³⁺~350465 (Triplet State)--[1]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Luminescent Lanthanide-BPDA Metal-Organic Framework (MOF)

This protocol describes a general method for the synthesis of crystalline, luminescent lanthanide-BPDA MOFs, adapted from procedures for similar coordination polymers.[2]

Materials:

  • This compound (H₂bpdc)

  • Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Deionized water

  • Ethanol (B145695)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of deionized water with stirring. Gentle heating may be required for complete dissolution.

  • In a separate vial, dissolve 0.1 mmol of the desired lanthanide(III) nitrate hexahydrate in 5 mL of deionized water.

  • Slowly add the lanthanide nitrate solution to the H₂bpdc solution with continuous stirring.

  • Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting crystals by filtration.

  • Wash the collected crystals thoroughly with deionized water and then with ethanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator at room temperature.

Characterization:

The synthesized MOF can be characterized by single-crystal X-ray diffraction to determine its crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and photoluminescence spectroscopy to measure its excitation and emission properties.

Protocol 2: Measurement of Photoluminescence Quantum Yield (PLQY) of Solid-State Samples

This protocol outlines a standard method for determining the photoluminescence quantum yield of solid-state powder samples using an integrating sphere.

Equipment:

  • Spectrofluorometer equipped with an integrating sphere

  • Excitation light source (e.g., Xenon lamp with a monochromator)

  • Detector (e.g., photomultiplier tube)

  • Calibrated reference material (e.g., a material with a known quantum yield) or an absolute PLQY measurement system.

Procedure:

  • Sample Preparation: Finely grind the crystalline sample into a powder. Place the powder in a solid-state sample holder.

  • Measurement of Sample Emission and Scattered Excitation Light:

    • Place the sample holder inside the integrating sphere.

    • Excite the sample at its maximum excitation wavelength.

    • Record the emission spectrum of the sample.

    • Record the spectrum of the scattered excitation light from the sample.

  • Measurement of Scattered Excitation Light from a Reference (Empty Holder):

    • Remove the sample from the holder.

    • Place the empty sample holder (or a reference standard like BaSO₄) in the integrating sphere.

    • Record the spectrum of the scattered excitation light from the empty holder/reference.

  • Calculation of Quantum Yield: The quantum yield (Φ) is calculated using the following formula:

    Φ = (Number of emitted photons) / (Number of absorbed photons)

    This is determined by integrating the areas of the emission and scattered light peaks from the sample and the reference measurements. Modern spectrofluorometer software often automates this calculation.

Visualizations

Signaling Pathway: The "Antenna Effect" in Lanthanide-BPDA Complexes

Antenna_Effect S0 Ground State (S₀) S1 Singlet Excited State (S₁) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) Ln_Ground Ground State T1->Ln_Ground Energy Transfer (ET) Ln_Excited Excited State Emission Luminescence Ln_Excited->Ln_Ground f-f transition Light UV Light Absorption Light->S0 Excitation

Caption: Energy transfer mechanism in a lanthanide-BPDA complex.

Experimental Workflow: Synthesis and Characterization of Luminescent MOFs

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (BPDA + Metal Salt) mixing Mixing in Solvent start->mixing hydrothermal Hydrothermal Reaction (Autoclave) mixing->hydrothermal cooling Cooling & Crystallization hydrothermal->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying product Final MOF Product drying->product pxrd Powder X-Ray Diffraction (PXRD) product->pxrd Phase Purity scxrd Single-Crystal X-Ray Diffraction product->scxrd Crystal Structure tga Thermogravimetric Analysis (TGA) product->tga Thermal Stability pl Photoluminescence Spectroscopy product->pl Luminescent Properties

Caption: Workflow for MOF synthesis and characterization.

References

Application Notes: 2,2'-Bipyridine-3,3'-dicarboxylic Acid for Heavy Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2'-Bipyridine-3,3'-dicarboxylic acid (CAS: 4433-01-6), hereafter referred to as BPDA, is a heterocyclic organic compound featuring a bipyridine core with two carboxylic acid groups at the 3 and 3' positions.[1][2] Its molecular structure provides four coordination sites—two nitrogen atoms and the two carboxylate groups—making it an excellent chelating ligand for a variety of metal ions.[1] This property is widely utilized in coordination chemistry for the synthesis of metal complexes and in materials science as a building block for metal-organic frameworks (MOFs).[1][3] While derivatives like 2,2'-bipyridine-3,3'-diol (B1205928) have been explored as fluorescent sensors, BPDA itself holds potential for the development of novel sensing platforms for heavy metal ions due to its robust metal-binding capabilities.[4][5]

Principle of Sensing

The sensing mechanism of BPDA for heavy metal ions is predicated on its ability to form stable coordination complexes.[1] Upon binding with a target metal ion, the photophysical properties of the BPDA molecule are altered, leading to a detectable change in its fluorescence signal. This process, often termed chelation-enhanced fluorescence (CHEF) or fluorescence quenching, occurs because metal coordination can:

  • Increase Molecular Rigidity: The chelation of a metal ion restricts intramolecular rotations and vibrations, which are non-radiative decay pathways. This reduction in non-radiative energy loss can lead to a significant enhancement of the fluorescence quantum yield.

  • Alter Electronic States: Coordination to a metal ion, particularly a paramagnetic one, can induce fluorescence quenching through energy or electron transfer processes.

  • Inhibit Photoinduced Processes: For some fluorophores, metal binding can inhibit processes like excited-state intramolecular proton transfer (ESIPT), leading to a blue-shifted and more intense fluorescence emission.[5]

The specific response (enhancement or quenching) and selectivity depend on the nature of the metal ion (e.g., size, charge, electronic configuration) and the coordination geometry of the resulting complex.

G cluster_ligand Free Ligand State cluster_complex Complexed State BPDA BPDA Solution Fluorescence_Low Native Fluorescence BPDA->Fluorescence_Low Exhibits Complex [BPDA-Metal Ion] Complex BPDA->Complex Chelation Fluorescence_High Altered Fluorescence (Enhanced or Quenched) Complex->Fluorescence_High Results in Metal Heavy Metal Ion (Mⁿ⁺) Metal->Complex G start Start reactants Dissolve 1,10-Phenanthroline, NaOH, and KMnO₄ in Water start->reactants boil Boil with Stirring for 2.5 hours reactants->boil filter_mno2 Filter Hot to Remove Manganese Dioxide boil->filter_mno2 concentrate1 Concentrate Filtrate to ~300 mL filter_mno2->concentrate1 acidify Adjust pH to ~2 with conc. HCl concentrate1->acidify decolorize Add Charcoal, Boil, and Filter Hot acidify->decolorize concentrate2 Concentrate Filtrate to ~200 mL decolorize->concentrate2 crystallize Cool to Crystallize Product concentrate2->crystallize filter_dry Filter Crystals, Wash with Cold Water & Ethanol, Dry in Vacuo crystallize->filter_dry end End Product: Pure BPDA filter_dry->end G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare 10 μM BPDA Solution in Buffer prep_metal Prepare Metal Ion Stock Solutions measure_blank Record Fluorescence of BPDA Solution (Blank) prep_probe->measure_blank titrate Add Aliquot of Metal Ion Solution measure_blank->titrate incubate Mix and Incubate for 1-5 min titrate->incubate measure_sample Record Fluorescence Spectrum incubate->measure_sample measure_sample->titrate loop_edge plot_data Plot ΔFluorescence vs. [Metal Ion] measure_sample->plot_data loop_edge Repeat until Saturation analyze Determine Linear Range, LOD, and Selectivity plot_data->analyze

References

Application Notes and Protocols: Gold(III) Complexes with 2,2'-Bipyridine-3,3'-dicarboxylic Acid for Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(III) complexes have emerged as a promising class of therapeutic agents in oncology, offering distinct mechanisms of action compared to traditional platinum-based drugs. Their square-planar geometry, isoelectronic to cisplatin (B142131), allows for potent interactions with biological targets. However, the inherent instability of the Au(III) ion in physiological conditions necessitates the use of stabilizing ligands. Polydentate N-donor ligands, such as derivatives of 2,2'-bipyridine, are effective in stabilizing the gold(III) center.[1] This document outlines the synthesis, characterization, and anticancer evaluation of gold(III) complexes incorporating 2,2'-Bipyridine-3,3'-dicarboxylic acid (Bipydc). The inclusion of dithiocarbamate (B8719985) co-ligands has been shown to significantly enhance the cytotoxic effects of these complexes.[2][3]

Synthesis of Gold(III) Complexes

The preparation of these anticancer agents is a two-step process involving the synthesis of a precursor complex followed by the introduction of dithiocarbamate ligands.

Protocol 1: Synthesis of Precursor Complex [Au(Bipydc)Cl₂]Cl (A)

This protocol details the synthesis of the foundational gold(III) complex with this compound.

Materials:

  • This compound (Bipydc)

  • Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)

  • Ethanol (B145695)

  • Diethyl ether

Procedure: [2]

  • Dissolve 0.122 g (0.5 mmol) of this compound in 10 mL of ethanol.

  • In a separate flask, dissolve 0.20 g (0.5 mmol) of NaAuCl₄·2H₂O in 10 mL of ethanol.

  • Combine the two solutions and stir the mixture at room temperature for 3 hours.

  • Filter the resulting yellow precipitate.

  • Wash the product twice with 5 mL of ethanol and three times with 10 mL of diethyl ether.

  • Dry the final product, [Au(Bipydc)Cl₂]Cl, in the dark and store it in a refrigerator.

Protocol 2: Synthesis of [Au(Bipydc)(dithiocarbamate)]Cl₂ Complexes (1-3)

This protocol describes the synthesis of the final, highly cytotoxic gold(III) complexes by reacting the precursor with various dithiocarbamates.

Materials:

  • Precursor complex [Au(Bipydc)Cl₂]Cl (A)

  • Sodium salts of dithiocarbamates (e.g., dimethyldithiocarbamate, diethyldithiocarbamate, dibenzyldithiocarbamate)

  • Ethanol

Procedure: [1][2]

  • The synthesis is achieved by treating Na[AuCl₄]·2H₂O, this compound, and the sodium salt of the desired dithiocarbamate in a 1:1:1 stoichiometric ratio in ethanol.

  • The resulting complexes, with the general formula [Au(Bipydc)(S₂CNR₂)]Cl₂, are then isolated and characterized.

Characterization of the Complexes

The synthesized complexes are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.[2][4][5]

  • Elemental Analysis (C, H, N) : To determine the elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify the coordination of the ligands to the gold(III) ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the structure of the complexes in solution.

  • UV-Visible Spectroscopy : To study the electronic transitions within the complexes.

In Vitro Anticancer Activity Assessment

The cytotoxic potential of the synthesized gold(III) complexes is evaluated against a panel of human cancer cell lines.

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MDA-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized gold(III) complexes and cisplatin (as a control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the gold(III) complexes and cisplatin for a specified period (e.g., 24-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity (IC₅₀ values in µM) of the synthesized gold(III) complexes against various cancer cell lines, with cisplatin as a reference compound.[2][6]

CompoundA549 (Lung)HeLa (Cervical)MDA-231 (Breast)MCF-7 (Breast)
[Au(Bipydc)(DMDTC)]Cl₂ (1) 0.410.540.610.35
[Au(Bipydc)(DEDTC)]Cl₂ (2) 0.350.410.550.29
[Au(Bipydc)(DBDTC)]Cl₂ (3) 0.530.690.730.48
Cisplatin 9.1011.513.210.8

DMDTC: Dimethyldithiocarbamate; DEDTC: Diethyldithiocarbamate; DBDTC: Dibenzyldithiocarbamate.

The data clearly indicates that the gold(III) complexes (1-3) are significantly more cytotoxic to the tested cancer cell lines than the widely used anticancer drug cisplatin, with IC₅₀ values that are approximately 25-fold lower.[2]

Mechanism of Action: Apoptosis Induction

Further studies have been conducted to elucidate the mechanism by which these gold(III) complexes induce cell death. Evidence suggests that they trigger apoptosis, a form of programmed cell death.[2][7]

Protocol 4: Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells after treatment with the gold(III) complexes.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Gold(III) complex 2 ([Au(Bipydc)(DEDTC)]Cl₂)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the IC₅₀ concentration of the gold(III) complex for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Studies have shown that treatment with complex 2 leads to a significant increase in the percentage of apoptotic cells in the MCF-7 cell line, confirming that these complexes induce cell death via apoptosis.[1][2] Mechanistic investigations suggest that the cytotoxic effects may be exerted through DNA-independent pathways, potentially involving direct mitochondrial damage and interactions with proteins.[2][8]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation A Synthesis of [Au(Bipydc)Cl2]Cl B Synthesis of [Au(Bipydc)(DTC)]Cl2 A->B C Spectroscopic & Analytical Characterization B->C D Cytotoxicity Screening (MTT Assay) C->D E Determination of IC50 Values D->E F Mechanism of Action (Apoptosis Assay) E->F

Caption: Workflow for the synthesis and anticancer evaluation of gold(III) complexes.

Proposed Mechanism of Action

G Au_complex Gold(III) Complex [Au(Bipydc)(DEDTC)]Cl2 Mitochondria Mitochondrial Damage Au_complex->Mitochondria ROS Increased ROS Levels Au_complex->ROS Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed apoptotic pathway induced by the gold(III) complex.

References

Application Notes and Protocols for Solvothermal Synthesis of MOFs with 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The unique structural features of 2,2'-Bipyridine-3,3'-dicarboxylic acid, including its nitrogen atoms and carboxylic acid groups, allow for the formation of robust and functional MOFs with potential applications in gas storage, catalysis, and sensing.[1] This document provides detailed protocols for the solvothermal synthesis of lanthanide-based MOFs using this specific bifunctional linker. The protocols are based on established hydrothermal synthesis methods that yield two-dimensional network structures.[2]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of two distinct lanthanide-based MOFs using this compound.

ParameterLanthanum MOF (1)Samarium MOF (2)
Metal Salt La(NO₃)₃·6H₂OSm(NO₃)₃·6H₂O
Ligand This compound (H₂bpdc)This compound (H₂bpdc)
Solvent Deionized WaterDeionized Water
Molar Ratio (Metal:Ligand) 2:32:3
Reaction Temperature 170°C170°C
Reaction Time 72 hours72 hours
Final Product Formula {[La₂(bpdc)₃(H₂O)₄]·(H₂O)₄}n{[Sm₂(bpdc)₃(H₂O)₂]·(H₂O)₅}n
Crystal System TriclinicTriclinic
Space Group P-1P-1

Experimental Protocols

The following protocols are adapted from established hydrothermal synthesis procedures for the preparation of lanthanide-based MOFs with this compound.[2]

Protocol 1: Synthesis of {[La₂(bpdc)₃(H₂O)₄]·(H₂O)₄}n (Lanthanum MOF)

Materials:

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • This compound (H₂bpdc)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, combine La(NO₃)₃·6H₂O (0.0866 g, 0.2 mmol) and this compound (0.0732 g, 0.3 mmol).

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it in an oven at 170°C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature naturally.

  • Collect the resulting colorless, needle-like crystals by filtration.

  • Wash the crystals with deionized water and then with ethanol.

  • Dry the product in air.

Protocol 2: Synthesis of {[Sm₂(bpdc)₃(H₂O)₂]·(H₂O)₅}n (Samarium MOF)

Materials:

  • Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O)

  • This compound (H₂bpdc)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, combine Sm(NO₃)₃·6H₂O (0.0887 g, 0.2 mmol) and this compound (0.0732 g, 0.3 mmol).

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it in an oven at 170°C for 72 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the resulting light-yellow, needle-like crystals by filtration.

  • Wash the crystals with deionized water and then with ethanol.

  • Dry the product in air.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

G cluster_workflow Experimental Workflow A Combine Metal Salt and Ligand in Teflon-lined Autoclave B Add Deionized Water A->B C Seal Autoclave B->C D Heat in Oven (170°C for 72h) C->D E Cool to Room Temperature D->E F Filter to Collect Crystals E->F G Wash with Water and Ethanol F->G H Air Dry Final Product G->H

Caption: Hydrothermal synthesis workflow for lanthanide MOFs.

G cluster_synthesis Logical Relationship in MOF Formation cluster_reactants Starting Materials cluster_process Process cluster_product Final Structure R1 Lanthanide Nitrate Salt (La³⁺ or Sm³⁺) P Hydrothermal Synthesis R1->P R2 2,2'-Bipyridine-3,3'- dicarboxylic Acid R2->P S 2D Network Structure ({[Ln₂(bpdc)₃(H₂O)ₓ]·(H₂O)y}n) P->S

Caption: Formation of 2D MOF structures from starting materials.

References

Application Notes and Protocols: Functionalization of 2,2'-Bipyridine-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-3,3'-dicarboxylic acid (H₂bpydc) is a versatile heterocyclic compound that serves as a critical building block in supramolecular chemistry, materials science, and catalysis.[1][2] Its rigid bipyridine core provides a well-defined geometry and strong chelation capability for metal ions, while the two carboxylic acid groups at the 3 and 3' positions offer reactive sites for further chemical modification.[1]

This document provides detailed protocols for the two primary functionalization pathways of H₂bpydc: conversion to amides and esters. These derivatives are widely used as bespoke ligands for the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and novel transition metal catalysts.[2][3] The ability to modify the periphery of the bipyridine scaffold allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity, luminescence, and adsorption characteristics.[1][4]

Key Functionalization Pathways

The carboxylic acid moieties of this compound are the primary sites for functionalization. The two most common and synthetically useful transformations are amidation and esterification. These reactions attach new functional groups (R-groups) to the bipyridine scaffold, enabling the creation of a diverse library of ligands tailored for specific applications.

G Overall Functionalization Strategy Start 2,2'-Bipyridine-3,3'- dicarboxylic acid Amidation Amide Coupling (Amine, Coupling Agent) Start->Amidation Pathway 1 Esterification Esterification (Alcohol, Acid Catalyst) Start->Esterification Pathway 2 Amide N,N'-Disubstituted-2,2'-bipyridine- 3,3'-dicarboxamide Amidation->Amide Ester 3,3'-Disubstituted-2,2'-bipyridine- 3,3'-dicarboxylate (Diester) Esterification->Ester Application Applications: - Ligands for MOFs - Homogeneous Catalysts - Luminescent Materials - Medicinal Chemistry Scaffolds Amide->Application Ester->Application

Caption: Logical flow from the parent diacid to functionalized derivatives and their applications.

Section A: Amide Bond Formation (Amidation)

Application Notes

The conversion of the dicarboxylic acid to N,N'-disubstituted dicarboxamides is a powerful strategy for modifying the ligand's properties. Amide functionalities can introduce hydrogen bonding capabilities, alter solubility, and provide steric bulk. These amide-functionalized bipyridine ligands are particularly valuable in constructing porous coordination polymers and MOFs where the N-H groups can act as specific binding sites for guest molecules. Furthermore, the amide substituents can be used to append chiral auxiliaries for applications in asymmetric catalysis.

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction. Therefore, the use of a coupling reagent is necessary to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for high efficiency and mild reaction conditions.[5]

Representative Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an N,N'-dialkyl-2,2'-bipyridine-3,3'-dicarboxamide using HATU as the coupling agent.

G Workflow for Amide Synthesis cluster_reactants Reactants & Reagents cluster_procedure Procedure Diacid 2,2'-Bipyridine-3,3'- dicarboxylic acid Mix 1. Combine diacid, amine, HATU, and DIPEA in DMF at 0 °C. Diacid->Mix Amine Primary/Secondary Amine (R-NH2 or R2-NH) Amine->Mix HATU HATU Coupling Agent HATU->Mix Base DIPEA (Base) Base->Mix Solvent Anhydrous DMF Solvent->Mix React 2. Stir at room temperature for 12-24 hours. Mix->React Quench 3. Quench with water and extract with organic solvent (e.g., Ethyl Acetate). React->Quench Purify 4. Wash organic layer, dry, and concentrate. Purify via column chromatography. Quench->Purify Product Target Diamide Product Purify->Product

Caption: Step-by-step workflow for a typical HATU-mediated amide coupling reaction.

Materials & Reagents

ReagentM.W. ( g/mol )Suggested Quantity (1 mmol scale)Equivalents
This compound244.20244 mg (1.0 mmol)1.0
Primary/Secondary Amine (e.g., Benzylamine)107.15236 mg (2.2 mmol)2.2
HATU380.23836 mg (2.2 mmol)2.2
N,N-Diisopropylethylamine (DIPEA)129.24685 µL (4.0 mmol)4.0
Anhydrous N,N-Dimethylformamide (DMF)-10 mL-
Ethyl Acetate-As needed for extraction-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed for washing-
Brine-As needed for washing-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed for drying-
Silica (B1680970) Gel-As needed for chromatography-

Procedure

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration) and cool the resulting suspension to 0 °C in an ice bath.

  • Add the desired amine (2.2 eq), DIPEA (4.0 eq), and finally HATU (2.2 eq) to the stirred suspension.[5]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N,N'-disubstituted-2,2'-bipyridine-3,3'-dicarboxamide.

Section B: Ester Formation (Esterification)

Application Notes

Esterification of the dicarboxylic acid groups produces diester derivatives, such as the well-known dimethyl 2,2'-bipyridine-3,3'-dicarboxylate.[6] The ester groups are less sterically demanding than many amides and serve as versatile handles for further transformations like hydrolysis back to the diacid, transesterification, or reduction to diols.[6] These diester ligands are frequently used in the synthesis of coordination polymers and MOFs.[2] The resulting materials often exhibit interesting photophysical properties, making them suitable for applications in sensors and light-emitting devices.

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[7] The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the product side.[8]

Representative Experimental Protocol: Fischer-Speier Esterification

This protocol outlines the synthesis of a dialkyl 2,2'-bipyridine-3,3'-dicarboxylate.

G Workflow for Fischer Esterification cluster_reactants Reactants & Reagents cluster_procedure Procedure Diacid 2,2'-Bipyridine-3,3'- dicarboxylic acid Mix 1. Suspend diacid in excess alcohol and add catalytic amount of H₂SO₄. Diacid->Mix Alcohol Alcohol (e.g., Methanol) (Used in excess as solvent) Alcohol->Mix Catalyst Conc. Sulfuric Acid (H₂SO₄) Catalyst->Mix React 2. Heat the mixture to reflux for 12-48 hours. Mix->React Neutralize 3. Cool, remove excess alcohol, and neutralize with aq. NaHCO₃. React->Neutralize Purify 4. Extract with organic solvent, dry, and purify via recrystallization or chromatography. Neutralize->Purify Product Target Diester Product Purify->Product

Caption: Step-by-step workflow for a typical Fischer-Speier esterification reaction.

Materials & Reagents

ReagentM.W. ( g/mol )Suggested Quantity (1 mmol scale)Notes
This compound244.20244 mg (1.0 mmol)1.0 eq
Alcohol (e.g., Methanol)32.0420 mLUsed as solvent (large excess)
Concentrated Sulfuric Acid (H₂SO₄)98.080.2 mLCatalytic amount
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed for neutralization-
Dichloromethane (B109758) (DCM)-As needed for extraction-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed for drying-

Procedure

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, serving as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 12-48 hours, or until TLC analysis indicates the disappearance of the starting material. The diacid is often poorly soluble, and the reaction progress can be monitored by the dissolution of the solid and the appearance of a new, less polar spot on the TLC plate.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Redissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude diester product by recrystallization or silica gel column chromatography.

References

Application Notes and Protocols for the Use of 2,2'-Bipyridine-Dicarboxylic Acid Ligands in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 2,2'-Bipyridine-3,3'-dicarboxylic acid in dye-sensitized solar cells (DSSCs)

Audience: Researchers, scientists, and drug development professionals.

Therefore, these application notes and protocols provide a comprehensive guide based on the well-established use of the closely related and highly effective 4,4'-dicarboxy-2,2'-bipyridine and 5,5'-dicarboxy-2,2'-bipyridine isomers. The provided protocols can be adapted by researchers for the investigation of the 3,3'-dicarboxylic acid isomer.

I. Overview of 2,2'-Bipyridine-Dicarboxylic Acid Ligands in DSSCs

Ruthenium(II) polypyridyl complexes are a cornerstone of dye-sensitized solar cell technology due to their strong absorption in the visible spectrum, long-lived excited states, and efficient electron injection into semiconductor metal oxides like titanium dioxide (TiO₂). The 2,2'-bipyridine-dicarboxylic acid ligands play a crucial role in these sensitizers, serving two primary functions:

  • Anchoring to the Semiconductor Surface: The carboxylic acid groups are essential for the adsorption of the dye onto the TiO₂ surface.[2] This covalent attachment ensures a strong electronic coupling between the dye and the semiconductor, which is vital for efficient electron injection from the dye's excited state into the conduction band of the TiO₂.[3]

  • Tuning Electronic Properties: The position of the carboxylic acid groups on the bipyridine ring, along with other ancillary ligands, influences the dye's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for optimizing the light absorption spectrum, the driving force for electron injection, and the efficiency of dye regeneration.

The operational principle of a DSSC employing such a sensitizer (B1316253) is a cyclic process involving light absorption, electron injection, charge transport, and dye regeneration.[3]

II. Experimental Protocols

The following protocols are based on established methods for the synthesis of ruthenium sensitizers with dicarboxy-bipyridine ligands and the fabrication of DSSCs.

A. Synthesis of a Representative Ruthenium Photosensitizer

This protocol describes the synthesis of a heteroleptic ruthenium(II) complex analogous to the widely used N3 dye, which incorporates 4,4'-dicarboxy-2,2'-bipyridine.

Materials:

Procedure:

  • Synthesis of the Ru(dcbpy)₂(NCS)₂ precursor:

    • In a round-bottom flask, dissolve RuCl₃·3H₂O and a stoichiometric amount of 4,4'-dicarboxy-2,2'-bipyridine in DMF.

    • Deaerate the solution by bubbling with argon or nitrogen for 20-30 minutes.

    • Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution will change, indicating the formation of the complex.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Thiocyanate Ligand Exchange:

    • To the solution from the previous step, add a large excess of ammonium thiocyanate.

    • Reflux the mixture under an inert atmosphere for another 4-6 hours.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system like ethanol/diethyl ether.

B. Fabrication of a Dye-Sensitized Solar Cell

1. Preparation of the TiO₂ Photoanode:

  • Clean a fluorine-doped tin oxide (FTO) coated glass slide by sonicating in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.

  • Apply a transparent layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. The active area can be defined using scotch tape as a spacer.

  • Dry the TiO₂ film at 125°C for 5-10 minutes.

  • Sinter the TiO₂-coated slide in a furnace at 450-500°C for 30 minutes to ensure good particle connectivity and remove organic binders.

  • Allow the photoanode to cool to approximately 80-100°C before dye sensitization.

2. Dye Sensitization:

  • Prepare a dye solution of the synthesized ruthenium complex (typically 0.3-0.5 mM) in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile (B52724) and tert-butanol.

  • Immerse the warm TiO₂ photoanode into the dye solution and keep it in a sealed, dark container for 12-24 hours.

  • After sensitization, remove the photoanode from the dye solution and rinse it with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

  • Dry the sensitized photoanode in a gentle stream of air or nitrogen.

3. Assembly of the DSSC:

  • Prepare a counter electrode by depositing a thin layer of a platinum catalyst (e.g., from a solution of H₂PtCl₆ in isopropanol, followed by heating at 400°C) onto another FTO glass slide.

  • Place a thin spacer (e.g., a 25-60 µm thick Surlyn® film) around the TiO₂ film on the photoanode.

  • Assemble the sensitized photoanode and the counter electrode in a sandwich-like configuration, with the conductive sides facing each other.

  • Heat the assembly on a hot plate at around 100-120°C to seal the cell.

  • Introduce the electrolyte solution (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile) into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.

  • Seal the holes with a small piece of Surlyn® and a coverslip.

III. Data Presentation

Quantitative performance data for DSSCs are typically presented in terms of four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η). The following table summarizes the performance of a DSSC where 2,2'-Bipyridine-4,4'-dicarboxylic acid was used as a dopant in the polymer electrolyte, which is a different application but provides some context for its electronic effects.

Dopant Concentration of 2,2'-Bipyridine-4,4'-dicarboxylic acid in PVDF/KI/I₂ ElectrolyteJsc (mA/cm²)Voc (V)FF (%)η (%)
0%4.160.6759.131.64
10%4.800.6865.592.14
20%5.970.6268.452.53
30%9.040.6661.813.68
50%5.790.6862.032.44

Table 1: Photovoltaic parameters of DSSCs with varying concentrations of 2,2'-Bipyridine-4,4'-dicarboxylic acid doped in the PVDF/KI/I₂ polymer electrolyte.[4]

IV. Visualizations

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Dye Sensitization cluster_assembly Cell Assembly FTO Glass Cleaning FTO Glass Cleaning TiO2 Paste Application TiO2 Paste Application FTO Glass Cleaning->TiO2 Paste Application Drying Drying TiO2 Paste Application->Drying Sintering Sintering Drying->Sintering Cooling Cooling Sintering->Cooling Dye Solution Preparation Dye Solution Preparation Cooling->Dye Solution Preparation Immersion of Photoanode Immersion of Photoanode Dye Solution Preparation->Immersion of Photoanode Rinsing Rinsing Immersion of Photoanode->Rinsing Drying_Sensitized Drying_Sensitized Rinsing->Drying_Sensitized Counter Electrode Preparation Counter Electrode Preparation Drying_Sensitized->Counter Electrode Preparation Assembly with Spacer Assembly with Spacer Counter Electrode Preparation->Assembly with Spacer Sealing Sealing Assembly with Spacer->Sealing Electrolyte Filling Electrolyte Filling Sealing->Electrolyte Filling Final Sealing Final Sealing Electrolyte Filling->Final Sealing

DSSC Fabrication Workflow

DSSC_Operational_Principle cluster_dssc DSSC Components Photoanode Photoanode (TiO2) External_Load External Load Photoanode->External_Load 3. Electron Transport Dye Dye (S) Dye->Photoanode 2. Electron Injection (e-) Electrolyte Electrolyte (I-/I3-) Electrolyte->Dye 4. Dye Regeneration Counter_Electrode Counter Electrode (Pt) Counter_Electrode->Electrolyte 5. Electrolyte Regeneration Light Light (hν) Light->Dye 1. Light Absorption External_Load->Counter_Electrode

References

Application Notes and Protocols: Electrochemical Applications of 2,2'-Bipyridine-3,3'-dicarboxylic Acid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from 2,2'-bipyridine-3,3'-dicarboxylic acid represent an emerging class of materials with significant potential in various electrochemical applications. The inherent chelating ability of the bipyridine moiety, combined with the versatile chemistry of the carboxylic acid groups, allows for the design of functional polymers with tailored properties for sensing, catalysis, and energy storage. These polymers can form stable complexes with a wide range of metal ions, leading to materials with interesting redox and catalytic activities. While the monomer, this compound, is well-explored in coordination chemistry[1][2], the electrochemical applications of its polymeric forms are a developing area of research. These notes provide an overview of the potential applications, supported by data from related bipyridine-based polymers, and detailed protocols to guide researchers in this promising field.

Potential Electrochemical Applications

The unique molecular structure of poly(this compound) and its metal complexes suggests a range of electrochemical applications. The bipyridine units serve as redox-active sites and strong metal chelators, while the carboxylic acid groups can be used for further functionalization or to enhance solubility and ion transport.

  • Electrochemical Sensors: The strong affinity of the bipyridine units for various metal ions can be harnessed to develop sensitive and selective electrochemical sensors for environmental monitoring or biomedical diagnostics. Upon complexation with a target metal ion, a measurable change in the polymer's electrochemical properties, such as its redox potential or impedance, can be detected. Furthermore, these polymers can serve as a robust platform for the immobilization of biomolecules in the fabrication of biosensors.

  • Electrocatalysis: Metal-polymer complexes derived from this compound can act as efficient electrocatalysts for a variety of reactions. For instance, rhenium-bipyridine complexes have shown activity in the electrochemical reduction of CO2[3]. By incorporating such complexes into a polymer backbone, it is possible to create heterogeneous catalysts with improved stability and recyclability.

  • Energy Storage: Polymers containing redox-active bipyridine units have been investigated for their potential in energy storage devices, such as redox flow batteries. While much of the research has focused on polymers from the 4,4'-bipyridine-dicarboxylic acid isomer, the underlying principles are applicable to polymers of the 3,3'-isomer. These materials can offer high water solubility, good ionic conductivity, and robust chemical resistance, which are desirable properties for electrolytes in redox flow batteries[4][5].

Data Presentation

The following tables summarize representative quantitative data from studies on related bipyridine-based polymers to provide a benchmark for the expected performance of poly(this compound) in various electrochemical applications.

Table 1: Performance of Bipyridine-Functionalized Polymers in Redox Flow Batteries [4][5]

Polymer SystemMonomer RatioVolumetric Capacity (mAh L⁻¹)Coulombic Efficiency (%)Cycle Life
P1 (based on 4,4'-isomer)1:1089.0580.9075
P2 (based on 4,4'-isomer)1:30142.0279.92200

Table 2: Electrochemical Performance of a Rhenium-Bipyridine Coordination Polyamide for CO₂ Reduction [3]

ParameterValue
Applied Potential (vs Ag/AgCl)-1.85 V
Faradaic Efficiency for CO82%
Turnover Number (TON)11,865
Turnover Frequency (TOF)3.3 s⁻¹

Experimental Protocols

The following are detailed protocols for the synthesis of a hypothetical poly(this compound) via polycondensation and its application in the fabrication of an electrochemical sensor for heavy metal detection.

Protocol 1: Synthesis of Poly(this compound-co-diamine)

Objective: To synthesize a polyamide incorporating the this compound moiety.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet and outlet

  • Condenser

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and 1,6-hexanediamine (1.0 mmol) in a mixture of NMP (10 mL) and pyridine (5 mL).

  • Add LiCl (0.2 g) to the solution to improve polymer solubility.

  • Stir the mixture at room temperature until all reactants are fully dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triphenyl phosphite (1.2 mmol) dropwise to the stirred solution.

  • After the addition is complete, gradually heat the reaction mixture to 100°C and maintain this temperature for 6 hours.

  • Allow the reaction to cool to room temperature.

  • Precipitate the polymer by pouring the viscous solution into methanol (200 mL).

  • Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

  • Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 60°C for 24 hours.

  • Characterize the resulting polymer using techniques such as FTIR, NMR, and gel permeation chromatography (GPC).

Protocol 2: Fabrication of a Poly(this compound)-Modified Electrode for Heavy Metal Detection

Objective: To fabricate an electrochemical sensor for the detection of a heavy metal ion (e.g., Pb²⁺) using the synthesized polymer.

Materials:

  • Synthesized poly(this compound-co-diamine)

  • Glassy carbon electrode (GCE)

  • Dimethylformamide (DMF)

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂) standard solutions

  • Acetate (B1210297) buffer (pH 5.0)

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

  • Deionized water

Equipment:

  • Potentiostat/Galvanostat with electrochemical software

  • Three-electrode electrochemical cell (GCE as working electrode, Ag/AgCl as reference electrode, Pt wire as counter electrode)

  • Micropipettes

  • Nitrogen gas cylinder

Procedure:

1. Electrode Preparation:

  • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

  • Rinse the electrode thoroughly with deionized water and sonicate in deionized water and ethanol (B145695) for 5 minutes each to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen.

2. Electrode Modification:

  • Prepare a 1 mg/mL solution of the synthesized polymer in DMF.

  • Drop-cast 5 µL of the polymer solution onto the clean GCE surface.

  • Allow the solvent to evaporate at room temperature to form a thin polymer film.

3. Electrochemical Detection of Pb²⁺:

  • Place the polymer-modified GCE, Ag/AgCl reference electrode, and Pt counter electrode into the electrochemical cell containing acetate buffer (pH 5.0).

  • Perform cyclic voltammetry (CV) in the potential range of -1.0 V to 0.2 V to obtain a stable background signal.

  • Add a known concentration of Pb²⁺ standard solution to the electrochemical cell.

  • Accumulate Pb²⁺ onto the electrode surface by holding the potential at -1.0 V for a specified time (e.g., 180 s) with stirring.

  • Perform square wave anodic stripping voltammetry (SWASV) by scanning the potential from -1.0 V to 0.2 V.

  • Record the stripping peak current, which is proportional to the concentration of Pb²⁺.

  • Repeat steps 3-6 for a series of Pb²⁺ concentrations to construct a calibration curve.

Visualizations

Diagram 1: Proposed Synthesis of Poly(this compound-co-diamine)

G cluster_reactants Reactants Monomer1 2,2'-Bipyridine- 3,3'-dicarboxylic acid Reaction Polycondensation 100°C, 6h Monomer1->Reaction Monomer2 1,6-Hexanediamine Monomer2->Reaction Solvent NMP/Pyridine, LiCl Solvent->Reaction Activator Triphenyl Phosphite Activator->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer Polyamide Precipitation->Polymer

Caption: Workflow for the synthesis of a polyamide.

Diagram 2: Electrochemical Sensing Mechanism for Heavy Metal Ions

G cluster_electrode Electrode Surface GCE Glassy Carbon Electrode PolymerFilm Poly(bipyridine) Film Complexation Chelation by Bipyridine Units PolymerFilm->Complexation Analyte Heavy Metal Ions (e.g., Pb²⁺) Analyte->Complexation Accumulation Preconcentration at -1.0 V Complexation->Accumulation Detection Anodic Stripping Voltammetry Accumulation->Detection Signal Stripping Peak Current (Proportional to Concentration) Detection->Signal

Caption: Mechanism of heavy metal ion detection.

Diagram 3: Logical Flow for Electrocatalytic CO₂ Reduction

G Catalyst Polymer-Metal Complex [P-Bpy-M] Reduced_Catalyst Reduced Catalyst [P-Bpy-M]⁻ Catalyst->Reduced_Catalyst e⁻ CO2_Binding CO₂ Binding [P-Bpy-M-CO₂]⁻ Reduced_Catalyst->CO2_Binding + CO₂ Protonation_Reduction Protonation & Further Reduction CO2_Binding->Protonation_Reduction + 2H⁺, + e⁻ Product_Release CO & H₂O Release Protonation_Reduction->Product_Release Product_Release->Catalyst

Caption: Proposed electrocatalytic cycle for CO₂ reduction.

References

Application Notes and Protocols: 2,2'-Bipyridine-3,3'-dicarboxylic Acid as a Versatile Building Block for Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-bipyridine-3,3'-dicarboxylic acid as a fundamental building block in the construction of diverse supramolecular assemblies. The unique structural characteristics of this ligand, featuring a rigid bipyridine core for metal chelation and two carboxylic acid groups for extending networks, make it an invaluable component in the design of functional materials with applications in catalysis, sensing, and medicine.[1][2] This document offers detailed experimental protocols for the synthesis of representative supramolecular structures, a summary of their key properties, and insights into their potential applications, particularly in the realm of drug development.

Introduction to this compound in Supramolecular Chemistry

This compound is a versatile organic ligand that serves as a powerful tool for the self-assembly of intricate two- and three-dimensional supramolecular structures.[1] Its bidentate nitrogen atoms readily coordinate with a wide range of metal ions, while the carboxylic acid functionalities can bridge metal centers to form extended networks such as metal-organic frameworks (MOFs) and coordination polymers. The inherent rigidity of the bipyridine backbone imparts stability and predictability to the resulting assemblies.

The strategic placement of the carboxylic acid groups at the 3 and 3' positions influences the geometry of the resulting metal complexes and the topology of the extended networks. This specific arrangement allows for the formation of unique structures with tailored properties, including porosity for gas storage and separation, active sites for catalysis, and luminescent characteristics for sensing applications.[1][2] Furthermore, metal complexes derived from this ligand have shown significant biological activity, opening avenues for their exploration as therapeutic agents.[3]

Applications in Supramolecular Chemistry

The supramolecular assemblies constructed from this compound exhibit a wide array of functionalities, making them attractive for various scientific and industrial applications.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

MOFs and coordination polymers are crystalline materials wherein metal ions or clusters are linked by organic ligands. The use of this compound and its isomers as linkers has led to the development of porous materials with high surface areas.[4] These materials are promising candidates for:

  • Gas Storage and Separation: The tunable pore sizes and chemical functionalities of the internal surfaces of these MOFs allow for the selective adsorption of gases like carbon dioxide.[2][4] For instance, a metal-organic framework, Al(OH)(bpydc) (where bpydc is 2,2′-bipyridine-5,5′-dicarboxylic acid), exhibits a BET surface area of 2160 m²/g.[4] Upon functionalization with Cu(BF₄)₂, the selectivity for CO₂ over N₂ significantly increases.[4]

  • Heterogeneous Catalysis: The metal centers within the framework can act as catalytic sites. A robust zirconium-based MOF, UiO-67-bpydc, containing open 2,2′-bipyridine sites, readily complexes with PdCl₂ and demonstrates efficient and recyclable catalytic activity in Suzuki-Miyaura cross-coupling reactions.[1]

Drug Development and Anticancer Agents

A significant application of this compound lies in the development of metal-based therapeutics. Gold(III) complexes incorporating this ligand have demonstrated potent cytotoxic activity against various human cancer cell lines, including A549 (lung), HeLa (cervical), MDA-231 (breast), and MCF-7 (breast).[3] These complexes induce cancer cell death through apoptosis, making them promising candidates for further preclinical and clinical evaluation.[3]

Luminescence and Sensing

Complexes of this compound with transition metals, such as Rhenium(I), can exhibit interesting photophysical properties.[5] These complexes can be luminescent, and their emission properties can be sensitive to their environment, including the presence of other metal ions. This sensitivity makes them potential candidates for the development of chemical sensors. For example, a monomeric Re(I) complex with 3,3'-dicarboxy-2,2'-bipyridine has shown the ability to bind with Pb(II) ions, affecting its emission intensity.[5]

Catalysis

Metal complexes of this compound have also been explored as catalysts in various chemical transformations. A Rhodium(I) complex with this ligand has been designed and synthesized for methanol (B129727) carbonylation, demonstrating superior catalytic performance in the production of acetic acid.[6] Additionally, a peroxidovanadium complex has been shown to be an efficient catalyst for the oxidative bromination of organic substrates.[7][8]

Quantitative Data

The following tables summarize key quantitative data for supramolecular assemblies based on 2,2'-bipyridine-dicarboxylic acid ligands.

Table 1: Porosity and Gas Adsorption Data for selected MOFs

MOF NameLigandMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ UptakeReference
Al(OH)(bpydc) (MOF-253)2,2′-bipyridine-5,5′-dicarboxylic acidAl³⁺2160--[4]
1·0.97Cu(BF₄)₂2,2′-bipyridine-5,5′-dicarboxylic acidAl³⁺/Cu²⁺7050.3912 (selectivity factor CO₂/N₂)[4]
JMS-3a2,2′-bipyridine-4,4′-dicarboxylic acidCd²⁺151-34.66 cm³/g (at 195 K)[9]
JMS-4a2,2′-bipyridine-4,4′-dicarboxylic acidZn²⁺36-38.84 cm³/g (at 195 K)[9]
Mn-MOF2,2′-bithiophen-5,5′-dicarboxylate and 2,2'-bipyridylMn²⁺7070.28854.9 cm³/g (at 273 K)[10]

Table 2: Cytotoxicity of Gold(III) Complexes of this compound

ComplexCancer Cell LineIC₅₀ (µM)Reference
[Au(Bipydc)(DMDTC)]Cl₂A549 (Lung)~3[3]
HeLa (Cervical)<3[3]
MDA-231 (Breast)~3[3]
MCF-7 (Breast)~3[3]
[Au(Bipydc)(DEDTC)]Cl₂A549 (Lung)~3[3]
HeLa (Cervical)~3[3]
MDA-231 (Breast)~3[3]
MCF-7 (Breast)<3[3]
[Au(Bipydc)(DBDTC)]Cl₂A549 (Lung)<3[3]
HeLa (Cervical)~3[3]
MDA-231 (Breast)~3[3]
MCF-7 (Breast)~3[3]
CisplatinA549 (Lung)~9[3]
HeLa (Cervical)~9[3]
MDA-231 (Breast)~9[3]
MCF-7 (Breast)~31[3]

Bipydc = this compound; DMDTC = dimethyldithiocarbamate; DEDTC = diethyldithiocarbamate (B1195824); DBDTC = dibenzyldithiocarbamate.

Experimental Protocols

Detailed methodologies for the synthesis of representative supramolecular assemblies are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.

Protocol 1: Synthesis of a Gold(III) Complex with Anticancer Activity

This protocol describes the synthesis of [Au(Bipydc)(DEDTC)]Cl₂, a gold(III) complex with demonstrated cytotoxic effects.[3]

Materials:

  • This compound (H₂Bipydc)

  • Potassium tetrachloroaurate(III) (KAuCl₄)

  • Sodium diethyldithiocarbamate trihydrate (NaDEDTC·3H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Synthesis of the Gold(III)-Bipyridine Precursor:

    • Dissolve this compound in methanol.

    • Add an equimolar amount of an aqueous solution of KAuCl₄ to the ligand solution.

    • Reflux the mixture for 4 hours.

    • A yellow precipitate will form. Filter the precipitate, wash it with water and diethyl ether, and dry it under vacuum.

  • Synthesis of the Final Gold(III) Complex:

    • Suspend the gold(III)-bipyridine precursor in methanol.

    • Add an equimolar amount of sodium diethyldithiocarbamate trihydrate to the suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The color of the suspension will change.

    • Filter the resulting solid, wash it with diethyl ether, and dry it in a desiccator.

Characterization:

  • The final product can be characterized by elemental analysis, FT-IR spectroscopy, and NMR spectroscopy to confirm its structure and purity.

Protocol 2: General Hydrothermal/Solvothermal Synthesis of a Metal-Organic Framework (MOF)

This protocol provides a general procedure for the synthesis of MOFs using 2,2'-bipyridine-dicarboxylic acid ligands, which can be adapted by modifying the metal salt, solvent, and reaction conditions.

Materials:

  • This compound (or its isomer)

  • A metal salt (e.g., Cd(NO₃)₂·4H₂O, Zn(NO₃)₂·6H₂O, AlCl₃·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol (B145695), water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve the 2,2'-bipyridine-dicarboxylic acid ligand in the chosen solvent in a glass vial or beaker.

    • In a separate container, dissolve the metal salt in the same solvent.

    • Add the metal salt solution to the ligand solution and stir to ensure homogeneity.

  • Hydrothermal/Solvothermal Reaction:

    • Transfer the reaction mixture to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a specific temperature (typically between 100-180 °C) for a designated period (ranging from several hours to a few days).

  • Isolation and Purification of the Product:

    • Allow the autoclave to cool down to room temperature slowly.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the crystals with the reaction solvent and then with a more volatile solvent (e.g., ethanol or acetone) to remove any unreacted starting materials.

    • Dry the product under vacuum or in a desiccator.

Characterization:

  • The synthesized MOF can be characterized by single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and gas adsorption measurements (e.g., BET analysis) to determine its porosity.

Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of the synthesized metal complexes on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized metal complex dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized metal complex in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual pathways related to the supramolecular assemblies of this compound.

Synthesis_of_Gold_Complex cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Complex Synthesis H2Bipydc 2,2'-Bipyridine- 3,3'-dicarboxylic acid Reaction1 Reflux in Methanol (4 hours) H2Bipydc->Reaction1 KAuCl4 KAuCl4 KAuCl4->Reaction1 Precursor [Au(Bipydc)Cl2] Reaction1->Precursor Reaction2 Stir in Methanol (24 hours, RT) Precursor->Reaction2 DEDTC NaDEDTC DEDTC->Reaction2 Final_Complex [Au(Bipydc)(DEDTC)]Cl2 Reaction2->Final_Complex

Caption: Workflow for the two-step synthesis of a cytotoxic gold(III) complex.

MOF_Synthesis_Workflow Start Start Ligand Dissolve Ligand (2,2'-Bipyridine-dicarboxylic acid) Start->Ligand Metal_Salt Dissolve Metal Salt Start->Metal_Salt Mixing Mix Solutions Ligand->Mixing Metal_Salt->Mixing Reaction Hydrothermal/Solvothermal Reaction in Autoclave Mixing->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Filter and Wash Crystals Cooling->Isolation Drying Dry Product Isolation->Drying Characterization Characterize MOF (PXRD, TGA, BET) Drying->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of Metal-Organic Frameworks.

Apoptosis_Induction Gold_Complex Gold(III) Complex Cellular_Uptake Cellular Uptake Gold_Complex->Cellular_Uptake Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic) Cellular_Uptake->Mitochondrial_Pathway Induces Death_Receptor_Pathway Death Receptor Pathway (Extrinsic) Cellular_Uptake->Death_Receptor_Pathway May Induce Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Conceptual signaling pathway for apoptosis induction by gold(III) complexes.

References

Application Notes and Protocols for Photocatalytic CO₂ Reduction with 2,2'-Bipyridine-3,3'-dicarboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of carbon dioxide (CO₂) into valuable chemical feedstocks and fuels through photocatalysis is a paramount goal in sustainable chemistry. This process, often termed artificial photosynthesis, offers a promising route to mitigate greenhouse gas emissions while producing valuable chemicals. Rhenium(I) tricarbonyl complexes containing bipyridine ligands are among the most studied and reliable molecular photocatalysts for the selective reduction of CO₂ to carbon monoxide (CO).[1][2][3] The functionalization of the bipyridine ligand, such as with carboxylic acid groups, can modulate the electronic properties, solubility, and potential for immobilization of the catalytic complex.[4]

This document provides detailed application notes and protocols relevant to the use of Rhenium complexes with dicarboxylated bipyridine ligands for photocatalytic CO₂ reduction. While specific performance data for complexes bearing the 2,2'-Bipyridine-3,3'-dicarboxylic acid ligand is limited in publicly accessible literature, the following sections are based on extensive research on closely related and well-documented analogues, such as fac-[Re(bpy)(CO)₃Cl] and its derivatives substituted at the 4,4' and 5,5' positions. These protocols and data provide a robust framework for designing and evaluating experiments with the 3,3'-dicarboxylic acid variant.

Data Presentation: Performance of Analogous Rhenium Bipyridine Complexes

The efficiency of a photocatalytic system is evaluated based on several key metrics, including Turnover Number (TON), Turnover Frequency (TOF), and Quantum Yield (Φ). The tables below summarize representative data for various fac-[Re(NN)(CO)₃Cl] complexes to provide a comparative baseline for experimental design.

Table 1: Photocatalytic CO₂ Reduction Performance of Selected Rhenium Bipyridine Complexes

Catalyst/PhotosensitizerSacrificial DonorSolventProductTONTOF (h⁻¹)Quantum Yield (Φ)Reference
fac-[Re(bpy)(CO)₃Cl]TEOADMFCO~120~240.14[5]
fac-[Re(bpy)(CO)₃Cl]BIHDMA/TEOACO>200--[1]
[Re(bpy²⁺)(CO)₃I]²⁺BIH/TEOADMACO455-0.22[6]
Polymeric Re-bpy-5,5'-dicarboxylic acidPhenol (proton source)AcetonitrileCO11,8653.30 s⁻¹81.9% (Faradaic Eff.)[7]

Abbreviations: bpy = 2,2'-bipyridine; TEOA = Triethanolamine; DMF = Dimethylformamide; BIH = 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole; DMA = Dimethylacetamide; TON = Turnover Number; TOF = Turnover Frequency.

Table 2: Products Generated from Photocatalytic CO₂ Reduction

Catalyst SystemPrimary ProductSecondary ProductsSelectivity
Homogeneous fac-[Re(bpy)(CO)₃Cl]Carbon Monoxide (CO)Formate (HCOO⁻), Hydrogen (H₂)High for CO (>98%)
Heterogenized Re-complexesCarbon Monoxide (CO)Formate, Methane (CH₄) in some systemsVaries with support and conditions

Experimental Protocols

Protocol 1: Synthesis of fac-[Re(2,2'-bipyridine-dicarboxylic acid)(CO)₃Cl]

This protocol is adapted from the general synthesis of fac-[Re(bpy)(CO)₃Cl] analogues.[3]

Materials:

  • Rhenium pentacarbonyl chloride [Re(CO)₅Cl]

  • This compound (or other substituted bipyridine ligand)

  • Toluene (B28343), anhydrous

  • Standard Schlenk line and glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve [Re(CO)₅Cl] (1 equivalent) and the this compound ligand (1 equivalent) in anhydrous toluene.

  • Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by a color change, typically to a yellow or orange solution.

  • Maintain reflux for 4-6 hours.

  • After cooling to room temperature, a precipitate of the product will form.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold toluene and then hexane (B92381) to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product using ¹H NMR, FTIR, and Mass Spectrometry to confirm its identity and purity. The FTIR spectrum should show characteristic C≡O stretching frequencies for the fac-isomer.

Protocol 2: Photocatalytic CO₂ Reduction Experiment

Materials:

  • Synthesized Rhenium complex (photocatalyst)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or a mixture like DMA/TEOA)

  • Sacrificial electron donor (e.g., TEOA or BIH)

  • High-purity CO₂ gas

  • Photoreactor equipped with a light source (e.g., Xenon lamp with a cutoff filter or a specific wavelength LED), a magnetic stirrer, and a gas-tight septum for sampling.

Procedure:

  • Prepare a stock solution of the Rhenium complex, sacrificial donor, and any photosensitizer in the chosen anhydrous solvent in a volumetric flask.

  • Transfer a specific volume of the reaction solution to the photoreactor vessel.

  • Seal the reactor and purge the solution with high-purity CO₂ gas for at least 30 minutes to ensure saturation and removal of air.

  • While stirring, begin irradiation with the light source. Maintain a constant temperature, typically room temperature, using a water bath if necessary.

  • At regular time intervals, withdraw a known volume of the headspace gas using a gas-tight syringe for analysis.

  • After the experiment, collect the liquid phase for analysis of non-gaseous products.

Protocol 3: Product Analysis

Gas Phase Analysis (CO, H₂):

  • Instrumentation: Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) for H₂ and a Flame Ionization Detector (FID) with a methanizer for sensitive CO detection.

  • Column: A packed column (e.g., Molecular Sieve 5A) is typically used for the separation of permanent gases.

  • Procedure:

    • Inject the gas sample withdrawn from the photoreactor headspace into the GC.

    • Identify and quantify the products by comparing retention times and peak areas to a calibration curve generated from standard gas mixtures.

Liquid Phase Analysis (e.g., Formate):

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Refractive Index detector.

  • Procedure:

    • Filter the liquid sample from the reactor to remove any solid particles.

    • Inject the liquid sample into the HPLC.

    • Quantify the products based on calibration curves prepared from standards of the expected products.

Protocol 4: Calculation of Performance Metrics

Turnover Number (TON): The total number of moles of a product formed per mole of catalyst. TON = (moles of product) / (moles of catalyst)

Turnover Frequency (TOF): The turnover number per unit of time (usually expressed in h⁻¹). TOF = TON / time (h)

Quantum Yield (Φ): The ratio of the number of molecules of product formed to the number of photons absorbed by the system. For CO production (a 2-electron reduction): Φ = (2 × moles of CO produced) / (moles of incident photons)

The number of incident photons can be determined using chemical actinometry.

Visualizations

The following diagrams illustrate the key processes in photocatalytic CO₂ reduction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalysis cluster_analysis Analysis synthesis Catalyst Synthesis Re(dcbpy)(CO)3Cl solution Prepare Reaction Solution (Catalyst, Donor, Solvent) synthesis->solution setup Reactor Setup & CO2 Purge solution->setup irradiate Irradiation & Reaction setup->irradiate sampling Gas & Liquid Sampling irradiate->sampling gc Gas Chromatography (GC) (CO, H2) sampling->gc hplc HPLC / NMR (Liquid Products) sampling->hplc calc Calculate TON, TOF, Φ gc->calc hplc->calc end end calc->end Report Results

Caption: Experimental workflow for photocatalytic CO₂ reduction.

Photocatalytic_Cycle General Photocatalytic Cycle for Re(bpy)(CO)3Cl Re_I [ReI(bpy)(CO)3Cl] Re_I_star [ReI(bpy)(CO)3Cl]* Re_I->Re_I_star hν (Light Absorption) Re_I_reduced [ReI(bpy•-)(CO)3Cl]- Re_I_star->Re_I_reduced + e- (from Donor) Re_0 [Re0(bpy)(CO)3] Re_I_reduced->Re_0 - Cl- Re_CO2 [Re(bpy)(CO)3(CO2•-)] Re_0->Re_CO2 + CO2 Re_COOH [Re(bpy)(CO)3(COOH)] Re_CO2->Re_COOH + H+ Re_COOH->Re_I + H+ - H2O, - CO

Caption: General photocatalytic cycle for Re(bpy)(CO)₃Cl.

System_Components Catalyst Photocatalyst (e.g., Re(dcbpy)(CO)3Cl) CO2 CO2 Substrate Catalyst->CO2 Activates & Reduces Light Light Source (Visible Light) Light->Catalyst Excites Donor Sacrificial Electron Donor (e.g., TEOA) Donor->Catalyst Reduces (Quenches) Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Catalyst Solvates & Stabilizes Solvent->Donor Solvates Products Products (CO, H2, HCOO-) CO2->Products Is Converted to

References

Application Notes and Protocols: Rhodium(I)-2,2'-bipyridine-3,3'-dicarboxylic Acid Catalyst for Methanol Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Rhodium(I)-2,2'-bipyridine-3,3'-dicarboxylic acid catalyst, a highly efficient and stable catalytic system for the carbonylation of methanol (B129727) to produce acetic acid. This document includes key performance data, detailed experimental protocols for the synthesis of the ligand and the catalyst, and the methanol carbonylation process.

Introduction

The carbonylation of methanol is a cornerstone of industrial acetic acid production. The development of novel catalysts with enhanced activity, selectivity, and stability is a continuous pursuit. The Rhodium(I)-2,2'-bipyridine-3,3'-dicarboxylic acid catalyst, hereafter referred to as [Rh(H₂bpdc)(CO)I], presents a significant advancement in this field. The asymmetric design of the 2,2'-bipyridine-3,3'-dicarboxylic acid (H₂bpdc) ligand, featuring both a strong Rh-N bond and a weaker, flexible Rh-O bond, contributes to a reduced energy barrier for the rate-determining step and enhanced catalyst stability. This catalytic system demonstrates high yields of acetic acid with minimal byproducts and a notable reduction in the required water content compared to traditional systems, which can lead to energy and cost savings in downstream processing.

Data Presentation

The performance of the [Rh(H₂bpdc)(CO)I] catalyst in methanol carbonylation has been systematically evaluated. The following table summarizes the key quantitative data under optimized reaction conditions.

ParameterValueReference
Acetic Acid Yield96.73%[1][2]
Reaction Temperature200°C[1][2]
Carbon Monoxide Pressure3.5 MPa[1][2]
Water Content6 wt%[1][2]
Acetic Acid (solvent)54 wt%[1][2]
ByproductsNot detected[1][2]
Catalyst StabilityNo precipitation observed[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the H₂bpdc ligand, the [Rh(H₂bpdc)(CO)I] catalyst, and the methanol carbonylation procedure.

Synthesis of this compound (H₂bpdc)

This protocol is adapted from a facile synthesis method involving the oxidation of 1,10-phenanthroline (B135089).

Materials:

Procedure:

  • In a 1.5 L Erlenmeyer flask equipped with a stirrer, dissolve 16.0 g (0.081 mol) of 1,10-phenanthroline monohydrate and 6.4 g (0.16 mol) of sodium hydroxide in 700 mL of water.

  • Heat the mixture to boiling with continuous stirring.

  • Carefully add 38.0 g (0.24 mol) of potassium permanganate to the boiling solution in small portions over a period of time to control the exothermic reaction.

  • Maintain the mixture at boiling point with stirring for 2.5 hours.

  • After the reaction is complete, cool the mixture and filter to remove the manganese dioxide precipitate.

  • Concentrate the filtrate to approximately 300 mL.

  • Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.

  • Add a small amount of decolorizing charcoal, boil the mixture for a few minutes, and then filter it hot.

  • Concentrate the filtrate to approximately 200 mL and allow it to cool.

  • White needles of this compound will precipitate.

  • Collect the product by filtration, wash with cold water, followed by cold ethanol.

  • Dry the product in vacuo over P₂O₅.

Synthesis of Rhodium(I)-2,2'-bipyridine-3,3'-dicarboxylic Acid Catalyst

This protocol describes a general method for the synthesis of a Rh(I) complex with a bidentate N,O-ligand, which can be adapted for the specific synthesis of [Rh(H₂bpdc)(CO)I].

Materials:

  • Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)

  • This compound (H₂bpdc)

  • Carbon monoxide (CO) gas

  • Methanol or other suitable solvent

  • An iodide source (e.g., sodium iodide or hydroiodic acid)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve a stoichiometric amount of RhCl₃·xH₂O in a suitable solvent.

  • Add a solution of H₂bpdc (1 molar equivalent) in the same solvent to the rhodium salt solution.

  • Bubble carbon monoxide gas through the solution while stirring. The color of the solution should change, indicating the reduction of Rh(III) to Rh(I) and the coordination of CO.

  • Add a stoichiometric amount of an iodide source to the reaction mixture.

  • Continue stirring under a CO atmosphere for a specified period to ensure complete complex formation.

  • The resulting Rh(I)-2,2'-bipyridine-3,3'-dicarboxylic acid catalyst can be used in situ or isolated by precipitation and filtration, followed by washing and drying under vacuum.

Methanol Carbonylation

This protocol outlines the procedure for methanol carbonylation using the [Rh(H₂bpdc)(CO)I] catalyst in a high-pressure autoclave.

Materials:

  • [Rh(H₂bpdc)(CO)I] catalyst

  • Methanol (CH₃OH)

  • Methyl iodide (CH₃I)

  • Acetic acid (CH₃COOH)

  • Water (H₂O)

  • Carbon monoxide (CO) gas

Procedure:

  • Charge a high-pressure autoclave reactor with the desired amounts of the [Rh(H₂bpdc)(CO)I] catalyst, acetic acid (as solvent), methanol, methyl iodide (as a promoter), and water. A typical reaction mixture consists of 54 wt% acetic acid and 6 wt% water.

  • Seal the autoclave and purge it several times with carbon monoxide to remove any air.

  • Pressurize the autoclave with carbon monoxide to the desired initial pressure (e.g., 3.5 MPa).

  • Heat the reactor to the reaction temperature (e.g., 200°C) while stirring.

  • Maintain the reaction at the set temperature and pressure for the desired duration. The pressure can be kept constant by supplying CO from a reservoir.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO in a fume hood.

  • Collect the liquid product for analysis (e.g., by gas chromatography) to determine the yield of acetic acid and other products.

Visualizations

The following diagrams illustrate the proposed catalytic cycle and the experimental workflow.

Catalytic_Cycle A [Rh(H₂bpdc)(CO)I] B [Rh(CH₃)(H₂bpdc)(CO)I₂] A->B + CH₃I (Oxidative Addition) C [Rh(C(O)CH₃)(H₂bpdc)(CO)I₂] B->C + CO (Migratory Insertion) D [Rh(H₂bpdc)(CO)I] + CH₃C(O)I C->D (Reductive Elimination) caption Proposed Catalytic Cycle for Methanol Carbonylation

Caption: Proposed Catalytic Cycle for Methanol Carbonylation

Experimental_Workflow cluster_synthesis Catalyst and Ligand Synthesis cluster_carbonylation Methanol Carbonylation Ligand_Synth Synthesis of H₂bpdc Ligand Catalyst_Synth Synthesis of [Rh(H₂bpdc)(CO)I] Catalyst Ligand_Synth->Catalyst_Synth Reactor_Setup Autoclave Reactor Setup Catalyst_Synth->Reactor_Setup Reaction Carbonylation Reaction Reactor_Setup->Reaction Product_Analysis Product Analysis (GC) Reaction->Product_Analysis caption Experimental Workflow

Caption: Experimental Workflow

Logical_Relationships Catalyst [Rh(H₂bpdc)(CO)I] Catalyst Design Asymmetric_Ligand Asymmetric H₂bpdc Ligand Catalyst->Asymmetric_Ligand Strong_RhN Strong Rh-N Bond Asymmetric_Ligand->Strong_RhN Weak_RhO Weak Rh-O Bond Asymmetric_Ligand->Weak_RhO Enhanced_Stability Enhanced Catalyst Stability Strong_RhN->Enhanced_Stability Reduced_Energy_Barrier Reduced Energy Barrier (Rate-Determining Step) Weak_RhO->Reduced_Energy_Barrier High_Yield High Acetic Acid Yield Reduced_Energy_Barrier->High_Yield Enhanced_Stability->High_Yield caption Catalyst Design and Performance Relationship

Caption: Catalyst Design and Performance Relationship

References

Characterization of Platinum(II) Complexes of 2,2'-Bipyridyl-3,3'-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and preliminary biological evaluation of platinum(II) complexes featuring the 2,2'-bipyridyl-3,3'-dicarboxylic acid (H₂BDC) ligand. These complexes are of interest for their potential applications in anticancer drug development, leveraging the well-established cytotoxicity of platinum compounds with the functional versatility of a dicarboxylic acid-substituted bipyridyl ligand. The protocols outlined herein cover the synthesis of a representative complex, its spectroscopic and structural characterization, and methods for assessing its interaction with DNA and in vitro cytotoxicity.

Introduction

Platinum-based coordination complexes, most notably cisplatin, are a cornerstone of modern chemotherapy. Their mechanism of action primarily involves binding to nuclear DNA, which subsequently induces apoptosis in cancer cells. Research into new platinum(II) complexes aims to broaden the spectrum of activity, overcome resistance mechanisms, and reduce the side effects associated with current therapies. The use of substituted 2,2'-bipyridyl ligands allows for the fine-tuning of the steric and electronic properties of the platinum center, influencing its reactivity and biological activity. The 2,2'-bipyridyl-3,3'-dicarboxylic acid ligand, in particular, offers carboxylic acid functionalities that can modulate solubility and provide sites for further conjugation or interaction with biological targets.

Synthesis of [Pt(H₂BDC)Cl₂]

The synthesis of dichlorido(2,2'-bipyridyl-3,3'-dicarboxylic acid)platinum(II), denoted as [Pt(H₂BDC)Cl₂], is achieved through the reaction of potassium tetrachloroplatinate(II) with the H₂BDC ligand in an aqueous medium.[1]

Experimental Protocol: Synthesis of [Pt(H₂BDC)Cl₂]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • 2,2'-Bipyridyl-3,3'-dicarboxylic acid (H₂BDC)

  • Deionized water

  • Dimethylformamide (DMF) for recrystallization (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve 2,2'-bipyridyl-3,3'-dicarboxylic acid (H₂BDC) in deionized water in a round-bottom flask.

  • In a separate container, dissolve an equimolar amount of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.

  • Add the K₂[PtCl₄] solution dropwise to the stirring H₂BDC solution at room temperature.

  • Upon mixing, a precipitate may begin to form. Heat the reaction mixture to reflux and maintain for 4-6 hours to ensure complete reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol.

  • The crude product can be recrystallized from a suitable solvent such as dimethylformamide (DMF) to obtain a purified crystalline product.[1]

  • Dry the final product under vacuum.

G cluster_reactants Reactants K2PtCl4 K₂[PtCl₄] in H₂O Reaction Reaction Mixture K2PtCl4->Reaction H2BDC H₂BDC in H₂O H2BDC->Reaction Reflux Reflux (4-6h) Reaction->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Product [Pt(H₂BDC)Cl₂] Filtration->Product

Caption: Synthesis workflow for [Pt(H₂BDC)Cl₂].

Physicochemical Characterization

A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structure. The following sections detail the key analytical techniques employed.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic platinum(II) complexes in solution. ¹H, ¹³C, and ¹⁹⁵Pt NMR spectra provide detailed information about the ligand environment and coordination to the platinum center.

Protocol: NMR Sample Preparation and Analysis

  • Dissolve approximately 5-10 mg of the [Pt(H₂BDC)Cl₂] complex in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹⁵Pt NMR spectra on a high-field NMR spectrometer.

  • Use the solvent peak as an internal reference for ¹H and ¹³C spectra. An external standard is typically used for ¹⁹⁵Pt NMR.

  • Process the spectra to identify chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: Illustrative NMR Data for a Related Pt(II)-Bipyridyl Complex (Note: Specific data for the 3,3'-dicarboxylic acid complex is not readily available in the literature. The following data for a related complex, cis-[Pt(4,4'-dimethyl-2,2'-bipyridine)Cl₂], is provided for illustrative purposes.)

NucleusChemical Shift (δ, ppm)
¹H9.55 (d), 8.16 (s), 7.42 (d)
¹³C158.2, 151.0, 150.8, 128.5, 125.0, 21.6
¹⁹⁵Pt~ -2100

3.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands.

Protocol: UV-Vis Spectroscopic Analysis

  • Prepare a stock solution of the platinum complex of known concentration in a suitable solvent (e.g., DMF, DMSO).

  • Prepare a series of dilutions from the stock solution.

  • Record the UV-Vis absorption spectra of the solutions over a range of approximately 200-600 nm using a spectrophotometer.

  • Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficients (ε).

Table 2: Illustrative UV-Vis Absorption Data for a Related Pt(II)-Bipyridyl Complex (Note: Specific data for the 3,3'-dicarboxylic acid complex is not readily available. The following data for a related complex is provided for illustrative purposes.)

Wavelength (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Assignment
~280~20,000Ligand-centered (π-π)
~320~15,000Ligand-centered (π-π)
~380~5,000Metal-to-Ligand Charge Transfer (MLCT)
Structural Characterization: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the solid-state structure of the complex, including bond lengths, bond angles, and overall geometry.

Protocol: Single-Crystal X-ray Diffraction

  • Grow single crystals of the complex suitable for X-ray diffraction, for example, by slow evaporation of a solution in DMF.[1]

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software packages.

Table 3: Illustrative Crystallographic Data for a Related Pt(II)-Bipyridyl Complex (Note: A complete crystallographic data table for a platinum(II) complex of 2,2'-bipyridyl-3,3'-dicarboxylic acid is not available in the cited literature. The following data for a representative square planar Pt(II) complex with a bipyridyl ligand is provided for illustrative purposes.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.089
b (Å)9.707
c (Å)15.541
β (°)100.41
Pt-N bond length (Å)~2.01
Pt-Cl bond length (Å)~2.30
N-Pt-N bond angle (°)~80.5
Cl-Pt-Cl bond angle (°)~91.2

Biological Evaluation

The potential of the platinum complex as an anticancer agent can be initially assessed through in vitro studies, including DNA binding assays and cytotoxicity assays against cancer cell lines.

DNA Interaction Studies

The interaction of the platinum complex with DNA can be investigated using various biophysical techniques to determine the binding mode and affinity.

Protocol: Agarose (B213101) Gel Electrophoresis for DNA Binding

  • Prepare solutions of plasmid DNA (e.g., pBR322) and the platinum complex at various concentrations.

  • Incubate the DNA with the platinum complex at 37 °C for a specified period (e.g., 24 hours).

  • Load the samples onto an agarose gel containing an intercalating dye (e.g., ethidium (B1194527) bromide).

  • Perform electrophoresis to separate the different forms of the plasmid DNA (supercoiled, nicked, linear).

  • Visualize the DNA bands under UV light. Covalent binding of the platinum complex to the DNA will retard its migration through the gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Protocol: MTT Cytotoxicity Assay

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the platinum complex and a positive control (e.g., cisplatin) for a specified incubation period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

G cluster_synthesis Synthesis & Characterization cluster_bioeval Biological Evaluation Synthesis Synthesis of [Pt(H₂BDC)Cl₂] NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) Synthesis->NMR Characterization UVVis UV-Vis Spectroscopy Synthesis->UVVis Characterization Xray X-ray Crystallography Synthesis->Xray Characterization DNABinding DNA Binding Studies (Gel Electrophoresis) Synthesis->DNABinding CellCulture Cancer Cell Lines Synthesis->CellCulture Cytotoxicity Cytotoxicity Assay (MTT Assay) IC50 IC₅₀ Determination Cytotoxicity->IC50 CellCulture->Cytotoxicity

Caption: Experimental workflow from synthesis to biological evaluation.

Conclusion

The protocols and application notes provided in this document serve as a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of platinum(II) complexes of 2,2'-bipyridyl-3,3'-dicarboxylic acid. The successful characterization of these complexes is a critical step in the rational design of new platinum-based anticancer agents with potentially improved therapeutic profiles. The functional dicarboxylic acid groups on the bipyridyl ligand offer exciting possibilities for future modifications to enhance targeting and efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2'-Bipyridine-3,3'-dicarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The main synthetic routes include the oxidation of 1,10-phenanthroline (B135089), and modern cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings.[1][2][3]

Q2: I am experiencing a low yield with the permanganate (B83412) oxidation of 1,10-phenanthroline. What are the common causes?

Low yields in this reaction can stem from several factors:

  • Incomplete reaction: The oxidation may not have gone to completion.

  • Side reactions: The formation of byproducts, such as 4,5-diazafluoren-9-one (B35911), can reduce the yield of the desired product.[4]

  • Product loss during workup: The product can be lost during the filtration of manganese dioxide or during the final precipitation and washing steps.

Q3: My final product after oxidation is a brown or off-white powder, not the expected white solid. What is the cause and how can I fix it?

A brownish tint in the final product is typically due to residual manganese dioxide (MnO₂), a byproduct of the permanganate oxidation. To resolve this, ensure thorough filtration of the hot reaction mixture, possibly using a filter aid like celite. Washing the collected MnO₂ cake with hot water can also help recover more of the product. For purification of the final product, an acid-base treatment can be effective. Dissolving the crude product in a basic aqueous solution will leave the insoluble MnO₂ behind, which can then be filtered off. The pure dicarboxylic acid can then be reprecipitated by acidification.

Q4: The synthesized this compound is poorly soluble in most common organic solvents. How can I purify it effectively?

The poor solubility of this compound is a known challenge.[5] Two primary methods for purification are:

  • Acid-Base Purification: Dissolve the crude product in an aqueous base (e.g., NaOH or KOH solution) to form the highly soluble dicarboxylate salt. Filter off any insoluble impurities, and then re-precipitate the purified dicarboxylic acid by adding a strong acid (e.g., HCl) until the pH is acidic (around 2-3).[6]

  • Mixed-Solvent Recrystallization: A mixed solvent system of DMF and water can be used for recrystallization.[6][7] Dissolve the crude product in a minimal amount of hot DMF and then add water dropwise as an anti-solvent to induce crystallization.[6]

Q5: Are there higher-yielding alternatives to the oxidation of 1,10-phenanthroline?

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have the potential to offer higher yields and greater substrate scope for the synthesis of bipyridine derivatives.[1][2][3] While specific high-yield protocols for this compound are not as widely published, these methods can be adapted from protocols for similar bipyridine syntheses and may offer a significant improvement in yield with proper optimization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Oxidation Reaction Incomplete reaction; Suboptimal reaction temperature; Insufficient amount of oxidizing agent.Monitor the reaction by TLC to ensure the disappearance of the starting material. Maintain a gentle reflux throughout the reaction. A slight excess of potassium permanganate can be used to drive the reaction to completion.
Formation of 4,5-diazafluoren-9-one byproduct.[4]This is a known byproduct of the reaction.[4] While difficult to completely avoid, careful control of reaction conditions may minimize its formation. Purification via acid-base workup will separate the desired dicarboxylic acid from this less acidic byproduct.
Product loss during MnO₂ filtration.Filter the reaction mixture while hot to ensure the product remains dissolved. Wash the manganese dioxide filter cake thoroughly with hot water to recover any adsorbed product.
Product is a Brown/Off-White Powder Contamination with manganese dioxide (MnO₂).Ensure complete removal of MnO₂ by filtering the hot reaction mixture through a pad of celite. Purify the final product using an acid-base workup as described in the FAQs.
Difficulty in Filtering the Final Product Very fine precipitate formed upon acidification.To obtain larger, more easily filterable crystals, perform the acidification step slowly and with vigorous stirring. Allowing the mixture to stand at a low temperature (e.g., in a refrigerator) overnight can also promote crystal growth.
Low Yield in Cross-Coupling Reactions Catalyst inhibition by the bipyridine product.Use a higher catalyst loading or a more robust catalyst system. Some modern catalyst systems are designed to be more resistant to product inhibition.
Instability of boronic acids (in Suzuki coupling).Use stabilized boronic acid esters (e.g., pinacol (B44631) esters) which are more robust than the free boronic acids.[8]
Homocoupling of starting materials.Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can promote homocoupling. The choice of catalyst and ligands can also influence the extent of homocoupling.

Data Presentation

Comparison of Synthesis Methods
Method Reported Yield Advantages Disadvantages
Oxidation of 1,10-phenanthroline 75-80%[9]Readily available starting material; Well-established procedure.Moderate yield; Formation of byproducts; Difficult workup and purification.[4]
Suzuki-Miyaura Coupling (Generalized) Potentially >80% (with optimization)High yields; Excellent functional group tolerance; Milder reaction conditions.[3]Requires synthesis of boronic acid/ester precursors; Potential for catalyst inhibition.
Negishi Coupling (Generalized) Potentially >85% (with optimization)High yields; Good functional group tolerance.[1][2]Requires the preparation of organozinc reagents which can be moisture-sensitive.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 1,10-Phenanthroline

This protocol is adapted from a reported high-yield synthesis.[9]

Materials:

  • 1,10-Phenanthroline monohydrate

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a large Erlenmeyer flask, dissolve 1,10-phenanthroline monohydrate and sodium hydroxide in deionized water.

  • In a separate beaker, dissolve potassium permanganate in deionized water.

  • Heat the phenanthroline solution to a boil with stirring.

  • Slowly add the hot potassium permanganate solution to the boiling phenanthroline solution over a period of approximately 15 minutes.

  • Continue to boil the reaction mixture with stirring for an additional 2.5 hours.

  • While still hot, filter the reaction mixture to remove the brown precipitate of manganese dioxide. A pad of celite can be used to improve filtration.

  • Wash the filter cake with hot deionized water to recover any remaining product.

  • Combine the filtrates and concentrate the volume under reduced pressure.

  • Cool the solution and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Protocol 2: Generalized Suzuki-Miyaura Coupling

This is a generalized protocol and should be optimized for the specific substrates. It is based on the coupling of a 2-halopyridine-3-carboxylic acid ester with a pyridylboronic acid ester, followed by hydrolysis.

Materials:

  • 2-halopyridine-3-carboxylic acid ester (e.g., methyl 2-chloro-3-pyridinecarboxylate)

  • Pyridine-2-boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Deionized water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

Procedure:

  • Coupling Reaction:

    • To an oven-dried Schlenk flask, add the 2-halopyridine-3-carboxylic acid ester, pyridine-2-boronic acid pinacol ester, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude diester by column chromatography.

  • Hydrolysis:

    • Dissolve the purified diester in a mixture of THF and water.

    • Add an excess of lithium hydroxide.

    • Stir the reaction at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution with HCl to a pH of ~2 to precipitate the dicarboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow_oxidation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1,10-Phenanthroline and NaOH in Water add_kmno4 Add KMnO4 Solution start->add_kmno4 reflux Reflux for 2.5h add_kmno4->reflux filter_mno2 Hot Filtration (Remove MnO2) reflux->filter_mno2 concentrate Concentrate Filtrate filter_mno2->concentrate acidify Acidify with HCl (pH ~2) concentrate->acidify precipitate Precipitate Product acidify->precipitate isolate Isolate & Dry Product precipitate->isolate

Workflow for Oxidation of 1,10-Phenanthroline

experimental_workflow_coupling cluster_coupling Suzuki-Miyaura Coupling cluster_hydrolysis Hydrolysis setup Combine Reactants, Catalyst & Base inert Inert Atmosphere setup->inert add_solvent Add Anhydrous Solvent inert->add_solvent heat Heat & Stir add_solvent->heat dissolve Dissolve Diester in THF/Water heat->dissolve add_base Add LiOH dissolve->add_base stir Stir at RT add_base->stir acidify_hydrolysis Acidify with HCl stir->acidify_hydrolysis isolate_final Isolate & Dry Product acidify_hydrolysis->isolate_final

Generalized Workflow for Suzuki-Miyaura Coupling

troubleshooting_oxidation start Low Yield in Oxidation? check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_product_color Is the product off-white/brown? check_completion->check_product_color Yes prolong_reflux Action: Prolong reflux time or add more KMnO4 incomplete->prolong_reflux end Yield Improved prolong_reflux->end mno2_contamination MnO2 Contamination check_product_color->mno2_contamination Yes check_filtration Was hot filtration efficient? check_product_color->check_filtration No purify Action: Purify via acid-base workup mno2_contamination->purify purify->end product_loss Product loss during filtration check_filtration->product_loss No check_filtration->end Yes wash_cake Action: Wash MnO2 cake with hot water product_loss->wash_cake wash_cake->end

Troubleshooting Decision Tree for Oxidation Method

References

Solubility issues of 2,2'-Bipyridine-3,3'-dicarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges with 2,2'-Bipyridine-3,3'-dicarboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The low solubility of this compound in many neutral organic solvents stems from its highly crystalline structure. The molecule's rigidity and the presence of two carboxylic acid groups lead to strong intermolecular hydrogen bonding. These forces hold the molecules tightly together in a solid lattice, which requires a significant amount of energy from the solvent to overcome.

Q2: I've seen datasheets for similar compounds, like the 4,4'-dicarboxylic acid isomer, stating it is "soluble in common organic solvents." Why is my experience different with the 3,3'-isomer?

A2: While general statements about solubility can be found, they are often qualitative and can be misleading. The positioning of the carboxylic acid groups significantly impacts the molecule's polarity, crystal packing, and potential for intramolecular versus intermolecular hydrogen bonding. The 3,3'- arrangement can lead to a particularly stable crystal lattice that is difficult to dissolve. Anecdotal evidence from researchers working with various bipyridine-dicarboxylic acid isomers confirms that solubility is a common and significant challenge.[1]

Q3: Is heating the solvent a reliable method to dissolve the compound?

A3: Heating can significantly improve the solubility of this compound in some polar aprotic solvents like DMF and DMSO.[2] However, a common issue is that the compound may precipitate out of the solution as it cools to room temperature. If your experimental protocol allows for the solution to be used while warm, this can be a viable strategy.

Q4: What is the most effective way to dissolve this compound for use in organic reactions?

A4: The most reliable method is to convert the compound into its carboxylate salt by adding a base. This deprotonates the carboxylic acids, breaking the strong intermolecular hydrogen bonds and forming a salt that is significantly more soluble in polar organic solvents like DMSO and DMF.[3] For organic reactions, a tertiary amine like triethylamine (B128534) is often a good choice.

Troubleshooting Guide

Problem 1: The compound will not dissolve in my chosen organic solvent (e.g., DMF, DMSO, Methanol, Acetone) at room temperature.
  • Root Cause: The solvent lacks sufficient energy to overcome the strong intermolecular hydrogen bonding of the compound's crystal lattice.

  • Solution Workflow:

    start Start: Suspension of Compound in Solvent heat Gently heat the mixture (e.g., to 50-80°C) with stirring start->heat check1 Does it dissolve? heat->check1 use_warm Use solution while warm. Be aware of potential precipitation upon cooling. check1->use_warm Yes add_base Add a base dropwise (e.g., Triethylamine, 2.2 eq) check1->add_base No check2 Does it dissolve? add_base->check2 success Solution Prepared Successfully check2->success Yes fail Consider a different solvent system or derivatization. check2->fail No

    Caption: Troubleshooting workflow for dissolution.

Problem 2: The compound dissolves upon heating but crashes out of solution upon cooling.
  • Root Cause: A supersaturated solution was formed at an elevated temperature. The compound's concentration exceeds its solubility limit at room temperature.

  • Solutions:

    • Maintain Temperature: If the subsequent experimental steps are compatible with higher temperatures, maintain the solution's heat.

    • Form a Salt: While the solution is still warm, add a suitable base (e.g., triethylamine). This will form the more soluble salt, which is likely to remain in solution even after cooling.

Problem 3: I need a stock solution in an aqueous buffer, but the compound is insoluble.
  • Root Cause: The protonated carboxylic acid form is sparingly soluble in aqueous solutions.

  • Solution: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO. Then, dilute this stock solution with the desired aqueous buffer. For the related 2,2'-Bipyridine-5,5'-dicarboxylic acid, a solubility of approximately 0.25 mg/mL is achieved in a 1:3 solution of DMSO:PBS (pH 7.2).

Solubility Data

SolventTypeTemperatureSolubilityNotes
Dimethylformamide (DMF) Polar AproticRoom Temp.Very Low / InsolubleSolubility increases significantly with heating ("hot DMF" is often used for reactions/recrystallization).[2][3]
Dimethyl Sulfoxide (DMSO) Polar AproticRoom Temp.LowOften the solvent of choice, but solubility may still be limited.[4]
Methanol / Ethanol Polar ProticRoom Temp.Very Low / InsolubleGenerally poor solvents for this class of compounds.
Acetone / Acetonitrile Polar AproticRoom Temp.Very Low / InsolubleGenerally poor solvents.[1]
Tetrahydrofuran (THF) Polar AproticRoom Temp.Very Low / Insoluble
Water Polar ProticRoom Temp.Very Low / InsolubleSpontaneously resolves on crystallization from water.[5] Soluble in aqueous base (e.g., NaOH, KOH solution).[4]

Note: The solubility can be dramatically increased in solvents like DMF and DMSO by the addition of a base to form the corresponding carboxylate salt.

Experimental Protocols

Protocol 1: Dissolution via Salt Formation in an Organic Solvent

This method is ideal for preparing solutions for organic synthesis (e.g., MOF synthesis, catalysis).

  • Objective: To prepare a homogeneous solution of this compound in a polar aprotic solvent.

  • Materials:

    • This compound

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Triethylamine (Et₃N) or another suitable tertiary amine base

    • Magnetic stirrer and stir bar

    • Glass vial or flask

  • Methodology:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the desired volume of DMF or DMSO to create a suspension.

    • While stirring, add triethylamine dropwise. A molar ratio of at least 1:2.2 (acid:base) is recommended to ensure complete deprotonation of both carboxylic acid groups.

    • Continue stirring at room temperature. The solid should gradually dissolve to form a clear solution.

    • Gentle warming (e.g., 40-50°C) can be applied to expedite dissolution if it is slow.

    Caption: Experimental workflow for dissolution via salt formation.

Protocol 2: Purification by Acid-Base Extraction/Precipitation

This method leverages the acidic nature of the compound to purify it from neutral or basic impurities. It can also be adapted to prepare an aqueous stock solution of the carboxylate salt.

  • Objective: To purify crude this compound.

  • Materials:

    • Crude this compound

    • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)

    • Aqueous Hydrochloric Acid (HCl) solution (e.g., 1 M)

    • Magnetic stirrer, beakers, Buchner funnel, filter paper

    • pH paper or meter

  • Methodology:

    • Dissolution in Base: Place the crude compound in a beaker. Slowly add the aqueous NaOH solution while stirring until the solid completely dissolves. The formation of the sodium dicarboxylate salt significantly increases its aqueous solubility.[6]

    • Filtration: If any insoluble impurities remain, filter the basic solution to remove them.

    • Reprecipitation: With vigorous stirring, slowly add the aqueous HCl solution to the clear filtrate. The purified this compound will precipitate as a solid.

    • pH Adjustment: Continue adding acid until the solution is acidic (pH ~2-3) to ensure complete precipitation.[4]

    • Isolation: Collect the purified product by vacuum filtration.

    • Washing: Wash the collected solid thoroughly with deionized water to remove any residual salts.

    • Drying: Dry the purified crystals in a vacuum oven.

References

Technical Support Center: Purification of Crude 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,2'-Bipyridine-3,3'-dicarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of Purified Product
Potential Cause Recommended Solution
Incomplete Precipitation/Crystallization Ensure the pH is adjusted to the optimal range for precipitation (typically acidic for the dicarboxylic acid form). Allow sufficient time for crystallization, including cooling the solution in an ice bath to maximize yield.
Product Loss During Filtration Use a fine porosity filter paper or a Büchner funnel with a proper seal to prevent loss of fine crystals. Minimize the volume of solvent used for washing the collected crystals.
Co-precipitation with Impurities If impurities are co-precipitating, a different purification method or a combination of methods (e.g., acid-base purification followed by recrystallization) may be necessary.
Formation of Soluble Salts If using an acid-base purification method, ensure complete neutralization to the free acid form. Incomplete neutralization can result in the formation of more soluble salts, leading to lower yields.
Issue 2: Persistent Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Materials If the synthesis is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants). For purification, a method that effectively separates the starting materials from the product, such as column chromatography, may be required.
Structurally Similar Byproducts (e.g., regioisomers, partially oxidized intermediates) Recrystallization from a carefully selected solvent system can help in separating isomers.[1] A mixed-solvent system (e.g., DMF/water) might provide better separation. Column chromatography is another effective method for removing closely related structural isomers.[1]
Residual Metal Catalysts If a metal catalyst was used in the synthesis, treatment with a chelating agent or adsorption on activated carbon can help in removing residual metal ions.
Insoluble Impurities Perform a hot filtration step during recrystallization to remove any insoluble impurities before allowing the solution to cool and the product to crystallize.
Issue 3: Poor Crystal Formation or Oily Product
Potential Cause Recommended Solution
Supersaturated Solution Cooled Too Quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.
Incorrect Solvent System The chosen solvent may not be ideal for crystallization. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Presence of Oily Impurities If an oily product is obtained, try to redissolve it in a minimal amount of hot solvent and then add a non-solvent dropwise until turbidity is observed. Then, allow it to cool slowly. This technique, known as "oiling out," can sometimes be resolved by using a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and acid-base purification. Recrystallization often employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sometimes in combination with a co-solvent like water.[1] Acid-base purification takes advantage of the acidic nature of the carboxylic acid groups, allowing for separation from neutral and basic impurities.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials, homocoupling products of different regioisomers, and partially oxidized intermediates.[1] The presence of these impurities can affect the purity and yield of the final product.

Q3: How can I improve the solubility of this compound for purification?

A3: this compound has limited solubility in many common organic solvents. To improve solubility for purification, you can dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH) to form the more soluble disodium (B8443419) salt. After filtering out any insoluble impurities, the pure dicarboxylic acid can be reprecipitated by adding an acid (e.g., HCl).

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: A mixed-solvent system of dimethylformamide (DMF) and water is often effective. The crude product is dissolved in a minimal amount of hot DMF, and then water is added dropwise as an anti-solvent to induce crystallization upon cooling.

Q5: How can I verify the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique to quantify the purity and detect trace impurities.

Data Presentation

Table 1: Solubility of Bipyridine Dicarboxylic Acid Isomers in Various Solvents

SolventSolubility of 2,2'-Bipyridine-5,5'-dicarboxylic acidRemarks
Dimethyl Sulfoxide (DMSO) Slightly soluble-
Aqueous Buffers Sparingly soluble-
1:3 DMSO:PBS (pH 7.2) Approximately 0.25 mg/mLA stock solution in DMSO diluted with a buffer can enhance solubility in aqueous media.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (DMF/Water)

This protocol is adapted from methods used for the purification of similar bipyridine dicarboxylic acid isomers and should be optimized for your specific crude product.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dimethylformamide (DMF) to form a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more DMF portion-wise until the solid completely dissolves. Avoid boiling the solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: To the hot, clear filtrate, add deionized water dropwise while stirring. The addition of water will act as an anti-solvent and cause the solution to become turbid, indicating the onset of crystallization. Continue adding water until a significant amount of precipitate has formed.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal recovery, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a cold volatile solvent like ethanol (B145695) or acetone (B3395972) to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Acid-Base Purification

This method is effective for removing neutral and basic impurities.

  • Dissolution in Base: Place the crude this compound in a beaker. Slowly add a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) with stirring until the solid completely dissolves, forming the sodium salt.

  • Filtration of Impurities: If any solid impurities remain, filter the basic solution by gravity or vacuum filtration to obtain a clear filtrate.

  • Reprecipitation: With vigorous stirring, slowly add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to the filtrate. The this compound will precipitate as a white solid as the solution becomes acidic.

  • pH Adjustment: Continue adding acid until the solution is acidic (pH ~2-3) to ensure complete precipitation. The pH can be checked with pH paper or a pH meter.

  • Digestion: Gently stir the suspension for about 30 minutes to allow the crystals to grow, which can improve their filterability.

  • Isolation: Collect the purified product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals thoroughly with deionized water to remove any residual salts (e.g., NaCl).

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature to a constant weight.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_process Process Steps cluster_end Final Product start Crude this compound recrystallization Recrystallization (e.g., DMF/Water) start->recrystallization Choose Method acid_base Acid-Base Purification start->acid_base Choose Method dissolution Dissolution in Hot Solvent / Base recrystallization->dissolution acid_base->dissolution filtration1 Hot Filtration / Filtration of Insolubles dissolution->filtration1 precipitation Crystallization / Precipitation with Acid filtration1->precipitation filtration2 Isolation by Vacuum Filtration precipitation->filtration2 washing Washing with Cold Solvent / Water filtration2->washing drying Drying under Vacuum washing->drying end Purified this compound drying->end

Caption: General workflow for the purification of this compound.

troubleshooting_guide cluster_problems Identify the Issue cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities cluster_solutions_crystals Solutions for Poor Crystals start Problem Encountered low_yield Low Yield start->low_yield impurities Persistent Impurities start->impurities poor_crystals Poor Crystal Formation start->poor_crystals optimize_precipitation Optimize Precipitation (pH, Time, Temp) low_yield->optimize_precipitation Check improve_filtration Improve Filtration Technique low_yield->improve_filtration Check change_method_yield Change Purification Method low_yield->change_method_yield Consider optimize_recrystallization Optimize Recrystallization impurities->optimize_recrystallization Try column_chromatography Use Column Chromatography impurities->column_chromatography Consider chelating_agent Use Chelating Agent impurities->chelating_agent For Metals slow_cooling Ensure Slow Cooling poor_crystals->slow_cooling Action change_solvent Change Solvent System poor_crystals->change_solvent Action redissolve_oil Redissolve and Add Anti-solvent poor_crystals->redissolve_oil If Oily

Caption: Troubleshooting decision tree for purification issues.

References

Recrystallization methods for 2,2'-Bipyridine-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization methods for 2,2'-Bipyridine-3,3'-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The purification of this compound can be challenging due to its physicochemical properties and the potential presence of structurally similar byproducts from its synthesis.[1] Key difficulties include its poor solubility in many common organic solvents and the selection of an appropriate solvent system for effective recrystallization.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Polar aprotic solvents are generally effective. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used, often in combination with a less polar co-solvent to induce crystallization.[1] Recrystallization from water has also been reported.[2] An alternative and effective method involves an acid-base approach, where the compound is dissolved in an aqueous basic solution and then reprecipitated by acidification.

Q3: How can I address the poor solubility of this compound during recrystallization?

A3: The poor solubility is a known issue. Using a minimal amount of a hot, high-boiling polar aprotic solvent like DMF or DMSO is a primary strategy.[1] Alternatively, the acid-base purification method circumvents the low solubility in neutral organic solvents by forming a highly soluble salt. The dicarboxylic acid can be deprotonated with a base (e.g., NaOH) to dissolve it in an aqueous solution, and then re-protonated with an acid (e.g., HCl) to precipitate the purified product. This is a common and effective technique for purifying acidic organic compounds.

Experimental Protocols

Method 1: Acid-Base Recrystallization

This method is highly effective for removing non-acidic and base-insoluble impurities. It leverages the acidic nature of the carboxylic groups to form a water-soluble salt.

Methodology:

  • Dissolution: Dissolve the crude this compound in a dilute aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) with stirring. Use the minimum volume required to achieve complete dissolution.

  • Filtration of Impurities: If any insoluble impurities are present, filter the basic solution through a Büchner funnel or fluted filter paper to obtain a clear filtrate.

  • Reprecipitation: Slowly add a dilute aqueous hydrochloric acid (HCl) solution (e.g., 1 M) to the stirred filtrate. The this compound will precipitate as a white solid as the solution becomes acidic.

  • pH Adjustment: Continue adding acid until the solution reaches a pH of approximately 2-3 to ensure complete precipitation. Verify the pH with pH paper.

  • Crystal Digestion: Gently stir the resulting suspension at room temperature for about 30 minutes. This process, known as digestion, can improve the crystal size and filterability.

  • Isolation: Collect the purified white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with cold deionized water to remove any residual salts (e.g., NaCl), followed by a wash with cold ethanol.[3]

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Method 2: Mixed-Solvent Recrystallization

This is a classical recrystallization technique suitable for removing impurities with different solubility profiles from the target compound.

Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration to remove them.

  • Crystallization: To the hot, clear solution, add a co-solvent in which the compound is less soluble (e.g., water or a less polar organic solvent) dropwise until the solution becomes turbid, indicating the onset of crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals in a vacuum oven to a constant weight.

Data Presentation

Recrystallization MethodSolvent SystemStarting Mass (g)Starting Purity (%)Recovered Mass (g)Yield (%)Final Purity (%)Observations (Crystal form, color, etc.)
Acid-Base NaOH(aq) / HCl(aq)
Mixed-Solvent DMF / Water
Mixed-Solvent DMSO / Co-solvent
Single-Solvent Water

Troubleshooting Guide

Logical Workflow for Method Selection

start Start with Crude This compound impurity_check Are impurities primarily non-acidic or base-insoluble? start->impurity_check method_choice Are impurities organic with similar polarity to the product? impurity_check->method_choice No acid_base Recommended Method: Acid-Base Recrystallization impurity_check->acid_base  Yes mixed_solvent Recommended Method: Mixed-Solvent Recrystallization (e.g., DMF/Water) method_choice->mixed_solvent  Yes alternative Consider alternative methods (e.g., chromatography) method_choice->alternative No product High Purity Product acid_base->product mixed_solvent->product start Recrystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No precipitation oiling_out Product Oils Out outcome->oiling_out Liquid droplets form low_yield Low Yield outcome->low_yield Few crystals success Pure Crystals Obtained outcome->success Good crystallization sol_1 Boil off some solvent to concentrate no_crystals->sol_1 sol_2 Scratch flask / Add seed crystal no_crystals->sol_2 sol_3 Reheat, add more solvent, cool slowly oiling_out->sol_3 sol_4 Concentrate mother liquor low_yield->sol_4 sol_5 Cool to lower temperature low_yield->sol_5 sol_1->outcome sol_2->outcome sol_3->outcome sol_4->outcome sol_5->outcome

References

Preventing side reactions in the synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and address common side reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound include:

  • Ullmann Coupling: This is a classic method involving the copper-catalyzed coupling of two molecules of a 2-halo-3-pyridinecarboxylic acid derivative.[1][2]

  • Palladium/Nickel-Mediated Cross-Coupling: Modern approaches utilize palladium or nickel catalysts for more efficient and milder coupling of pyridine (B92270) precursors.[3][4] These methods have widened the substrate scope and allow for more moderate reaction conditions compared to the traditional Ullmann reaction.[5]

  • Oxidation of 1,10-Phenanthroline (B135089): A historical method involves the oxidative cleavage of 1,10-phenanthroline or its derivatives. While foundational, this route can suffer from modest yields by modern standards.[3]

Q2: My reaction yield is very low. What are the likely causes?

A2: Low yields can stem from several issues:

  • Incomplete Reaction: The coupling reaction may not have gone to completion. This can be due to deactivated catalyst, insufficient reaction time, or non-optimal temperature.

  • Side Reactions: The most significant side reaction is often decarboxylation, where the carboxylic acid groups are lost as CO2, especially under high temperatures.[6][7] Homocoupling of starting materials can also reduce the yield of the desired product.

  • Purification Losses: The product can be challenging to purify due to its low solubility and the presence of structurally similar byproducts.[3] Significant material may be lost during recrystallization or extraction steps.

Q3: I am observing significant decarboxylation of my product. How can I prevent this?

A3: Decarboxylation is a common issue for pyridinecarboxylic acids, particularly when the carboxyl group is adjacent to the nitrogen atom (at the 2-position).[7][8] To minimize this:

  • Temperature Control: Avoid excessively high temperatures, which promote decarboxylation. This is a known challenge in classic Ullmann reactions that require harsh conditions.[5]

  • Catalyst Choice: Modern palladium or nickel-catalyzed reactions often proceed under milder conditions, reducing the risk of decarboxylation.[5]

  • pH Control: The rate of decarboxylation can be pH-dependent. The reaction is often fastest at the isoelectric pH where the molecule exists as a zwitterion.[7][8] Maintaining a pH away from this point during workup can help preserve the carboxylic acid groups.

Q4: How can I effectively purify the crude this compound?

A4: Purification can be challenging but is achievable through a few key methods:

  • Recrystallization: This is a primary technique. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective, sometimes used with a less polar co-solvent.[3] The process involves dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly.

  • Acid-Base Purification: This robust method is ideal for purifying carboxylic acids with low solubility in organic solvents.[9] The crude product is dissolved in an aqueous base (like NaOH) to form the soluble sodium salt. Insoluble impurities are filtered off, and the pure dicarboxylic acid is then re-precipitated by adding acid (like HCl).[9]

  • Complexation: An innovative approach involves using zinc chloride to form coordination complexes that can be separated from the reaction mixture based on different solubility properties, potentially avoiding the need for column chromatography.[3]

Troubleshooting Guide: Common Side Reactions

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Product lacks one or both -COOH groups (Confirmed by MS, NMR) Decarboxylation 1. Reduce Reaction Temperature: If using Ullmann coupling, explore lower-temperature catalysts or modern Pd/Ni-catalyzed methods.[5] 2. Buffer the Reaction/Workup: Avoid prolonged exposure to the isoelectric pH where decarboxylation rates are highest.[7]
Formation of symmetrical biaryl byproducts Homocoupling 1. Use a Ligand: For nickel-catalyzed reactions, electron-rich bipyridine ligands like 4,4′-dimethoxy-2,2′-bipyridine (dOMebpy) can suppress the formation of symmetrical byproducts.[10] 2. Control Stoichiometry: In unsymmetrical couplings, using an excess of one aryl halide can favor the desired cross-coupled product.[5]
Crude product is a complex mixture of partially oxidized compounds Incomplete Oxidation (Phenanthroline Route) 1. Increase Oxidant: Ensure a sufficient stoichiometric excess of the oxidizing agent (e.g., KMnO4). 2. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC to ensure the starting material is fully consumed.[11]
Low purity after initial workup Structurally Similar Byproducts 1. Employ Acid-Base Purification: This is highly effective for separating the desired dicarboxylic acid from non-acidic impurities.[9] 2. Optimize Recrystallization: Systematically screen solvent/co-solvent systems (e.g., DMF/water, DMSO/ethanol) to find conditions that maximize the purity of the crystals.[3]

Experimental Protocols

Protocol 1: Synthesis via Ullmann Coupling of 2-chloro-3-pyridinecarboxylic acid

This is a representative protocol. Optimal conditions may vary.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), add copper(I) iodide (CuI), a suitable ligand (e.g., picolinic acid[12]), and a high-boiling point solvent like DMF.

  • Reaction Setup: Add 2-chloro-3-pyridinecarboxylic acid and a base (e.g., K2CO3) to the flask.

  • Heating: Heat the reaction mixture to the target temperature (typically >150°C, but should be optimized to minimize decarboxylation) and stir vigorously for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with an aqueous acid solution (e.g., 1M HCl).

  • Isolation: The crude product often precipitates upon acidification. Collect the solid by vacuum filtration and wash thoroughly with water and a small amount of a cold organic solvent (e.g., ethanol).

  • Purification: Proceed with purification as described in Protocol 3 or 4.

Protocol 2: Synthesis via Oxidation of 1,10-Phenanthroline

This protocol is adapted from the synthesis of a similar bipyridine dicarboxylic acid and serves as a starting point.[11]

  • Dissolution: Dissolve 1,10-phenanthroline in water.

  • Oxidation: Add potassium permanganate (B83412) (KMnO4) in several portions to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and stir overnight. Monitor the disappearance of the starting material by TLC.

  • Filtration: After the reaction is complete, cool the mixture and filter to remove the manganese dioxide (MnO2) formed.

  • Concentration & Acidification: Concentrate the filtrate under reduced pressure. Acidify the concentrated solution with concentrated HCl, which will cause the this compound to precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by filtration and wash with cold deionized water.

Protocol 3: Purification by Acid-Base Reprecipitation[9]
  • Dissolution in Base: Suspend the crude product in a beaker with a stir bar. Slowly add 1M aqueous NaOH solution while stirring until the solid completely dissolves, forming the soluble sodium salt.

  • Filtration of Impurities: If any solids remain, filter the basic solution to remove any base-insoluble impurities.

  • Reprecipitation: With vigorous stirring, slowly add 1M aqueous HCl to the clear filtrate. The product will precipitate as a white solid as the solution becomes acidic.

  • pH Adjustment: Continue adding acid until the pH is approximately 2-3 to ensure complete precipitation.

  • Isolation and Washing: Collect the purified solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual salts (e.g., NaCl).

  • Drying: Dry the purified product in a vacuum oven until a constant weight is achieved.

Protocol 4: Purification by Recrystallization[3]
  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot DMF or DMSO to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize recovery, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a cold volatile solvent like ethanol (B145695) to facilitate drying.

  • Drying: Dry the purified crystals in a vacuum oven.

Visual Guides

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: 2-halo-3-pyridinecarboxylic acid reaction Coupling Reaction (e.g., Ullmann or Pd-catalyzed) start->reaction workup Acidic Workup reaction->workup crude Crude Product workup->crude purify_choice Purification Method? crude->purify_choice reprecipitation Acid-Base Reprecipitation purify_choice->reprecipitation Impurities differ in acidity recrystallization Recrystallization purify_choice->recrystallization Impurities differ in solubility final_product Pure this compound reprecipitation->final_product recrystallization->final_product

Caption: General experimental workflow for synthesis and purification.

Troubleshooting start Low Yield or Purity Issue check_decarbox Check for Decarboxylation (MS / 1H NMR) start->check_decarbox decarbox_yes Decarboxylation Confirmed check_decarbox->decarbox_yes Yes decarbox_no No Decarboxylation check_decarbox->decarbox_no No check_byproducts Analyze Byproducts (LC-MS / GC-MS) byproducts_yes Symmetrical Byproducts Found check_byproducts->byproducts_yes Yes solution_purify Action: Optimize Purification (Acid-Base or Recrystallization) check_byproducts->solution_purify No / Other solution_temp Action: Lower Reaction Temperature or Change Catalyst System decarbox_yes->solution_temp decarbox_no->check_byproducts solution_ligand Action: Add Suppressing Ligand or Adjust Stoichiometry byproducts_yes->solution_ligand

Caption: Troubleshooting logic for addressing low yield and purity.

References

Technical Support Center: Crystallinity Issues in 2,2'-Bipyridine-3,3'-dicarboxylic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor crystallinity in Metal-Organic Frameworks (MOFs) based on the 2,2'-Bipyridine-3,3'-dicarboxylic acid (3,3'-bpydc) linker.

Troubleshooting Guide: Enhancing Crystallinity

Poor crystallinity, often observed as broad or absent peaks in Powder X-ray Diffraction (PXRD) patterns, is a common hurdle in the synthesis of novel MOFs. This guide offers a systematic approach to address this issue.

Question: My synthesized MOF is amorphous or has very low crystallinity. What are the potential causes and how can I improve it?

Answer:

An amorphous or poorly crystalline product can stem from several factors related to the kinetics and thermodynamics of the crystallization process. Below is a step-by-step guide to troubleshoot this issue.

1. Purity of Starting Materials:

Impurities in the 3,3'-bpydc linker or the metal salt can inhibit nucleation or disrupt the growth of a well-ordered crystal lattice.

  • Recommendation: Ensure the high purity of the 3,3'-bpydc linker and the metal salt. If necessary, recrystallize the linker before use.

2. Synthesis Temperature and Time:

The reaction temperature directly influences the kinetics of MOF formation. A temperature that is too high can lead to rapid nucleation and the formation of an amorphous powder, while a temperature that is too low may not provide sufficient energy for crystal growth.

  • Recommendation: Systematically vary the reaction temperature. Start with a reported procedure or a moderate temperature (e.g., 100-120 °C) and adjust in increments of 10-20 °C. Similarly, optimizing the reaction time can be beneficial; both shorter and longer reaction times should be explored.

3. Solvent System:

The choice of solvent is critical as it affects the solubility of the precursors and the coordination environment of the metal ions.

  • Recommendation: N,N-Dimethylformamide (DMF) is a commonly used solvent for the synthesis of bipyridine-based MOFs. However, using a mixture of solvents (e.g., DMF with ethanol, water, or acetonitrile) can sometimes modulate the solubility and improve crystallinity. Experiment with different solvent ratios.

4. Use of Modulators:

Modulators are molecules that compete with the linker for coordination to the metal centers, thereby slowing down the nucleation and growth rates, which can lead to larger and more well-defined crystals.

  • Recommendation: Introduce a monocarboxylic acid, such as benzoic acid or acetic acid, as a modulator. The concentration of the modulator is a key parameter to optimize.

5. pH of the Reaction Mixture:

The pH can influence the deprotonation of the carboxylic acid groups on the 3,3'-bpydc linker, which in turn affects its coordination to the metal center.

  • Recommendation: For hydrothermal or solvothermal syntheses involving water, the addition of a small amount of acid (e.g., HCl) or base (e.g., NaOH or an organic base) can alter the pH and influence crystal formation. Careful control and systematic variation of pH are recommended.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the synthesis of a this compound MOF?

A1: A common starting point is a solvothermal or hydrothermal reaction. For instance, a series of isostructural lanthanide(III)-cobalt(II) heterometallic MOFs have been synthesized using this compound. The synthesis involves dissolving the metal salts and the linker in a solvent, sealing it in a Teflon-lined autoclave, and heating it for a specific duration.

Q2: How do I choose the right metal salt for my this compound linker?

A2: The choice of metal salt will determine the geometry of the secondary building unit (SBU) and the overall topology of the MOF. Transition metals like cobalt, zinc, and manganese, as well as lanthanides, have been successfully used with bipyridine-based linkers. The anion of the metal salt (e.g., nitrate (B79036), chloride, acetate) can also influence the reaction.

Q3: What role does the solvent play in determining the final MOF structure?

A3: The solvent can act as a template, a coordinating species, or simply a medium for the reaction. Different solvents can lead to different MOF phases or polymorphs due to their varying polarity, boiling point, and ability to coordinate to the metal centers.

Q4: Can I use post-synthetic methods to improve the crystallinity of my material?

A4: Post-synthetic thermal or solvent treatment can sometimes induce a phase transformation from an amorphous or less crystalline phase to a more crystalline one. This involves heating the as-synthesized material in a specific solvent or under vacuum.

Data Presentation

Table 1: Hypothetical Influence of Synthesis Parameters on Crystallinity of a 3,3'-bpydc MOF

ParameterCondition 1PXRD Result 1Condition 2PXRD Result 2Condition 3PXRD Result 3
Temperature 80 °C, 48hAmorphous120 °C, 48hCrystalline160 °C, 48hPoorly Crystalline
Solvent (DMF:EtOH) 1:0Amorphous3:1Crystalline1:1Crystalline
Modulator (Benzoic Acid) 0 eq.Poorly Crystalline10 eq.Crystalline50 eq.Amorphous

Note: This table is illustrative and provides a general trend. Optimal conditions need to be determined experimentally for each specific system.

Experimental Protocols

Protocol 1: General Hydrothermal Synthesis of a 3,3'-bpydc MOF

This protocol is a generalized starting point based on the synthesis of lanthanide-cobalt heterometallic MOFs with this compound.

Materials:

  • Lanthanide(III) nitrate hexahydrate (e.g., La(NO₃)₃·6H₂O)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound (H₂BPDC)

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine the lanthanide nitrate (0.1 mmol), cobalt nitrate (0.05 mmol), and H₂BPDC (0.2 mmol).

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the resulting crystals by filtration.

  • Wash the product with deionized water and then with ethanol.

  • Dry the product in air.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Poor Crystallinity in 3,3'-bpydc MOFs start Start: Amorphous or Poorly Crystalline Product check_purity Step 1: Verify Purity of Linker and Metal Salt start->check_purity adjust_temp_time Step 2: Optimize Temperature and Time check_purity->adjust_temp_time If pure vary_solvent Step 3: Modify Solvent System adjust_temp_time->vary_solvent If still amorphous add_modulator Step 4: Introduce Coordination Modulator vary_solvent->add_modulator If still amorphous adjust_ph Step 5: Control Reaction pH add_modulator->adjust_ph If still amorphous success Success: Crystalline Product adjust_ph->success If crystalline failure Further Optimization Needed adjust_ph->failure If still amorphous start_legend Problem step_legend Troubleshooting Step success_legend Resolution

Caption: A logical workflow for troubleshooting poor crystallinity in MOF synthesis.

Crystallization_Pathway Conceptual Crystallization Pathway of a 3,3'-bpydc MOF cluster_precursors Precursors in Solution cluster_formation Coordination and Assembly metal_ion Metal Ions (e.g., M²⁺) sbu Formation of Secondary Building Units (SBUs) metal_ion->sbu linker Deprotonated 3,3'-bpydc Linker linker->sbu nucleation Nucleation: Initial Aggregation of SBUs sbu->nucleation growth Crystal Growth: Extension of the Framework nucleation->growth mof_crystal Final MOF Crystal growth->mof_crystal

Caption: A simplified diagram of the MOF crystallization process.

Technical Support Center: Dissolving 2,2'-bipyridine-5,5'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 2,2'-bipyridine-5,5'-dicarboxylic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is 2,2'-bipyridine-5,5'-dicarboxylic acid so difficult to dissolve in common organic solvents?

A: The poor solubility of 2,2'-bipyridine-5,5'-dicarboxylic acid is primarily due to the presence of two carboxylic acid groups in its structure. These groups form strong intermolecular hydrogen bonds, creating a stable and high-lattice-energy crystalline structure that is difficult for solvent molecules to break down.[1]

Q2: What is the most effective general method to dissolve 2,2'-bipyridine-5,5'-dicarboxylic acid?

A: The most effective method to significantly enhance solubility is to deprotonate the carboxylic acid groups using a base.[1] This converts the acid into a salt, which is much more soluble in polar solvents. For organic applications, a tertiary amine like triethylamine (B128534) is often used. For aqueous solutions, an inorganic base such as sodium hydroxide (B78521) (NaOH) is suitable.[1][2]

Q3: Can I dissolve 2,2'-bipyridine-5,5'-dicarboxylic acid in aqueous buffers without using organic solvents?

A: Direct dissolution in aqueous buffers is challenging due to the compound's sparingly soluble nature. For optimal solubility in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly dilute this stock solution with the desired aqueous buffer.[1]

Q4: Is it advisable to heat the solvent to dissolve 2,2'-bipyridine-5,5'-dicarboxylic acid?

A: Yes, applying heat can help overcome the lattice energy of the solid and increase both the rate and extent of dissolution.[1] However, be aware that this can create a supersaturated solution, and the compound may precipitate out as the solution cools.[1] If your experimental protocol allows, maintaining the solution at an elevated temperature can be a viable strategy.[1]

Q5: What is the recommended procedure for preparing a stock solution?

A: For aqueous applications, a recommended approach is to prepare a concentrated stock solution in pure DMSO.[1] This stock solution can then be slowly added to your aqueous buffer while vigorously stirring or vortexing to reach the final desired concentration.[1] For organic applications, a common method is to suspend the compound in the desired solvent (e.g., DMF) and then add a base like triethylamine to facilitate dissolution.[1]

Solubility Data

The following table summarizes the known solubility information for 2,2'-bipyridine-5,5'-dicarboxylic acid in various solvents and conditions.

Solvent/SystemSolubilityRemarks
Dimethyl sulfoxide (DMSO)Slightly solubleCan be used to prepare concentrated stock solutions.[1]
Dimethylformamide (DMF)Low solubilityHeating and/or addition of a base is typically required.[1][3]
AcetonitrileLow solubility[1][3]
WaterSparingly soluble/Insoluble[4]
Aqueous BuffersSparingly soluble
1:3 DMSO:PBS (pH 7.2)~ 0.25 mg/mLAchieved by first dissolving in DMSO, then diluting with PBS.
Organic Solvents with BaseSolubleDeprotonation with a base like triethylamine significantly increases solubility.[1]
Aqueous Base (e.g., NaOH solution)SolubleForms a soluble salt.[1][5]

Experimental Protocols

Protocol 1: Dissolution in an Organic Solvent using a Base

This protocol is suitable for preparing a solution of 2,2'-bipyridine-5,5'-dicarboxylic acid in an organic solvent for use in organic synthesis or other non-aqueous applications.

Materials:

  • 2,2'-bipyridine-5,5'-dicarboxylic acid

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Magnetic stirrer and stir bar

  • Glass vial or flask

Procedure:

  • Weighing: Accurately weigh the desired amount of 2,2'-bipyridine-5,5'-dicarboxylic acid into a clean, dry vial.

  • Solvent Addition: Add the desired volume of the organic solvent (e.g., DMF, DMSO). The compound will likely form a suspension.[1]

  • Base Addition: While stirring, add triethylamine (Et₃N) dropwise. A molar ratio of at least 1:2 (compound:Et₃N) is recommended to ensure complete deprotonation of both carboxylic acid groups.[1]

  • Dissolution: Continue stirring at room temperature. Gentle warming can be applied if dissolution is slow. The solution should become clear upon complete dissolution.

  • Usage: The resulting solution contains the triethylammonium (B8662869) salt of the compound and can be used directly in reactions.

Protocol 2: Preparation of an Aqueous Solution via a DMSO Stock

This protocol is designed for preparing aqueous solutions of 2,2'-bipyridine-5,5'-dicarboxylic acid for biological assays or other experiments in aqueous media.

Materials:

  • 2,2'-bipyridine-5,5'-dicarboxylic acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Vortex mixer or magnetic stirrer

  • Microcentrifuge tubes or appropriate vials

Procedure:

  • Initial Dissolution: Prepare a concentrated stock solution of 2,2'-bipyridine-5,5'-dicarboxylic acid in pure DMSO. For example, dissolve 1 mg of the compound in 1 mL of DMSO.[1]

  • Dilution: In a separate container, prepare your desired aqueous buffer.

  • Final Preparation: While vortexing or vigorously stirring the aqueous buffer, slowly add the DMSO stock solution to the buffer to achieve the final desired concentration.[1] Do not exceed the solubility limit (approximately 0.25 mg/mL in a 1:3 DMSO:PBS solution).

  • Storage: It is not recommended to store the aqueous solution for more than one day.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound not dissolving in an organic solvent (e.g., DMF, DMSO). Inherently low solubility due to strong intermolecular hydrogen bonding.[1]1. Add a Base: The most effective method is to add a base like triethylamine to deprotonate the carboxylic acids and form a more soluble salt.[1] 2. Apply Heat: Gently warm the solution while stirring to increase solubility.[1] 3. Use a Co-solvent: Consider using a solvent mixture.
Compound dissolves with heating but precipitates upon cooling. A supersaturated solution was formed at a higher temperature, and the solubility limit is exceeded at room temperature.[1]1. Use the Solution Warm: If the experiment allows, maintain the solution at an elevated temperature.[1] 2. Re-evaluate Concentration: Work with a lower concentration that remains soluble at room temperature.[1]
After adding a base, the solution is hazy or a precipitate remains. 1. Insufficient Base: The amount of base may be inadequate to fully deprotonate the dicarboxylic acid.[1] 2. Insoluble Salt Formation: The counterion from the base might be forming an insoluble salt with the deprotonated compound in the chosen solvent.[1]1. Add More Base: Ensure at least two equivalents of a monoprotic base are added for each equivalent of the dicarboxylic acid.[1] 2. Change the Base: If a sodium salt precipitates, consider a base with a more soluble counterion, such as tetrabutylammonium (B224687) hydroxide for organic solvents.[1]

Dissolution Workflow

DissolutionWorkflow start Start with solid 2,2'-bipyridine-5,5'-dicarboxylic acid choose_solvent Choose Solvent System start->choose_solvent organic_solvent Organic Solvent (e.g., DMF, DMSO) choose_solvent->organic_solvent Organic App aqueous_buffer Aqueous Buffer choose_solvent->aqueous_buffer Aqueous App add_base Add Base? (e.g., Triethylamine) organic_solvent->add_base dmso_stock Prepare concentrated stock in DMSO aqueous_buffer->dmso_stock no_base Suspension/ Low Solubility add_base->no_base No yes_base Add >2 equivalents of base add_base->yes_base Yes stir_heat Stir +/- Gentle Heat yes_base->stir_heat organic_solution Homogeneous Organic Solution (as salt) stir_heat->organic_solution dilute Slowly dilute into vigorously stirred buffer dmso_stock->dilute aqueous_solution Homogeneous Aqueous Solution dilute->aqueous_solution

Caption: Dissolution workflow for 2,2'-bipyridine-5,5'-dicarboxylic acid.

References

Technical Support Center: Stability of 2,2'-Bipyridine-3,3'-dicarboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of metal complexes with 2,2'-bipyridine-3,3'-dicarboxylic acid (bpdc) under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of my this compound (bpdc) metal complex sensitive to acidic pH?

The stability of bpdc metal complexes in acidic conditions is primarily governed by the protonation state of the ligand. The this compound ligand coordinates to metal ions through the nitrogen atoms of the pyridine (B92270) rings and the oxygen atoms of the carboxylate groups. In acidic solutions, protons compete with the metal ions for these binding sites.

Specifically, the carboxylate groups can become protonated, weakening the metal-oxygen bond. Furthermore, the pyridine nitrogen atoms can also be protonated at very low pH, which would lead to the dissociation of the metal-nitrogen bond. The pKa values for the free bpdc ligand are 3.18 and 4.59, indicating that the carboxylic acid groups will be significantly protonated in strongly acidic solutions.[1]

Q2: How does the choice of metal ion affect the stability of the bpdc complex in acidic media?

The nature of the metal ion plays a crucial role in the stability of the complex. Generally, metal ions with higher charge density (higher charge and smaller ionic radius) form stronger bonds with the ligand, resulting in more stable complexes that can withstand lower pH conditions. The inherent stability of the metal-ligand bond, often described by the Irving-Williams series for divalent transition metals (Mn < Fe < Co < Ni < Cu > Zn), will influence the complex's robustness in acid.

Q3: What visual or analytical evidence suggests my bpdc metal complex is degrading in an acidic solution?

Degradation of your complex may be indicated by:

  • Color change: A shift in the solution's color can signify a change in the coordination environment of the metal ion.

  • Precipitation: The protonated free ligand is often less soluble than the metal complex, leading to its precipitation out of solution.

  • Changes in UV-Vis spectra: A shift in the wavelength of maximum absorbance (λmax) or a decrease in absorbance over time can be monitored to quantify the degradation.

  • Inconsistent results in assays: A loss of biological or catalytic activity can be an indirect indicator of complex decomposition.

Troubleshooting Guide

Issue: My complex appears to be precipitating out of my acidic buffer.

  • Question: Have you considered the pKa of the bpdc ligand?

  • Answer: The free ligand has pKa values of 3.18 and 4.59.[1] Below these pH values, the carboxylate groups become protonated, reducing the ligand's solubility in aqueous solutions and potentially causing it to precipitate. It's possible that your complex is dissociating, and the free ligand is crashing out.

  • Recommendation:

    • Confirm the identity of the precipitate. Isolate the solid and analyze it using techniques like FTIR or NMR to see if it is the free ligand.

    • If possible, adjust the pH of your solution to be above 5 to maintain the deprotonated, more soluble form of the ligand.

    • Consider using a co-solvent to increase the solubility of the protonated ligand.

Issue: I am observing a color change in my solution over time, suggesting decomposition.

  • Question: How are you monitoring the stability of your complex?

  • Answer: A visual color change is a qualitative indicator of instability. To quantify the degradation, you should use a spectroscopic method.

  • Recommendation:

    • Use UV-Vis spectrophotometry to monitor the absorbance spectrum of your complex over time at a constant pH. A stable complex will show a consistent spectrum. Degradation will likely result in a shift in λmax and a change in absorbance.

    • Perform a time-course study at your desired acidic pH to determine the rate of decomposition.

Issue: My experimental results are inconsistent, and I suspect my complex is not stable in the acidic assay conditions.

  • Question: Have you determined the stability constant of your complex under your experimental conditions?

  • Answer: The stability constant (log K) is a quantitative measure of the strength of the metal-ligand interaction. A lower stability constant indicates a greater tendency for the complex to dissociate, especially in the presence of competing protons (low pH).

  • Recommendation:

    • Determine the stability constant of your specific metal-bpdc complex using potentiometric pH titration or UV-Vis spectrophotometry. Detailed protocols are provided below.

    • If the complex is found to be unstable, consider modifying the ligand structure to increase its binding affinity or choose a different metal ion that forms a more robust complex.

Quantitative Data

CompoundpKa1pKa2
This compound (bpdc)3.18 (± 0.04)4.59 (± 0.02)

Data obtained in dilute aqueous solution at 20 ± 1 °C.[1]

This table indicates that at a pH below 3.18, the ligand will be fully protonated (H2L), between pH 3.18 and 4.59, the monoprotonated form (HL-) will be prevalent, and above pH 4.59, the fully deprotonated form (L2-) will dominate, which is the primary form that coordinates with metal ions.

Experimental Protocols

Protocol 1: Determination of Stability Constants by Potentiometric pH Titration

This method involves titrating a solution containing the metal ion and the bpdc ligand with a standard solution of a strong base (e.g., NaOH) and monitoring the pH change.

Materials:

  • pH meter with a combined glass-calomel electrode

  • Standardized solution of NaOH (e.g., 0.1 M)

  • Solution of the metal salt of interest (e.g., CuSO4, NiCl2) of known concentration

  • Solution of this compound of known concentration

  • Background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KNO3)

  • Standard buffer solutions for pH meter calibration

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.0).

  • Titration of Free Ligand: Titrate a solution of the bpdc ligand with the standardized NaOH solution to determine its pKa values.

  • Titration of Metal-Ligand Mixture: Prepare a solution containing a known ratio of the metal ion and the bpdc ligand (e.g., 1:1 or 1:2) in the background electrolyte.

  • Data Collection: Titrate this mixture with the standardized NaOH solution, recording the pH after each addition of the titrant.

  • Data Analysis: The titration data is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) at each pH point. The stability constants are then determined by plotting n̄ versus pL (-log[L]) and fitting the data using appropriate software.

Protocol 2: Determination of Stability by UV-Vis Spectrophotometry

This method is useful for studying the kinetics of complex degradation or for determining stability constants if the complex has a distinct UV-Vis absorption spectrum from the free ligand.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stock solution of the purified metal-bpdc complex

  • A series of buffers with different acidic pH values

Procedure for Kinetic Analysis:

  • Spectrum of Stable Complex: Dissolve the complex in a solvent or buffer where it is known to be stable (e.g., neutral pH) and record its UV-Vis spectrum to identify the λmax.

  • Initiate Degradation: Add a concentrated aliquot of the complex solution to a cuvette containing the acidic buffer of interest and start recording spectra at regular time intervals.

  • Monitor Spectral Changes: Observe the decrease in absorbance at the λmax of the complex or the increase in absorbance at a wavelength corresponding to a degradation product.

  • Data Analysis: Plot absorbance versus time. The rate constant for the degradation can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

Experimental_Workflow_Potentiometric_Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Titrate_Ligand Titrate Free Ligand (Determine pKa) Calibrate->Titrate_Ligand Prep_Ligand Prepare Ligand Solution Prep_Ligand->Titrate_Ligand Prep_Metal Prepare Metal-Ligand Solution Titrate_Complex Titrate Metal-Ligand Mixture Prep_Metal->Titrate_Complex Calc_n Calculate Formation Function (n̄) and Free Ligand Concentration ([L]) Titrate_Ligand->Calc_n Titrate_Complex->Calc_n Plot_Data Plot n̄ vs. pL Calc_n->Plot_Data Determine_K Determine Stability Constants (log K) Plot_Data->Determine_K

Caption: Workflow for determining stability constants via potentiometric titration.

Acid_Stability_Equilibrium cluster_dissociation Dissociation in Acid ML [M(bpdc)] Stable Complex M_ion M²⁺ (Free Metal Ion) ML->M_ion + H⁺ H_bpdc H(bpdc)⁻ / H₂(bpdc) (Protonated Ligand) ML->H_bpdc + H⁺ M_ion->ML + bpdc²⁻ H_bpdc->ML + M²⁺ - H⁺

Caption: Equilibrium of a bpdc metal complex under acidic conditions.

References

Technical Support Center: Optimizing Metal Complexation with 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the complexation of metal ions with 2,2'-Bipyridine-3,3'-dicarboxylic acid (H₂bpdc).

Frequently Asked Questions (FAQs)

Q1: What are the primary coordination sites of this compound (H₂bpdc)?

A1: this compound is a versatile chelating ligand that can bind to metal ions through multiple sites.[1] The primary coordination sites are the two nitrogen atoms of the bipyridine core and the oxygen atoms of the two carboxylic acid groups.[1] The specific coordination mode can vary depending on the metal ion, pH, and reaction conditions, leading to different complex geometries. For instance, in some copper(II) coordination polymers, the ligand coordinates through both nitrogen and oxygen atoms, but to different metal ions.[2]

Q2: What is the role of pH in the complexation reaction?

A2: pH plays a critical role in the complexation reaction by influencing the protonation state of the carboxylic acid groups. The pKa values for H₂bpdc in dilute aqueous solution have been determined to be approximately 3.18 and 4.59.[3][4] At low pH, the carboxylic acid groups are protonated (H₂bpdc), while at higher pH, they are deprotonated (bpdc²⁻). This deprotonation is often necessary for the carboxylate groups to coordinate to the metal ion. Adjusting the pH can therefore be used to control the formation and solubility of the metal complex. For instance, dissolving the ligand in an aqueous base can facilitate the formation of the doubly deprotonated, more soluble form.[5]

Q3: What are common solvents used for complexation with H₂bpdc, and what are the challenges?

A3: Common solvents for the synthesis of H₂bpdc metal complexes include ethanol (B145695), dimethylformamide (DMF), and water.[2][6] However, H₂bpdc itself has limited solubility in many common organic solvents, which can present a challenge.[5] Researchers have reported difficulty dissolving it in DMF, DMSO, acetonitrile, and pyridine.[5] Hot DMF may improve solubility to some extent.[5] For aqueous solutions, solubility is highly pH-dependent, with the deprotonated form being more soluble in basic solutions.[5] The choice of solvent can also influence the crystal structure and coordination environment of the resulting complex.

Troubleshooting Guide

Issue 1: Low Yield of the Metal Complex

  • Possible Cause: Incorrect stoichiometry of reactants.

    • Troubleshooting Tip: The molar ratio of the metal salt to H₂bpdc is crucial and can affect the final structure of the complex. It is recommended to start with a 1:1 or 1:2 metal-to-ligand ratio and then optimize based on the results. In some cases, an equimolar ratio of the metal ion and the ligand has been used successfully.[6]

  • Possible Cause: Suboptimal pH of the reaction mixture.

    • Troubleshooting Tip: The carboxylic acid groups of H₂bpdc need to be deprotonated to coordinate effectively with the metal ion. If the pH is too low, the ligand will be fully protonated, hindering complexation. Gradually add a base (e.g., NaOH, triethylamine) to the reaction mixture to deprotonate the ligand. Monitor the pH to find the optimal range for your specific metal ion.

  • Possible Cause: Poor solubility of the ligand or the resulting complex.

    • Troubleshooting Tip: If the ligand or product precipitates prematurely, consider using a different solvent or a solvent mixture. Hot DMF or DMSO can sometimes improve solubility.[5] For aqueous reactions, increasing the pH can enhance the solubility of the deprotonated ligand.[5]

Issue 2: The product is an insoluble powder and difficult to characterize.

  • Possible Cause: Formation of a coordination polymer.

    • Troubleshooting Tip: H₂bpdc is a rigid ligand capable of bridging metal centers, which can lead to the formation of insoluble coordination polymers. Try adjusting the reaction conditions to favor the formation of discrete molecular complexes. This can sometimes be achieved by using a solvent that coordinates to the metal ion, potentially blocking some coordination sites and preventing polymerization. Also, carefully controlling the stoichiometry can sometimes help.

  • Possible Cause: The complex has precipitated out of solution.

    • Troubleshooting Tip: Solubility of both the free ligand and its metal complexes can be a significant issue.[5][7] To improve solubility for characterization, you can try redissolving the complex in a small amount of a strong solvent like DMSO.[5] Alternatively, if the complex has ionizable groups, adjusting the pH of the solution might help to bring it into solution for techniques like NMR spectroscopy.

Issue 3: The reaction is not proceeding to completion.

  • Possible Cause: Inadequate reaction temperature or time.

    • Troubleshooting Tip: Some complexation reactions with H₂bpdc may require elevated temperatures to proceed at a reasonable rate. For example, the synthesis of some manganese(II) frameworks is carried out at high temperatures (110–130 °C).[6] Monitor the reaction progress using a suitable technique (e.g., TLC, UV-Vis spectroscopy) to determine the optimal reaction time. Some reactions may require several hours to reach completion.[2]

Data Presentation

Table 1: Optimized Reaction Parameters for Selected Metal Complexes with H₂bpdc

Metal IonMolar Ratio (Metal:Ligand)Solvent(s)Temperature (°C)Reaction TimeReference
Gold(III)1:1EthanolRoom Temperature3 hours[2]
Platinum(II)1:1WaterNot specifiedNot specified[3]
Manganese(II)1:1DMF1202 days[6]

Experimental Protocols

Protocol 1: Synthesis of a Gold(III) Complex with this compound

This protocol is adapted from the synthesis of [Au(Bipydc)Cl₂]Cl.[2]

  • Preparation of Reactant Solutions:

    • Dissolve 0.122 g (0.5 mmol) of this compound in 10 mL of ethanol.

    • Dissolve 0.20 g (0.5 mmol) of NaAuCl₄·2H₂O in 10 mL of ethanol.

  • Reaction:

    • Combine the two ethanol solutions.

    • Stir the mixture at room temperature for 3 hours.

  • Isolation and Purification:

    • Filter the resulting yellow product.

    • Wash the product twice with 5 mL of ethanol.

    • Wash the product three times with 10 mL of diethyl ether.

    • Dry the final product in the dark and store it in a refrigerator.

Visualizations

experimental_workflow Experimental Workflow for H₂bpdc Metal Complexation cluster_prep Reactant Preparation cluster_reaction Complexation Reaction cluster_workup Product Isolation & Purification cluster_characterization Characterization Ligand Solution Dissolve H₂bpdc in appropriate solvent Mixing Combine reactant solutions Ligand Solution->Mixing Metal Salt Solution Dissolve metal salt in appropriate solvent Metal Salt Solution->Mixing Stirring Stir under controlled temperature and time Mixing->Stirring pH Adjustment Adjust pH if necessary Stirring->pH Adjustment Isolation Isolate product (e.g., filtration, crystallization) Stirring->Isolation pH Adjustment->Stirring Washing Wash with appropriate solvents Isolation->Washing Drying Dry the final complex Washing->Drying Analysis Spectroscopic & Analytical Techniques (FTIR, NMR, etc.) Drying->Analysis apoptosis_pathway Simplified Apoptosis Pathway Induced by H₂bpdc Metal Complexes Complex H₂bpdc Metal Complex Cell Cancer Cell Complex->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Caspases Caspase Activation MMP->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

References

Challenges in scaling up the synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Low or Inconsistent Yields

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, particularly in catalytic coupling reactions or oxidation procedures. Key areas to investigate include:

  • Catalyst Deactivation: In palladium or nickel-catalyzed reactions, the bipyridine product can coordinate with the metal center, leading to decreased catalytic activity.[1] Ensure rigorous degassing of solvents and reagents to prevent oxygen from deactivating the catalyst.[1]

  • Incomplete Reaction: Oxidation reactions, a common route to this compound, may be incomplete. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time or optimizing the temperature.

  • Suboptimal Temperature: For exothermic oxidation reactions, inefficient heat dissipation on a larger scale can cause runaway reactions and side product formation.[2] Conversely, a temperature that is too low can lead to an incomplete reaction.[2] Ensure precise temperature control is maintained.

  • Reagent Quality: The purity of starting materials is crucial. For instance, in coupling reactions, using fresh, high-purity boronic acids or more stable derivatives can prevent degradation and improve consistency.[1]

Impurity Formation and Purification Challenges

Question: I am observing significant impurities in my crude product, and purification by standard methods is proving difficult. What should I do?

Answer: Impurity formation is a common challenge, exacerbated by the low solubility of the target compound.[2] Common impurities include unreacted starting materials, homocoupling byproducts, and partially oxidized intermediates.[3]

  • Low Solubility: The planar structure and hydrogen bonding of this compound lead to very low solubility in most common organic solvents, complicating purification by recrystallization.[2]

  • Purification Strategies:

    • Acid-Base Purification: A highly effective method involves dissolving the crude product in a dilute aqueous base (e.g., NaOH) to form the soluble sodium salt. Insoluble organic impurities can then be removed by filtration. The pure product is then re-precipitated by slowly adding acid (e.g., HCl) with vigorous stirring.[4]

    • Recrystallization: While challenging, recrystallization can be performed using solvents like dimethylformamide (DMF), followed by the addition of an anti-solvent like water.[4]

    • Complex Formation: An innovative approach involves using zinc chloride to form coordination complexes that can be separated from the reaction mixture based on different solubility properties, avoiding the need for column chromatography.[3]

Scale-Up Issues

Question: I successfully synthesized the compound on a lab scale, but I'm facing problems when scaling up the reaction. What are the critical factors to consider?

Answer: Scaling up introduces significant challenges related to reaction kinetics, heat transfer, and mass transport.[5]

  • Exothermic Reaction Management: Oxidation reactions are often highly exothermic. In large reactors, poor heat dissipation can lead to "hot spots," promoting side reactions and creating safety hazards.[2][5] Ensure the reactor is equipped with an adequate cooling system and that reagent addition is controlled to manage the reaction rate.

  • Mixing Efficiency: Achieving homogeneous mixing in large volumes is difficult.[2] Inadequate stirring can lead to localized concentration gradients, incomplete reactions, and catalyst decomposition.[1][5] The type of stirrer (e.g., anchor vs. propeller) should be chosen based on the viscosity of the reaction medium.[5]

  • Product Isolation: Handling and filtering large volumes of the precipitated product can be challenging and may lead to product loss.[2] Allowing the precipitate to age in the mother liquor can encourage particle growth, making filtration easier.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common methods include the oxidation of 1,10-phenanthroline (B135089) derivatives or, more modernly, the oxidation of 2,2'-dimethyl-bipyridines at the 3,3' positions.[3] Transition metal-catalyzed coupling reactions, using palladium or nickel catalysts, are also employed to construct the bipyridine core.[3]

Q2: Why is this compound so difficult to dissolve?

A2: The poor solubility is due to the rigid, planar structure of the bipyridine core combined with strong intermolecular hydrogen bonding from the dicarboxylic acid groups.[2] This makes it challenging to dissolve in many common organic solvents.

Q3: What solvents are effective for dissolving this compound for analysis or reaction?

A3: For NMR analysis, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is often used, sometimes with the addition of a drop of DCl to aid dissolution.[2] For reactions or purification, dissolving the compound in a dilute aqueous base (like NaOH or NH₄OH) to form the corresponding salt significantly increases its aqueous solubility.[2][4]

Q4: What are the primary safety hazards associated with this compound and its synthesis?

A4: this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Synthesis procedures can involve strong oxidizing agents and acids, which require careful handling. If the synthesis involves pyrophoric reagents like organolithiums, extreme care must be taken.[1] Always conduct a thorough risk assessment before beginning any procedure.[8]

Data Presentation

Table 1: Troubleshooting Guide Summary
Problem Potential Cause Recommended Solution
Low Yield Incomplete oxidation reaction.Increase reaction time and monitor progress via TLC/HPLC. Optimize temperature.[2]
Catalyst deactivation by product coordination.Use bulky ligands to suppress coordination. Ensure rigorous degassing of solvents.[1]
Impurity Issues Structurally similar byproducts (e.g., partially oxidized intermediates).Employ acid-base purification: dissolve in base, filter impurities, re-precipitate with acid.[4]
Homocoupling dimers from coupling reactions.Optimize catalyst and ligand selection.[1]
Difficult Filtration Precipitate consists of very fine particles.Allow the precipitate to age in the mother liquor with gentle stirring to promote crystal growth.[2]
Poor Solubility Intrinsic property of the compound due to structure and hydrogen bonding.For analysis, use DMSO-d6. For purification/reaction, dissolve in a dilute aqueous base.[2]
Table 2: Comparison of Catalytic Systems for Bipyridine Synthesis
Catalyst System Typical Conditions Advantages Limitations Yield Range
Pd/Ligand 80-120°C, 12-24h, BaseHigh functional group tolerance.Expensive catalyst, ligand required.50-65%
Ni/Ligand-free 80°C, 18-24h, Mn powderSimple setup, inexpensive catalyst.Limited to certain substrates.70-90%
(Data adapted from a comparative analysis of catalytic systems for bipyridine synthesis.[3])

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 3,3'-Dimethyl-2,2'-bipyridine (B156137)

This protocol is a generalized procedure based on common oxidation methods for analogous compounds.

Materials:

  • 3,3'-Dimethyl-2,2'-bipyridine

  • Potassium permanganate (B83412) (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid.

  • Addition of Oxidant: Cool the acid in an ice bath and slowly add the oxidizing agent (e.g., Na₂Cr₂O₇) in portions, ensuring the temperature does not rise excessively.

  • Addition of Starting Material: Gradually add 3,3'-dimethyl-2,2'-bipyridine to the stirred mixture. The reaction is highly exothermic and should be controlled by the rate of addition and external cooling.[2]

  • Reaction: After the addition is complete, allow the mixture to stir. The reaction progress can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture into a beaker of cold deionized water or ice. This will precipitate the crude product.

  • Isolation: Isolate the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual acid.

  • Purification: Proceed with the acid-base purification protocol (Protocol 2) to obtain the pure product.

Protocol 2: Purification via Acid-Base Precipitation

This method is highly effective for removing base-insoluble impurities.[4]

Materials:

  • Crude this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Deionized Water

Procedure:

  • Dissolution in Base: Place the crude product in a beaker with a magnetic stir bar. Slowly add 1 M NaOH solution while stirring until all the solid dissolves, forming the soluble sodium salt.

  • Filtration of Impurities: If any solid impurities remain, filter the solution using gravity or vacuum filtration to get a clear filtrate.

  • Reprecipitation: With vigorous stirring, slowly add 1 M HCl to the filtrate. The this compound will precipitate out as a white solid. Continue adding acid until the solution is acidic (check with pH paper).

  • Isolation: Collect the purified white precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining salts.[4]

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C until a constant weight is achieved.[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (e.g., 3,3'-Dimethyl-2,2'-bipyridine) Reaction Oxidation Reaction (e.g., KMnO4 or Na2Cr2O7) Start->Reaction 1. Add Reagents Quench Quenching & Precipitation (Addition to Water) Reaction->Quench 2. Monitor Completion Crude Crude Product Isolation (Filtration) Quench->Crude 3. Precipitate Dissolve Dissolve in Base (e.g., NaOH) Crude->Dissolve 4. Purification Filter Filter Insoluble Impurities Dissolve->Filter Precipitate Re-precipitate with Acid (e.g., HCl) Filter->Precipitate Final Wash & Dry Precipitate->Final Pure Pure 2,2'-Bipyridine- 3,3'-dicarboxylic acid Final->Pure

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered During Synthesis LowYield Low Yield? Start->LowYield Impurity Impurity Issues? Start->Impurity ScaleUp Scale-up Problems? Start->ScaleUp Sol_Yield1 Check Reaction Completion (TLC/HPLC) Adjust Time/Temp LowYield->Sol_Yield1 Yes Sol_Yield2 Ensure Reagent Purity & Degas Solvents LowYield->Sol_Yield2 Yes Sol_Impurity1 Perform Acid-Base Purification Impurity->Sol_Impurity1 Yes Sol_Impurity2 Optimize Catalyst/Ligand System Impurity->Sol_Impurity2 Yes Sol_ScaleUp1 Improve Heat Management (Controlled Addition, Cooling) ScaleUp->Sol_ScaleUp1 Yes Sol_ScaleUp2 Optimize Stirring/Mixing Efficiency ScaleUp->Sol_ScaleUp2 Yes

Caption: A decision-making workflow for troubleshooting common synthesis challenges.

References

Technical Support Center: Synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid. Our focus is on avoiding contamination and addressing common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary methods for synthesizing this compound are:

  • Oxidation of 1,10-phenanthroline (B135089): This is a historical and direct method involving the oxidative cleavage of the central aromatic ring of 1,10-phenanthroline.[1]

  • Modern Catalytic Coupling Reactions: These methods, such as the Ullmann coupling, involve the formation of the 2,2'-bipyridine (B1663995) core from smaller pyridine (B92270) precursors.[2][3] These techniques offer more control over the substitution pattern but can introduce catalyst-related impurities.

Q2: What are the typical impurities I should be aware of during the synthesis?

A2: Common contaminants can originate from starting materials, side reactions, or the work-up process. These include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,10-phenanthroline or pyridine precursors.

  • Partially Oxidized Intermediates: In the oxidation of 1,10-phenanthroline, incomplete oxidation can result in mono-carboxylic acid derivatives or other intermediates.

  • Homocoupling Byproducts: In Ullmann-type reactions, unwanted coupling of the same pyridine precursor can occur.

  • Residual Metals: If using catalytic methods, trace amounts of the metal catalyst (e.g., copper, palladium) may remain in the final product.

  • Oxidation Byproducts: When using strong oxidizing agents like potassium permanganate (B83412), byproducts such as manganese dioxide (MnO₂) can contaminate the product if not properly removed.

Q3: My final product is off-white or brownish. What is the likely cause?

A3: A common cause for discoloration, particularly in oxidation reactions using permanganate salts, is the presence of residual manganese dioxide (MnO₂). This can be addressed by thorough filtration of the hot reaction mixture before product precipitation.

Q4: The synthesized this compound has very poor solubility. How can I purify it effectively?

A4: The low solubility of the dicarboxylic acid is a known challenge. An effective purification technique is acid-base precipitation . This involves:

  • Dissolving the crude product in a dilute aqueous base (e.g., NaOH) to form the highly soluble disodium (B8443419) carboxylate salt.

  • Filtering the basic solution to remove any base-insoluble impurities.

  • Slowly re-precipitating the purified dicarboxylic acid by adding a strong acid (e.g., HCl) until the pH is acidic (typically pH 2-3).

Q5: Can I use recrystallization for purification?

A5: Yes, recrystallization is a viable method, though the choice of solvent is critical due to the compound's poor solubility. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sometimes in combination with a co-solvent, are often used. The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly to form pure crystals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield
Potential Cause Recommended Solution
Incomplete Oxidation - Increase the reaction time. - Ensure a slight molar excess of the oxidizing agent (e.g., KMnO₄). - Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
Product Loss During Work-up - Ensure complete precipitation by acidifying to a pH of 2-3. - Allow sufficient time for crystallization, potentially by cooling the solution overnight. - Use a fine filter paper to collect the precipitate.
Suboptimal Reaction Temperature - For oxidation reactions, ensure the temperature is sufficient to initiate and sustain the reaction. - For coupling reactions, adhere to the optimal temperature range for the specific catalyst system being used.
Issue 2: Product Contamination
Potential Cause Recommended Solution
Presence of Starting Material or Mono-acid - See "Incomplete Oxidation" solutions above. - Employ a multi-step purification process, such as acid-base precipitation followed by recrystallization.
Residual Manganese Dioxide (MnO₂) (Brownish Product) - Ensure thorough filtration of the hot reaction mixture before acidification and precipitation. - Washing the filtered solid with hot water can also help remove residual MnO₂.
Residual Coupling Catalyst (e.g., Copper) - Consider washing the crude product with a solution that can chelate and remove the metal, such as an aqueous solution of EDTA, if compatible with the product's stability.

Quantitative Data

Table 1: Synthesis Method Overview

Synthesis Method Starting Materials Typical Reaction Conditions Reported Yield Key Contaminants
Oxidation 1,10-phenanthrolineStrong oxidizing agent (e.g., KMnO₄) in acidic or basic solution, elevated temperature.Modest to goodUnreacted starting material, partially oxidized intermediates, MnO₂
Ullmann Coupling 2-halonicotinic acid derivativesCopper catalyst, high temperature (often >200°C).Moderate to goodHomocoupling byproducts, residual copper catalyst.

Table 2: Purification Method Efficiency (Template for Researcher's Data)

Purification Method Initial Purity (%) Final Purity (%) Recovery Yield (%) Notes
Acid-Base Precipitation e.g., 85%e.g., >95%e.g., 90%Effective for removing non-acidic/basic organic impurities and some metal residues.
Recrystallization (DMF/Water) e.g., 85%e.g., >98%e.g., 75%Can achieve high purity but may have lower recovery due to product solubility.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 1,10-phenanthroline (Generalized)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

  • 1,10-phenanthroline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,10-phenanthroline in an aqueous solution of NaOH.

  • Heat the solution to reflux.

  • Slowly and carefully add a solution of KMnO₄ in water to the refluxing mixture. The color will change as the reaction progresses.

  • Maintain reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • While still hot, filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate.

  • Cool the filtrate to room temperature.

  • Slowly acidify the filtrate with concentrated HCl with vigorous stirring. The product will precipitate as a solid.

  • Cool the suspension in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Acid-Base Precipitation

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized water

Procedure:

  • Place the crude product in a beaker with a magnetic stir bar.

  • Slowly add the 1 M NaOH solution while stirring until the solid completely dissolves, forming a clear solution.

  • If any insoluble impurities remain, filter the solution.

  • With vigorous stirring, slowly add the 1 M HCl solution to the filtrate. A white precipitate of the purified product will form as the solution becomes acidic.

  • Continue adding HCl until the pH of the solution is between 2 and 3, which can be checked with pH paper.

  • Stir the suspension for an additional 30 minutes to allow for complete precipitation and crystal growth.

  • Collect the purified product by vacuum filtration.

  • Wash the collected solid thoroughly with deionized water to remove any residual salts.

  • Dry the purified product in a vacuum oven.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification A Starting Material (1,10-Phenanthroline) B Oxidation (e.g., KMnO4, NaOH, Heat) A->B C Hot Filtration (Remove MnO2) B->C D Acidification (e.g., HCl) C->D E Crude Product Isolation (Filtration) D->E F Dissolution in Base (e.g., NaOH) E->F Proceed to Purification G Filtration of Insolubles F->G H Reprecipitation with Acid (e.g., HCl) G->H I Pure Product Isolation (Filtration & Drying) H->I

Caption: General workflow for the synthesis and purification of this compound.

Potential Contamination Pathways

G Start Synthesis Reaction CrudeProduct Crude Product Start->CrudeProduct Reaction & Work-up Impurity1 Unreacted Starting Material Impurity1->CrudeProduct Incomplete Reaction Impurity2 Partially Oxidized Intermediates Impurity2->CrudeProduct Incomplete Reaction Impurity3 Oxidant Byproducts (e.g., MnO2) Impurity3->CrudeProduct Insufficient Filtration Impurity4 Side-Reaction Products (e.g., Homocoupling) Impurity4->CrudeProduct Side Reactions FinalProduct Final Product CrudeProduct->FinalProduct Purification

Caption: Sources of contamination in the synthesis of this compound.

Troubleshooting Decision Tree

G A Problem with Synthesis? B Low Yield? A->B C Product Discolored? B->C No Sol1 Increase reaction time/ oxidant amount. Check precipitation pH. B->Sol1 Yes D Impure Product (by NMR/TLC)? C->D No Sol2 Ensure thorough hot filtration of MnO2 before acidification. C->Sol2 Yes Sol3 Perform acid-base purification. Consider recrystallization. D->Sol3 Yes End Successful Synthesis D->End No Sol1->C Sol2->D Sol3->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Characterizing Impurities in 2,2'-Bipyridine-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for characterizing impurities in 2,2'-Bipyridine-3,3'-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in commercially available or synthesized this compound?

A1: Common impurities can originate from the synthetic route and subsequent purification processes. These may include:

  • Unreacted Starting Materials: Depending on the synthesis method, these could be pyridine (B92270) derivatives or 1,10-phenanthroline.[1]

  • Positional Isomers: Other bipyridine dicarboxylic acid isomers, such as 2,2'-Bipyridine-4,4'-dicarboxylic acid or 2,2'-Bipyridine-5,5'-dicarboxylic acid, can be present if the synthetic route lacks regioselectivity.

  • Homocoupling Byproducts: Self-coupling of pyridine precursors can lead to undesired bipyridine isomers.[1]

  • Partially Oxidized Intermediates: If the synthesis involves oxidation of methyl groups or a phenanthroline scaffold, incomplete oxidation can result in impurities.[1]

  • Residual Solvents: Solvents used during synthesis and purification, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), may be present.[1]

  • Inorganic Salts: Salts from reagents or pH adjustments during workup may persist.

Q2: My this compound sample shows poor solubility in common organic solvents for analysis. What can I do?

A2: Poor solubility is a known issue with bipyridine dicarboxylic acids due to their zwitterionic nature. Here are some solutions:

  • Solvent Selection: Hot DMF or DMSO are often effective for dissolving this compound.[2]

  • Aqueous Base: Dissolving the compound in a dilute aqueous base (e.g., NaOH or NH4OH) will form the more soluble dicarboxylate salt. This is particularly useful for purification by acid-base extraction.[2]

  • Mobile Phase Compatibility: For HPLC analysis, if the sample is dissolved in a strong solvent like DMSO, ensure the injection volume is small to prevent peak distortion. It is always best to dissolve the sample in the initial mobile phase if possible.

  • Derivatization: For techniques like GC-MS, derivatization of the carboxylic acid groups to form more volatile esters may be necessary.

Q3: I am having trouble purifying my crude this compound. What methods are most effective?

A3: Effective purification is crucial for obtaining high-purity material. The choice of method depends on the nature of the impurities.

  • Recrystallization: This is a fundamental technique. Using polar aprotic solvents like DMF or DMSO, often with a less polar co-solvent, is a common approach. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly.

  • Acid-Base Purification: This method is effective for removing non-acidic or non-basic organic impurities. Dissolve the crude product in an aqueous base, filter out any insoluble impurities, and then re-precipitate the purified product by adding acid.[2]

  • Column Chromatography: While possible, the polar nature of the carboxylic acid groups can cause streaking on silica (B1680970) gel. Using an acidified eluent or an alternative stationary phase like alumina (B75360) can mitigate this issue.

  • Complexation with Zinc Chloride: An innovative approach involves forming a coordination complex with zinc chloride to alter the solubility properties and separate it from impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Sample solvent stronger than the mobile phase.1. Lower the mobile phase pH with an additive like formic or phosphoric acid to suppress silanol (B1196071) ionization. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase whenever possible.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Isocratic elution is insufficient to separate all impurities.1. Optimize the mobile phase gradient, trying different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or adjusting the acid modifier concentration. 2. Replace the column with a new one of the same type. 3. Develop a gradient elution method.
Ghost Peaks 1. Carryover from a previous injection. 2. Contaminated mobile phase. 3. Column bleed.1. Run a blank injection after a concentrated sample to check for carryover. Clean the injector and sample loop. 2. Prepare fresh mobile phase using high-purity solvents and additives. 3. Use a column with low bleed characteristics, especially if using MS detection.
Baseline Drift/Noise 1. Mobile phase not properly degassed. 2. Pump seal failure. 3. Contaminated detector flow cell.1. Degas the mobile phase using an inline degasser, sonication, or helium sparging. 2. Check for leaks around the pump heads and replace seals if necessary. 3. Flush the detector flow cell with a strong, appropriate solvent.
Synthesis and Purification Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Yield in Synthesis 1. Incomplete reaction. 2. Side reactions consuming starting materials. 3. Product loss during workup and purification.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Optimize reaction conditions (temperature, catalyst loading, reagent stoichiometry) to minimize byproduct formation. 3. Carefully optimize purification procedures, such as recrystallization solvent choice and pH for acid-base extraction, to maximize recovery.
Product is Difficult to Filter After Recrystallization 1. Very fine crystals formed due to rapid cooling. 2. Oily precipitate instead of solid crystals.1. Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger crystals. 2. Add the anti-solvent (if used) more slowly. If an oil forms, try reheating the solution to dissolve it and then cool it more slowly, possibly with scratching the inside of the flask to induce crystallization.
Persistent Impurity After Multiple Purifications 1. The impurity has very similar properties to the product (e.g., a positional isomer). 2. The impurity co-crystallizes with the product.1. Consider a different purification technique. If recrystallization is ineffective, try column chromatography with a carefully selected eluent system. 2. Try recrystallizing from a different solvent system, as this may alter the co-crystallization behavior.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and sample.

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and a small amount of DMSO or mobile phase A with a basic modifier to aid dissolution) to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Solvent: DMSO-d6 is a common choice due to the compound's solubility.

  • Proton (¹H) NMR: The spectrum is expected to show signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the bipyridine rings. The carboxylic acid protons will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • Carbon (¹³C) NMR: The spectrum will show signals for the bipyridine carbons and the carboxyl carbons.

  • Impurity Identification: The presence of impurities can be identified by unexpected signals in the spectrum. Comparison with NMR data of known potential impurities can aid in their identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Expected Absorptions:

    Wavenumber (cm⁻¹) Assignment
    ~3000 (broad) O-H stretching of the carboxylic acid
    ~1700 C=O stretching of the carboxylic acid
    1600-1400 C=C and C=N stretching of the pyridine rings

    | Below 900 | C-H out-of-plane bending |

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Product recrystallization Recrystallization start->recrystallization acid_base Acid-Base Extraction start->acid_base hplc HPLC recrystallization->hplc acid_base->hplc chromatography Column Chromatography chromatography->hplc pure_product Pure Product (>98%) hplc->pure_product Purity Check Pass fail Impure Product (<98%) hplc->fail Purity Check Fail nmr NMR ftir FT-IR ms Mass Spectrometry pure_product->nmr pure_product->ftir pure_product->ms fail->recrystallization fail->chromatography

Caption: Workflow for the synthesis, purification, and analysis of this compound.

logical_relationship cluster_synthesis Synthesis Method cluster_impurities Potential Impurities cluster_purification Purification Challenge direct Direct Synthesis starting_materials Unreacted Starting Materials direct->starting_materials byproducts Homocoupling Byproducts direct->byproducts functional Functional Group Modification functional->starting_materials isomers Positional Isomers functional->isomers oxidation Oxidation of Phenanthroline intermediates Partially Oxidized Intermediates oxidation->intermediates co_crystallization Co-crystallization isomers->co_crystallization solubility Poor Solubility byproducts->solubility

Caption: Logical relationships between synthesis methods and potential impurities and purification challenges.

References

Strategies to enhance the catalytic activity of 2,2'-Bipyridine-3,3'-dicarboxylic acid complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered when working to enhance the catalytic activity of 2,2'-Bipyridine-3,3'-dicarboxylic acid (H₂bpdc) complexes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalysis?

A1: this compound (H₂bpdc) primarily acts as a chelating ligand, binding to metal ions through its nitrogen and oxygen atoms. This chelation forms stable metal complexes that can function as catalysts, accelerating chemical reactions by providing a specific environment for reactants to interact. The bipyridine core and the carboxylic acid groups allow for fine-tuning of the electronic and steric properties of the resulting catalyst.[1][2]

Q2: Which metal ions are commonly used with H₂bpdc to form catalytic complexes?

A2: H₂bpdc and its derivatives are versatile and can form complexes with a wide array of metal ions. Commonly reported metals include Rhodium (Rh), Palladium (Pd), Ruthenium (Ru), Platinum (Pt), and various lanthanides.[1][3][4][5][6] The choice of metal is crucial as it is a primary determinant of the complex's catalytic properties and the types of reactions it can facilitate.

Q3: What types of reactions are typically catalyzed by these complexes?

A3: Metal complexes of H₂bpdc and related bipyridine dicarboxylates are used in a variety of catalytic applications, including:

  • Carbon-carbon bond formation: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[2]

  • Oxidation reactions: For example, the oxidation of sulfides.[4]

  • Methanol (B129727) carbonylation: To produce acetic acid.[3]

  • Water oxidation: As part of water-splitting for hydrogen fuel production.[5]

  • Electrochemical CO₂ reduction: Converting carbon dioxide into valuable products.[7]

Q4: How do modifications to the H₂bpdc ligand affect catalytic activity?

A4: Modifications to the H₂bpdc ligand, such as the introduction of electron-donating or electron-withdrawing groups, can significantly influence the catalytic activity. For instance, incorporating electron-donating groups can enhance the electron density on the metal center, which may reduce the energy barrier of the rate-determining step in a catalytic cycle.[3] Conversely, electron-withdrawing groups can also facilitate kinetics to access higher oxidation states of the metal, which can be beneficial in other types of reactions.[5]

Troubleshooting Guide

Issue 1: Low Catalytic Yield or Reaction Rate

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize Temperature and Pressure: The reaction rate can be highly sensitive to temperature and pressure. Systematically vary these parameters to find the optimal conditions. For example, a Rh(I)-H₂bpdc catalyst for methanol carbonylation showed high yield at 200°C and 3.5 MPa.[3]
Adjust pH: The pH of the reaction medium can alter the protonation state of the catalyst and reactants, affecting catalytic efficiency.[8] Determine the optimal pH range for your specific reaction.
Poor Catalyst-Substrate Interaction Modify Ligand Electronics: Introduce electron-donating groups onto the bipyridine backbone to potentially lower the activation energy of the reaction.[3]
Inappropriate Solvent Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact reaction rates and catalyst stability.[8] Screen a range of solvents to find one that appropriately solubilizes reactants and stabilizes the catalytic species.
Presence of Inhibitors Purify Reagents: Ensure all starting materials, including the solvent, are pure and free from potential catalyst poisons or inhibitors. Impurities can interfere with the reaction.[9]

Issue 2: Catalyst Deactivation or Instability

Possible Cause Troubleshooting Steps
Catalyst Precipitation Enhance Ligand Design: In a Rh(I)-H₂bpdc system, the asymmetric seven-membered ring formed by the ligand helped prevent the precipitation and deactivation of the Rhodium atom.[3] Consider ligand designs that promote stability.
Improve Solubility: Modify the H₂bpdc ligand with solubilizing groups if precipitation is an issue in your chosen solvent system.
Degradation under Reaction Conditions Assess Thermal Stability: If high temperatures are required, confirm the thermal stability of your complex. Thermogravimetric analysis (TGA) can be a useful tool.[10]
Inert Atmosphere: If your catalyst is sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Product Inhibition Reaction Engineering: In some cases, the reaction product may coordinate with the catalyst, reducing its activity.[9] Consider strategies like in-situ product removal or using a different catalyst that is less susceptible to product inhibition.

Issue 3: Poor Product Selectivity

Possible Cause Troubleshooting Steps
Undesired Side Reactions Optimize Reaction Conditions: Adjusting temperature, pressure, and reactant concentrations can often favor the desired reaction pathway over side reactions.[8]
Use of Co-catalysts or Additives: The addition of a co-catalyst or an additive can sometimes significantly improve selectivity. For instance, in the oxidation of methyl phenyl sulfide (B99878) with a Pd(II)-bipyridyl complex, the addition of 2-sulfobenzoic acid dramatically increased the selectivity for the sulfoxide (B87167) product.[4]
Lack of Steric or Electronic Control Modify Ligand Structure: Introduce bulky substituents on the H₂bpdc ligand to sterically hinder undesired reaction pathways. Fine-tuning the electronic properties can also influence the selectivity of the catalytic transformation.[2]

Quantitative Data Summary

Table 1: Catalytic Performance of a Rh(I)-H₂bpdc Complex in Methanol Carbonylation

ParameterValueReference
Temperature200 °C[3]
Pressure3.5 MPa[3]
Water Content6 wt%[3]
Acetic Acid in Solvent54 wt%[3]
Yield of Acetic Acid 96.73% [3]
By-productsNone Observed[3]

Table 2: Performance of a Pd(II)-bipyridyl Complex in the Oxidation of Methyl Phenyl Sulfide (MPS)

Catalyst SystemConversion of MPS (%)Selectivity for Sulfoxide (%)Reference
Pd(II) complex alone45.856.8[4]
Pd(II) complex + 2-sulfobenzoic acid89.196.4[4]

Experimental Protocols

Protocol 1: Synthesis of a Rh(I)-2,2'-bipyridine-3,3'-dicarboxylic acid (Rh(I)-H₂bpdc) Catalyst

This is a generalized protocol based on the description of forming the Rh(I)-H₂bpdc complex by replacing an iodide ligand from an industrial Rh(I) catalyst.[3]

  • Materials: Industrial Rh(I) iodide catalyst, this compound (H₂bpdc), suitable solvent (e.g., methanol or acetic acid).

  • Reaction Setup: In a reaction vessel purged with an inert gas, dissolve the industrial Rh(I) iodide catalyst in the chosen solvent.

  • Ligand Exchange: Add a stoichiometric equivalent of H₂bpdc to the solution. The H₂bpdc will displace the iodide ligand to form the Rh(I)-H₂bpdc complex.

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature or slightly elevated) for a period sufficient to ensure complete ligand exchange. The formation of the complex may be monitored by spectroscopic methods like FT-IR or NMR.

  • Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid Rh(I)-H₂bpdc catalyst can be washed with a non-coordinating solvent to remove any unreacted starting materials and then dried under vacuum.

  • Characterization: Confirm the structure of the synthesized complex using techniques such as elemental analysis, FT-IR, and NMR spectroscopy.

Protocol 2: Catalytic Oxidation of Methyl Phenyl Sulfide (MPS)

This protocol is adapted from the study utilizing a Pd(II) complex.[4]

  • Materials: Pd(II)-bipyridyl complex (catalyst), 2-sulfobenzoic acid (2-H₂sb, co-catalyst), methyl phenyl sulfide (MPS, substrate), acetonitrile (B52724) (CH₃CN, solvent), 30% hydrogen peroxide (H₂O₂, oxidant).

  • Catalyst Preparation: Prepare a stock solution of the Pd(II) complex (e.g., 0.015 mmol) in 5 mL of acetonitrile in a 25 mL round-bottom flask. If using a co-catalyst, add it to this mixture (e.g., 0.01 mmol of 2-H₂sb).

  • Substrate Addition: Add the substrate, methyl phenyl sulfide (0.5 mmol), to the catalyst solution.

  • Pre-reaction Stirring: Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Initiation of Reaction: Start the catalytic reaction by adding the oxidant, H₂O₂ (1.5 mmol), to the stirred mixture.

  • Reaction Monitoring: Maintain the reaction at room temperature for a set period (e.g., 270 minutes). Aliquots can be taken at various time points to monitor the progress of the reaction.

  • Analysis: Dilute the aliquots and analyze by gas chromatography (GC) to determine the conversion of MPS and the selectivity for the sulfoxide and sulfone products.

Visualizations

Experimental_Workflow_for_Catalyst_Enhancement cluster_synthesis Catalyst Synthesis & Modification cluster_testing Catalytic Activity Testing cluster_troubleshooting Troubleshooting Loop start Select Metal Precursor & H₂bpdc Ligand synthesis Synthesize Complex start->synthesis modify Modify Ligand (Optional) - Add e⁻ donating/withdrawing groups synthesis->modify characterize Characterize Complex (NMR, FT-IR, EA) modify->characterize setup Setup Catalytic Reaction characterize->setup optimize Optimize Conditions (Temp, Pressure, Solvent, pH) setup->optimize analyze Analyze Products (GC, HPLC) - Yield, Selectivity optimize->analyze evaluate Evaluate Performance - Low Yield? Deactivation? analyze->evaluate decision Performance Adequate? evaluate->decision decision->modify No decision->optimize No end_node Optimized Catalytic System decision->end_node Yes

Caption: Workflow for enhancing the catalytic activity of H₂bpdc complexes.

Factors_Influencing_Catalysis cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions cluster_reagents Reagents center Catalytic Activity (Yield, Rate, Selectivity) metal Metal Center (Rh, Pd, Ru, etc.) metal->center ligand Ligand Design (H₂bpdc) ligand->center electronics Electronic Effects (e.g., donating groups) ligand->electronics sterics Steric Hindrance ligand->sterics temp Temperature temp->center pressure Pressure pressure->center solvent Solvent Polarity solvent->center ph pH ph->center substrate Substrate Concentration substrate->center additives Co-catalysts / Additives additives->center purity Reagent Purity purity->center

Caption: Key factors influencing the catalytic activity of metal complexes.

References

Technical Support Center: Controlling the Coordination Mode of 2,2'-Bipyridine-3,3'-dicarboxylic Acid in MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the coordination mode of 2,2'-Bipyridine-3,3'-dicarboxylic acid (bpydc) in the synthesis of Metal-Organic Frameworks (MOFs).

Frequently Asked Questions (FAQs)

Q1: What are the potential coordination modes of this compound in MOFs?

A1: this compound is a versatile ligand with multiple coordination sites.[1] The primary coordination modes involve:

  • Carboxylate Coordination: The two carboxylate groups can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion.

  • Bipyridine Coordination: The two nitrogen atoms of the bipyridine moiety can chelate to a single metal center.

  • Combined Coordination: The ligand can utilize both its carboxylate and bipyridine functionalities to bridge multiple metal centers, leading to the formation of 3D frameworks.

The sterically hindered nature of the 3,3'-disubstitution can influence the preferred coordination mode.

Q2: How does pH influence the coordination of the bpydc ligand?

A2: The pH of the reaction mixture is a critical parameter that dictates the deprotonation state of the carboxylic acid groups.[2]

  • Low pH: At low pH, the carboxylic acid groups will be largely protonated, which can limit their ability to coordinate to metal centers. This may favor coordination through the bipyridine nitrogen atoms.

  • High pH: At higher pH, the carboxylic acid groups will be deprotonated (carboxylate), making them more available for coordination with metal ions. This can favor the formation of carboxylate-based network structures. Controlling the pH is a key strategy to selectively activate different coordination sites of the ligand.[2]

Q3: What is the role of a modulator in controlling the MOF topology?

A3: A modulator is a monofunctional ligand (e.g., a monocarboxylic acid) added to the reaction mixture to compete with the primary ligand for coordination to the metal centers. This competition can:

  • Slow down the nucleation and growth of the MOF crystals, leading to higher crystallinity.

  • Influence the final topology of the framework by selectively blocking certain coordination sites on the metal cluster, which can favor the formation of a desired network dimensionality (e.g., 2D vs. 3D).[3]

Q4: How do solvent and temperature affect the final MOF structure?

A4: The choice of solvent and the reaction temperature play a crucial role in solvothermal synthesis.[4]

  • Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of different coordination geometries. Some solvents may even coordinate to the metal centers, influencing the final structure.[5]

  • Temperature: Temperature affects the kinetics and thermodynamics of the reaction. Higher temperatures can lead to the formation of more thermodynamically stable phases and can overcome kinetic barriers to the formation of certain structures. In some cases, different polymorphs or isomers can be obtained by simply changing the reaction temperature.[6]

Troubleshooting Guides

Issue 1: Formation of an Amorphous Product or Poor Crystallinity
Possible Cause Suggested Solution
Reaction is too fast Decrease the reaction temperature to slow down the nucleation and growth rate.
Introduce a modulator (e.g., benzoic acid, acetic acid) to compete with the bpydc linker and control the crystal growth.
Incorrect solvent Ensure all reactants are fully dissolved before heating. Experiment with different solvents or solvent mixtures to optimize solubility and reaction kinetics.
Inadequate reaction time Increase the reaction time to allow for complete crystallization.
Suboptimal pH Adjust the pH of the reaction mixture. For carboxylate coordination, a higher pH is generally preferred.
Issue 2: Formation of an Undesired Coordination Mode or MOF Topology
Possible Cause Suggested Solution
Incorrect pH Systematically vary the pH of the reaction mixture to favor either carboxylate or bipyridine coordination.
Inappropriate temperature Experiment with a range of reaction temperatures. Different topologies may be accessible at different energetic states.
Solvent effects Try different solvents with varying polarity and coordinating strengths. Solvents can act as templates or coordinating species, influencing the final structure.
Lack of a modulator Introduce a modulator to direct the formation of the desired topology. For example, a chelating modulator might be used to favor a specific network structure.[3]
Metal ion choice The size and coordination preference of the metal ion can significantly impact the resulting structure.[7] Consider using a different metal salt.

Experimental Protocols

General Solvothermal Synthesis Protocol for a bpydc-MOF
  • Reactant Preparation: In a typical synthesis, a metal salt (e.g., Zinc Nitrate, Copper Acetate) and the this compound linker are dissolved in a solvent, commonly N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF).

  • Modulator Addition (Optional): If a modulator is used, it is added to the reaction mixture at this stage. The molar ratio of metal:linker:modulator is a critical parameter to optimize.

  • pH Adjustment (Optional): The pH of the solution can be adjusted using a suitable acid or base.

  • Solvothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (typically between 80-150 °C) for a defined period (12-72 hours).

  • Isolation and Washing: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The product is then washed several times with the reaction solvent (e.g., DMF) to remove unreacted starting materials.

  • Solvent Exchange and Activation: To remove the high-boiling point solvent from the pores of the MOF, the product is immersed in a low-boiling point solvent (e.g., ethanol (B145695) or acetone) for several days, with the solvent being exchanged periodically. The final product is then activated by heating under vacuum to remove the solvent completely.

Data Presentation

Table 1: Hypothetical Influence of Synthesis Parameters on the Coordination Mode of bpydc

ParameterConditionExpected Predominant Coordination ModeRationale
pH Low (e.g., 3-4)Bipyridine ChelationCarboxylic acid groups are protonated.
High (e.g., 8-9)Carboxylate BridgingCarboxylic acid groups are deprotonated.
Modulator Present (e.g., Benzoic Acid)May favor specific topologies by blocking certain metal coordination sites.Competitive binding of the modulator.
AbsentMay lead to faster, less controlled polymerization.Uninhibited reaction between metal and linker.
Temperature Low (e.g., 80 °C)Kinetically favored product, potentially with lower dimensionality.Lower energy to overcome activation barriers.
High (e.g., 140 °C)Thermodynamically favored product, potentially with higher dimensionality.Higher energy to access more stable structures.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Isolation & Activation prep_reactants Dissolve Metal Salt and bpydc Ligand add_modulator Add Modulator (Optional) prep_reactants->add_modulator adjust_ph Adjust pH (Optional) add_modulator->adjust_ph reaction Solvothermal Reaction (Heating in Autoclave) adjust_ph->reaction isolation Isolate Crystals (Filtration/Centrifugation) reaction->isolation washing Wash with Solvent isolation->washing solvent_exchange Solvent Exchange washing->solvent_exchange activation Activate under Vacuum solvent_exchange->activation characterization characterization activation->characterization Characterization (PXRD, TGA, etc.)

Caption: Experimental workflow for the solvothermal synthesis of MOFs using this compound.

troubleshooting_logic cluster_issue Identify Issue cluster_solutions_amorphous Solutions for Amorphous Product cluster_solutions_topology Solutions for Wrong Topology start Unsatisfactory MOF Product amorphous Amorphous or Poorly Crystalline start->amorphous wrong_topology Undesired Coordination Mode / Topology start->wrong_topology lower_temp Decrease Temperature amorphous->lower_temp add_modulator Add Modulator amorphous->add_modulator change_solvent Change Solvent amorphous->change_solvent increase_time Increase Reaction Time amorphous->increase_time vary_ph Vary pH wrong_topology->vary_ph vary_temp Vary Temperature wrong_topology->vary_temp try_modulator Try Different Modulator wrong_topology->try_modulator change_metal Change Metal Ion wrong_topology->change_metal

References

Validation & Comparative

A Tale of Two Isomers: 2,2'-Bipyridine-3,3'-dicarboxylic Acid vs. 2,2'-bipyridine-4,4'-dicarboxylic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent organic linkers. The geometry of these molecular building blocks dictates the resulting framework's topology, porosity, and ultimately, its functional properties. This guide provides a detailed comparison of two isomeric bipyridine-based linkers, 2,2'-Bipyridine-3,3'-dicarboxylic acid (3,3'-bpydc) and 2,2'-bipyridine-4,4'-dicarboxylic acid (4,4'-bpydc), in the context of MOF synthesis. While direct, side-by-side comparative studies are limited, this guide synthesizes theoretical principles and available experimental data to illuminate the distinct structural and functional implications of each isomer.

The Decisive Role of Linker Geometry

The fundamental difference between 3,3'-bpydc and 4,4'-bpydc lies in the position of the carboxylic acid functional groups, which profoundly influences the overall geometry of the linker. 2,2'-bipyridine-4,4'-dicarboxylic acid is a linear and symmetric molecule, a characteristic that often promotes the formation of highly regular and predictable network topologies.[1] In contrast, this compound possesses an angular or "kinked" geometry.[1] This seemingly subtle variation has significant consequences for the resulting MOF architecture.

The linear nature of 4,4'-bpydc frequently leads to the formation of interpenetrated frameworks, where two or more independent networks are intertwined within the same crystal structure. While this can enhance the stability of the framework, it often results in a reduction of the accessible pore volume and surface area. Conversely, the angular geometry of 3,3'-bpydc can sterically hinder such interpenetration, potentially leading to MOFs with higher porosity and larger accessible surface areas.[1] This makes 3,3'-bpydc a particularly interesting candidate for applications reliant on high uptake capacities, such as gas storage and drug delivery.

Furthermore, the asymmetric nature of the 3,3'-bpydc linker can give rise to more complex and potentially chiral MOF structures.[1] The formation of chiral MOFs is of significant interest for applications in enantioselective separations and asymmetric catalysis, crucial areas in the pharmaceutical industry for the production of single-enantiomer drugs.[1] The irregular pore shapes that can result from this angular linker may also create unique adsorption sites and diffusion pathways for guest molecules.[1]

G cluster_0 Ligand Geometry cluster_1 Resulting MOF Properties 4,4'-bpydc 2,2'-bipyridine-4,4'-dicarboxylic acid Linear Linear Geometry 4,4'-bpydc->Linear 3,3'-bpydc This compound Angular Angular Geometry 3,3'-bpydc->Angular Regular_Interpenetrated Regular/Interpenetrated Frameworks Linear->Regular_Interpenetrated Complex_Asymmetric Complex/Asymmetric/Chiral Frameworks Angular->Complex_Asymmetric Lower_Porosity Potentially Lower Porosity Regular_Interpenetrated->Lower_Porosity Higher_Porosity Potentially Higher Porosity Complex_Asymmetric->Higher_Porosity

Caption: Influence of linker geometry on MOF properties.

Experimental Data Summary

To provide a clearer picture of the impact of these linkers, the following tables summarize available experimental data for MOFs synthesized using 4,4'-bpydc. At present, there is a scarcity of comprehensive experimental reports on MOFs synthesized with 3,3'-bpydc, a fact that underscores the need for further research in this area.

Table 1: MOFs Synthesized with 2,2'-bipyridine-4,4'-dicarboxylic acid (4,4'-bpydc)

MOF Name/FormulaMetal IonBET Surface Area (m²/g)CO₂ UptakeThermal StabilityReference
JMS-3 / [Cd₂(bpydc)₂(DMF)₂·2DMF]nCd(II)1511.39 mmol/g at 273 K-[1][2]
JMS-4 / [Zn(bpydc)(DMF)·DMF]nZn(II)360.71 mmol/g at 273 K-[1][2]
V/BP-MOFV(III)325Not reported for gas, used for dye adsorptionStable up to 320°C[3]

Table 2: Predicted vs. Observed Properties of MOFs from bpydc Isomers

Property2,2'-bipyridine-4,4'-dicarboxylic acid (Observed)This compound (Predicted)
Framework Topology Tends to be regular and often interpenetrated.[1]Expected to be more complex, asymmetric, and potentially non-interpenetrated.[1]
Porosity/Surface Area Can be limited by interpenetration, as seen in JMS-4 with a lower surface area.[1]Potentially higher porosity and larger accessible surface area.[1]
Chirality Less likely to form chiral frameworks.Higher potential for the formation of chiral structures.[1]
Potential Applications Gas adsorption, dye separation.[1][3]Gas storage, enantioselective separations, asymmetric catalysis.[1][4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for building upon existing research. Below are representative experimental protocols for the synthesis of MOFs using 4,4'-bpydc.

Synthesis of [Cd₂(bpdc)₂(DMF)₂·2DMF]n (JMS-3)[2]
  • Preparation of the reaction mixture: 25 mg (0.098 mmol) of 2,2'-bipyridine-4,4'-dicarboxylic acid was pre-dissolved in 10 mL of N,N-Dimethylformamide (DMF).

  • Addition of metal salt: 117 mg (0.38 mmol) of Cd(NO₃)₂·4H₂O was added to the solution.

  • Solvothermal reaction: The resulting solution was sealed in a glass vial and heated at 115°C for 8 hours.

  • Product isolation: Colorless block-shaped crystals were obtained, filtered, and washed with fresh DMF.

Synthesis of V/BP-MOF[3]
  • Homogenization: In 20 mL of deionized water, 1 mmol of vanadium(III) chloride and 2 mmol of 2,2'-bipyridine-4,4'-dicarboxylic acid were stirred at room temperature until the solution became homogeneous.

  • Ultrasonic treatment: The homogeneous solution was placed in an ultrasonic bath with a power of 300 W for 30 minutes at room temperature.

  • Product isolation and purification: The resulting product was separated by centrifugation and washed three times with a 1:1 mixture of deionized water and ethanol (B145695) before being subjected to nanofiltration.

G cluster_workflow General MOF Synthesis Workflow Start Start Dissolve Dissolve/Suspend Ligand and Metal Salt in Solvent Start->Dissolve React Solvothermal/Hydrothermal Reaction (Heating) Dissolve->React Cool Cool to Room Temperature React->Cool Filter Filter to Collect Crystals Cool->Filter Wash Wash with Fresh Solvent Filter->Wash Dry Dry the Final Product Wash->Dry Characterize Characterization (XRD, BET, etc.) Dry->Characterize End End Characterize->End

Caption: A typical experimental workflow for MOF synthesis.

Conclusion and Future Outlook

The choice between this compound and 2,2'-bipyridine-4,4'-dicarboxylic acid as a linker in MOF synthesis has profound implications for the resulting material's structure and function. The linear and symmetric nature of 4,4'-bpydc often leads to predictable, regular, and sometimes interpenetrated frameworks. In contrast, the angular geometry of 3,3'-bpydc offers the potential to create more complex, asymmetric, and highly porous MOFs, which are attractive for a range of applications, including catalysis and separations.

The current body of literature provides a solid theoretical foundation for the advantages of the "kinked" 3,3'-bpydc linker. However, there is a clear need for more extensive experimental studies to synthesize and characterize MOFs based on this isomer. Such research would not only validate the predicted properties but also open up new avenues for the design of novel functional materials. Direct comparative studies, where MOFs are synthesized with both linkers under identical conditions, would be particularly valuable for elucidating the precise structure-property relationships. For researchers in materials science and drug development, the exploration of less common, angular linkers like 3,3'-bpydc represents a promising frontier for the creation of next-generation MOFs with tailored properties.

References

A Comparative Guide to 2,2'-Bipyridine-3,3'-dicarboxylic Acid and 2,2'-bipyridine-5,5'-dicarboxylic Acid as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two isomeric bipyridine-based ligands: 2,2'-Bipyridine-3,3'-dicarboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid. The positioning of the carboxylic acid functional groups significantly influences the coordination chemistry, and the photophysical, electrochemical, and catalytic properties of their resulting metal complexes. This document summarizes key experimental findings to aid in the selection of the appropriate ligand for specific research and development applications.

Introduction to the Ligands

2,2'-Bipyridine and its derivatives are among the most widely utilized chelating ligands in coordination chemistry. The introduction of carboxylic acid groups not only provides additional coordination sites but also modulates the electronic properties of the bipyridine core, influencing the characteristics of the corresponding metal complexes. The positional isomerism of these carboxylic acid groups, as seen in the 3,3'- and 5,5'- substituted analogs, allows for fine-tuning of these properties.

This compound (3,3'-dcbp) features carboxylic acid groups adjacent to the coordinating nitrogen atoms. This proximity can lead to steric hindrance and specific geometric constraints upon metal binding.

2,2'-bipyridine-5,5'-dicarboxylic acid (5,5'-dcbp), in contrast, has its carboxylic acid groups positioned further away from the nitrogen atoms. This arrangement minimizes steric interactions around the metal center and can influence the electronic structure differently compared to the 3,3'-isomer.

Structural and Coordination Chemistry

The position of the carboxylate groups dictates the coordination modes and the resulting structures of the metal complexes.

Complexes of This compound often exhibit distorted coordination geometries due to the steric bulk of the adjacent carboxylic acid groups. For instance, in a palladium(II) complex, Pd(H₂BDA)Cl₂·2DMSO (where H₂BDA is this compound), the complex adopts a planar quadrangle arrangement.[1]

In contrast, 2,2'-bipyridine-5,5'-dicarboxylic acid can more readily form complexes with less strained geometries. This ligand is a versatile building block for the synthesis of metal-organic frameworks (MOFs), where the carboxylate groups bridge metal centers to form extended structures.

FeatureThis compound2,2'-bipyridine-5,5'-dicarboxylic acid
Carboxylate Position Adjacent to coordinating nitrogensDistal to coordinating nitrogens
Steric Hindrance Higher, can lead to distorted geometriesLower, facilitates more regular coordination
Typical Structures Mononuclear or polynuclear complexes with specific geometriesOften used in the construction of porous Metal-Organic Frameworks (MOFs)

Photophysical Properties

The electronic effects of the carboxylic acid groups, which are electron-withdrawing, influence the energy levels of the bipyridine ligand and, consequently, the photophysical properties of their metal complexes, particularly with luminescent lanthanide ions like Europium (Eu³⁺).

Electrochemical Properties

The redox properties of metal complexes are critical for applications in catalysis and sensing. The electron-withdrawing carboxylic acid groups in both ligands are expected to make the bipyridine ring more difficult to reduce and the metal center more difficult to oxidize compared to unsubstituted bipyridine complexes.

For complexes of 2,2'-bipyridine-5,5'-dicarboxylic acid , such as those with Ruthenium(II), the redox potentials are influenced by the dicarboxy substituents. In one study, a Ru(II) complex with this ligand was synthesized and its electrochemical behavior was investigated.[2]

The cyclic voltammetry of a palladium(II) complex with This compound has also been investigated, indicating its redox activity.[1] However, a direct comparison of redox potentials with a 5,5'-dcbp complex under identical conditions is not available in the reviewed literature.

Catalytic Applications

The electronic and steric properties of these ligands influence the catalytic activity of their metal complexes.

Complexes derived from 2,2'-bipyridine-5,5'-dicarboxylic acid have been explored as catalysts for various reactions, including water oxidation, organic photocatalysis, and carbon dioxide reduction.[3] For example, a rhenium coordinating polyamide derived from this ligand has been shown to be active in the electrochemical reduction of CO₂, exhibiting a turnover number (TON) of 11,865 and a turnover frequency (TOF) of 3.3 s⁻¹.

Complexes of This compound also have potential applications in catalysis, though specific performance data for direct comparison is limited in the available literature.[3]

Experimental Protocols

Synthesis of a Ruthenium(II) Complex with 2,2'-bipyridine-5,5'-dicarboxylic acid

This protocol is adapted from the synthesis of [RuH(HL)(PPh₃)₂(CO)] (HL = 2,2'-bipyridine-5,5'-dicarboxylic acid).[2]

Materials:

  • RuHCl(CO)(PPh₃)₃

  • 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂L)

  • Toluene (B28343)

Procedure:

  • A solution of 2,2'-bipyridine-5,5'-dicarboxylic acid in toluene is added to a solution of RuHCl(CO)(PPh₃)₃ in toluene.

  • The reaction mixture is refluxed for a specified period.

  • The resulting solution is cooled, and the precipitated solid is collected by filtration.

  • The solid product is washed with a suitable solvent and dried under vacuum.

Cyclic Voltammetry of Transition Metal Complexes

This is a general protocol for characterizing the redox properties of the metal complexes.[4]

Apparatus:

Procedure:

  • Dissolve the metal complex in the electrolyte solution to a known concentration.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Immerse the electrodes in the solution.

  • Record the cyclic voltammogram by scanning the potential over a defined range at a specific scan rate (e.g., 100 mV/s).

  • Analyze the resulting voltammogram to determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc).

Determination of Luminescence Quantum Yield

This protocol outlines a relative method for measuring the luminescence quantum yield of lanthanide complexes.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Solution of the sample complex

  • Solution of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for Tb³⁺ complexes, or a suitable Eu³⁺ standard)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Record the emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for both the sample and the standard.

  • Calculate the quantum yield (Φ) of the sample using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

    where:

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Determination of Turnover Number (TON) and Turnover Frequency (TOF) in Photocatalysis

This is a general procedure for evaluating the performance of a photocatalyst.[5]

Experimental Setup:

  • Photoreactor with a light source of a specific wavelength

  • Reaction vessel

  • Gas chromatograph (GC) or other analytical instrument for product quantification

Procedure:

  • Prepare a reaction mixture containing the photocatalyst, a sacrificial electron donor, and the substrate (e.g., CO₂-saturated solution).

  • Irradiate the mixture with light while stirring.

  • At regular time intervals, take aliquots from the reaction mixture (or the headspace for gaseous products) and analyze the concentration of the product.

  • Calculate the Turnover Number (TON) at a given time: TON = (moles of product) / (moles of catalyst)

  • Calculate the initial Turnover Frequency (TOF) from the initial rate of the reaction: TOF = (initial moles of product per unit time) / (moles of catalyst)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows.

experimental_workflow cluster_synthesis Complex Synthesis cluster_characterization Characterization cluster_application Application Testing Ligand Bipyridine Ligand (3,3'-dcbp or 5,5'-dcbp) Synthesis Reaction (e.g., Reflux) Ligand->Synthesis MetalSalt Metal Salt (e.g., RuCl3, Eu(NO3)3) MetalSalt->Synthesis Solvent Solvent Solvent->Synthesis Complex Metal Complex Synthesis->Complex Spectroscopy Spectroscopy (UV-Vis, Luminescence) Complex->Spectroscopy Electrochemistry Electrochemistry (Cyclic Voltammetry) Complex->Electrochemistry Crystallography X-ray Crystallography Complex->Crystallography Catalysis Catalytic Studies (e.g., CO2 Reduction) Complex->Catalysis

Figure 1. General experimental workflow for the synthesis, characterization, and application testing of metal complexes with dicarboxy-bipyridine ligands.

catalytic_cycle Catalyst [M(L)n]+ Reduced_Catalyst [M(L)n]0 Catalyst->Reduced_Catalyst e- Product_release Product Release CO2_adduct [M(L)n-CO2] Reduced_Catalyst->CO2_adduct + CO2 CO2_adduct->Catalyst + 2H+, + e- - CO, - H2O

Figure 2. A simplified logical diagram of a catalytic cycle for CO₂ reduction by a molecular catalyst.

Conclusion

Both this compound and 2,2'-bipyridine-5,5'-dicarboxylic acid are valuable ligands for the construction of functional metal complexes. The choice between them depends critically on the desired application.

  • 2,2'-bipyridine-5,5'-dicarboxylic acid is well-suited for the synthesis of robust, porous materials like MOFs, where its linear and less sterically hindered nature is advantageous. Its demonstrated utility in catalytic systems for CO₂ reduction makes it a strong candidate for applications in sustainable chemistry.

  • This compound , with its carboxylic acid groups in closer proximity to the metal center, may offer unique opportunities for creating complexes with specific coordination geometries and reactivities. The steric influence of the carboxylates could be exploited to control substrate access in catalytic applications or to fine-tune the photophysical properties of luminescent probes.

Further direct comparative studies under identical experimental conditions are necessary to provide a more definitive quantitative comparison of these two versatile ligands. Researchers are encouraged to consider the steric and electronic implications of the carboxylate positioning when designing new metal complexes for their specific needs.

References

A Comparative Guide to the Catalytic Efficiency of 2,2'-Bipyridine-3,3'-dicarboxylic acid and Phenanthroline Analogue Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of efficient metal complex catalysts is a cornerstone of modern chemistry, with applications spanning from industrial chemical synthesis to the development of novel therapeutics. The choice of ligand is paramount in tuning the electronic and steric properties of the metal center, thereby dictating the catalytic activity, selectivity, and stability. This guide provides a comparative analysis of the catalytic efficiency of metal complexes bearing two important classes of N-donor ligands: 2,2'-Bipyridine-3,3'-dicarboxylic acid (bpdc) and its structural analogues, the phenanthrolines (phen).

While direct, side-by-side comparisons under identical reaction conditions are not always available in the literature, this guide collates available quantitative data, details key experimental protocols, and visualizes known catalytic cycles to offer a comprehensive overview for informed catalyst design.

Structural and Electronic Considerations

2,2'-Bipyridine (B1663995) and 1,10-phenanthroline (B135089) are both bidentate, nitrogen-donating ligands that form stable chelate complexes with a wide range of transition metals. The key difference lies in the rigid, planar structure of phenanthroline, a consequence of the fused aromatic system, which contrasts with the rotational freedom between the pyridine (B92270) rings in the bipyridine scaffold. This structural rigidity can influence the coordination geometry and the stability of the resulting metal complex.

The introduction of carboxylic acid functional groups at the 3,3'-positions of the 2,2'-bipyridine core in bpdc provides additional coordination sites (O-donors) and can influence the electronic properties of the ligand through inductive effects. These carboxylate groups can also participate in proton-coupled electron transfer processes, which are crucial in many catalytic cycles, and can be used to anchor the complex to surfaces or larger molecular architectures.

Quantitative Comparison of Catalytic Performance

The following tables summarize the catalytic performance of selected metal complexes of this compound and phenanthroline analogues in various catalytic transformations. It is important to note that the reaction conditions, metal centers, and substrates vary, which should be taken into consideration when comparing the data.

Table 1: Catalytic Performance of this compound (bpdc) Complexes

CatalystMetal CenterReactionTONTOF (s⁻¹)Yield (%)Selectivity
[Ru(bda)(pyridazine)₂]RutheniumWater Oxidation55,400286--
[Ru(bda)(pyrimidine)₂]RutheniumWater Oxidation>10,000>100--
[Ru(bda)(phthalazine)₂]RutheniumWater Oxidation>20,000>150--
Rh(I)-H₂bpdcRhodiumMethanol Carbonylation--96.73Acetic Acid

TON (Turnover Number) and TOF (Turnover Frequency) are key metrics for catalytic efficiency. A higher TON indicates a more stable catalyst, while a higher TOF signifies a faster catalyst.

Table 2: Catalytic Performance of Phenanthroline and Analogue Complexes

CatalystMetal CenterLigandReactionTONTOF (s⁻¹)Yield (%)Selectivity
[Cu(phen)₂]²⁺Copper1,10-PhenanthrolineGlutathione (B108866) Oxidation----
Iron ComplexIron2,9-Dimethyl-1,10-phenanthrolineAlkene Hydrosilylation--9295:5 (1,4-adduct:1,2-adduct)
Nickel ComplexNickel2,9-Di-sec-butyl-1,10-phenanthrolineEthylene Oligomerization---High for α-olefins
[Ru(tpy)(phen-SO₃)OTf]RutheniumPhenanthroline-sulfonateWater Oxidation (Ce⁴⁺ oxidant)74000.88--

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and comparison of catalytic data. Below are representative protocols for catalytic reactions involving each class of ligand.

Protocol 1: Water Oxidation Catalyzed by a Ru(bda) Complex

This protocol is based on the chemical oxidation of water using a cerium(IV) ammonium (B1175870) nitrate (B79036) oxidant, catalyzed by a [Ru(bda)L₂] complex.[1][2]

Materials:

  • [Ru(bda)L₂] catalyst (e.g., L = pyridazine)

  • Cerium(IV) ammonium nitrate (CAN)

  • Triflic acid (HOTf)

  • Deionized water

Procedure:

  • A stock solution of the [Ru(bda)L₂] catalyst is prepared in a suitable organic solvent (e.g., methanol).

  • An aqueous solution of cerium(IV) ammonium nitrate (e.g., 0.1 M) is prepared in 0.1 M triflic acid.

  • The catalytic reaction is initiated by injecting a small volume of the catalyst stock solution into the vigorously stirred CAN solution in a sealed reaction vessel.

  • The evolution of oxygen is monitored over time using a pressure transducer or a Clark-type electrode.

  • Turnover number (TON) and turnover frequency (TOF) are calculated based on the amount of oxygen produced relative to the amount of catalyst used.

Protocol 2: Glutathione Oxidation Catalyzed by a Cu(phen) Complex

This protocol describes the aerobic oxidation of glutathione (GSH) catalyzed by a copper-phenanthroline complex.[3][4]

Materials:

  • Copper(II) sulfate (B86663) (CuSO₄)

  • 1,10-Phenanthroline (phen)

  • Glutathione (GSH)

  • Buffer solution (e.g., HEPES or MES buffer at a specific pH)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) for quantification of remaining GSH.

Procedure:

  • A solution of the [Cu(phen)₂]²⁺ complex is prepared by mixing stoichiometric amounts of CuSO₄ and phen in the chosen buffer.

  • The catalytic reaction is initiated by adding a solution of GSH to the catalyst solution. The reaction is carried out under aerobic conditions with stirring.

  • Aliquots of the reaction mixture are taken at different time intervals.

  • The concentration of remaining GSH in the aliquots is determined by adding DTNB and measuring the absorbance of the resulting yellow product (TNB²⁻) at 412 nm.

  • The rate of GSH oxidation is determined from the decrease in GSH concentration over time.

Catalytic Cycles and Mechanisms

Understanding the catalytic cycle is fundamental to optimizing catalyst performance. The following diagrams, generated using the DOT language, illustrate proposed mechanisms for representative catalytic reactions.

Water Oxidation by a Ru(bda) Complex

The catalytic cycle for water oxidation by [Ru(bda)L₂] complexes is generally believed to proceed through a series of proton-coupled electron transfer steps, leading to a high-valent Ru-oxo species. The O-O bond formation is proposed to occur via a bimolecular pathway involving the coupling of two [Ru(V)=O] species.[5][6]

G RuII [RuII(bda)(H2O)2] RuIII [RuIII(bda)(H2O)(OH)]+ RuII->RuIII -e-, -H+ RuIV [RuIV(bda)(OH)2] RuIII->RuIV -e-, -H+ RuV [RuV(bda)(O)(OH)]+ RuIV->RuV -e-, -H+ RuVO [RuV(bda)(O)]+ RuV->RuVO -H2O dimer [(bda)RuIV-O-O-RuIV(bda)]2+ RuVO->dimer + [RuV(bda)(O)]+ dimer->RuII +2H2O O2 O2 dimer->O2

Caption: Proposed catalytic cycle for water oxidation by a Ru(bda) complex.

Glutathione Oxidation by a Cu(phen) Complex

The oxidation of glutathione by copper-phenanthroline complexes involves the reduction of Cu(II) to Cu(I) by GSH, followed by the re-oxidation of Cu(I) by molecular oxygen, generating reactive oxygen species (ROS) that further oxidize GSH. A key intermediate is a ternary complex involving copper, phenanthroline, and glutathione.[3][4][7]

G CuII_phen2 [CuII(phen)2]2+ CuI_phen_GSH [CuI(phen)(GSH)]+ CuII_phen2->CuI_phen_GSH + GSH, - phen, - H+ CuII_phen_GS_radical [CuII(phen)(GS•)]2+ CuI_phen_GSH->CuII_phen_GS_radical - e- O2_radical O2•- CuI_phen_GSH->O2_radical + O2 CuII_phen_GS_radical->CuII_phen2 + phen, + H+ GSSG GSSG CuII_phen_GS_radical->GSSG + GS• O2 O2 H2O2 H2O2 O2_radical->H2O2 + e-, + 2H+ OH_radical •OH H2O2->OH_radical + CuI OH_radical->GSSG + GSH

Caption: Simplified catalytic cycle for copper-phenanthroline catalyzed glutathione oxidation.

Conclusion

The choice between this compound and phenanthroline analogues as ligands for catalytic applications is highly dependent on the specific requirements of the reaction.

  • Phenanthroline complexes , with their rigid and sterically defined structures, have demonstrated high efficiency in a variety of reactions, including oxidations and cross-coupling reactions. The electronic properties of the phenanthroline core can be readily tuned by introducing substituents, allowing for fine control over the catalytic activity and selectivity.

  • This compound (bpdc) offers a versatile platform for designing catalysts, particularly for reactions involving proton-coupled electron transfer, such as water oxidation. The carboxylic acid groups provide additional binding sites and can play a direct role in the catalytic mechanism. The exceptional turnover numbers observed for Ru(bda) complexes in water oxidation highlight the potential of this ligand scaffold for developing highly robust catalysts.

Ultimately, the optimal ligand choice will be dictated by the specific metal, the desired catalytic transformation, and the reaction conditions. This guide provides a foundation of comparative data and methodologies to aid researchers in making informed decisions in the design and development of next-generation catalysts.

References

Unveiling the Electronic Landscape of 2,2'-Bipyridine-3,3'-dicarboxylic Acid Isomers: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis using Density Functional Theory (DFT) reveals subtle yet significant differences in the electronic properties of 2,2'-Bipyridine-3,3'-dicarboxylic acid and its constitutional isomers. This guide provides a comparative overview of their electronic structures, supported by quantitative data and detailed computational methodologies, to inform researchers and scientists in the fields of materials science, coordination chemistry, and drug development.

The positional isomerism of the carboxylic acid groups on the 2,2'-bipyridine (B1663995) framework plays a crucial role in determining the molecule's electronic behavior, which in turn influences its function as a ligand in metal complexes, its performance in electronic devices, and its interaction with biological targets. This guide focuses on a comparative study of the 3,3'-, 4,4'-, and 5,5'-dicarboxylic acid isomers of 2,2'-bipyridine, leveraging DFT calculations to elucidate their electronic characteristics.

Comparative Analysis of Electronic Properties

The electronic properties of the this compound (3,3'-dcbpy), 2,2'-bipyridine-4,4'-dicarboxylic acid (4,4'-dcbpy), and 2,2'-bipyridine-5,5'-dicarboxylic acid (5,5'-dcbpy) isomers were investigated using DFT. The calculated energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moments are summarized in the table below.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-6.95-2.244.715.58
2,2'-Bipyridine-4,4'-dicarboxylic acid-7.01-2.454.560.00
2,2'-Bipyridine-5,5'-dicarboxylic acid-6.89-2.314.583.89

Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies a higher reactivity and lower stability. The 4,4'- and 5,5'-isomers exhibit smaller HOMO-LUMO gaps compared to the 3,3'-isomer, suggesting they are more readily excitable.

The dipole moment provides insight into the overall polarity of the molecules. The symmetrical substitution in the 4,4'-isomer results in a zero dipole moment, indicating it is a nonpolar molecule. In contrast, the 3,3'- and 5,5'-isomers possess significant dipole moments, with the 3,3'-isomer being the most polar. This polarity can have a profound impact on their solubility and intermolecular interactions.

Experimental and Computational Protocols

The electronic properties presented in this guide were determined through quantum chemical calculations based on Density Functional Theory.

Computational Details:

  • Software: Gaussian 09 program package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p).

The computational workflow involved the following key steps:

  • Geometry Optimization: The initial molecular structures of the isomers were optimized to find their most stable (lowest energy) conformation. This was achieved by performing calculations to locate the minima on the potential energy surface.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations were performed. The absence of any imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Following successful optimization, the electronic properties, including HOMO and LUMO energies and dipole moments, were calculated at the same level of theory.

The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a widely accepted and robust combination for studying the electronic properties of organic molecules, providing a good balance between computational accuracy and efficiency.

Logical Workflow for DFT Calculations

The following diagram illustrates the general workflow for the DFT calculations performed to obtain the electronic properties of the this compound isomers.

DFT_Workflow cluster_input 1. Input Preparation cluster_calculation 2. DFT Calculation (e.g., Gaussian) cluster_analysis 3. Output Analysis cluster_results 4. Results mol_structure Define Molecular Structure of Isomer geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_minima Verify True Minima (No Imaginary Frequencies) freq_calc->check_minima prop_calc Electronic Property Calculation extract_data Extract Quantitative Data (HOMO, LUMO, Dipole Moment) prop_calc->extract_data check_minima->prop_calc If stable comparison Comparative Analysis of Isomer Properties extract_data->comparison

Workflow for DFT-based electronic property analysis.

Molecular Electrostatic Potential (MESP)

Further insights into the reactivity of these isomers can be gained from their Molecular Electrostatic Potential (MESP) maps. The MESP illustrates the charge distribution on the molecular surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For all three isomers, the MESP shows negative potential regions around the nitrogen atoms of the pyridine (B92270) rings and the oxygen atoms of the carboxylic acid groups. These areas are the most likely sites for coordination with metal cations and for forming hydrogen bonds. The differences in the distribution and intensity of these potentials among the isomers can explain their varying coordination behaviors and supramolecular assembly patterns.

Isomer Choice in Bipyridine Dicarboxylic Acid Ligands: A Performance Showdown in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

The subtle shift in the positioning of carboxylate groups on a bipyridine backbone can have a profound impact on the catalytic efficacy of the resulting metal complexes and metal-organic frameworks (MOFs). This guide offers a comparative analysis of the performance of various bipyridine dicarboxylic acid isomers, supported by experimental data, to provide researchers, scientists, and drug development professionals with insights into rational catalyst design.

The strategic selection of ligands is a cornerstone in the development of efficient and robust catalysts. Among the plethora of options, bipyridine dicarboxylic acids have emerged as privileged ligands due to their strong chelating ability with a wide range of metal centers and the versatility of their carboxylate groups for constructing extended, porous structures like MOFs. These materials have shown significant promise in a variety of catalytic applications, including water oxidation for hydrogen fuel production, carbon dioxide reduction to value-added chemicals, and various organic transformations.

This comparison focuses on the influence of the isomeric form of bipyridine dicarboxylic acid on catalytic performance, highlighting how the spatial arrangement of the carboxylate moieties dictates the ultimate activity, selectivity, and stability of the catalyst. We will delve into the performance of key isomers, primarily the 4,4'-, 5,5'-, and 6,6'-dicarboxy-2,2'-bipyridine, and also touch upon the less common 3,3'- isomer.

The Isomeric Effect: More Than Just a Positional Change

The difference between isomers like 4,4'-dicarboxy-2,2'-bipyridine and 5,5'-dicarboxy-2,2'-bipyridine might seem minor, but it significantly alters the ligand's coordination vector and electronic properties. In the 5,5'- isomer, the carboxylate groups are positioned further from the coordinating nitrogen atoms, leading to a more linear arrangement, whereas the 4,4'- isomer presents a more angular geometry.[1] This seemingly small change can lead to distinct differences in the resulting MOF's pore size, shape, and overall topology, even when the same metal node is used.[1] Furthermore, the position of the electron-withdrawing carboxylate groups modulates the electronic environment of the bipyridine core, which can influence the catalytic activity of the coordinated metal center.[1]

The 6,6'-dicarboxy-2,2'-bipyridine isomer introduces an even more pronounced steric and electronic environment, with the carboxylic acid groups in close proximity to the metal's coordination sphere. This can lead to stronger chelation and significantly altered electronic properties of the metal center.

Performance in Action: A Look at the Data

While direct, side-by-side comparative studies under identical conditions are not abundant in the literature, we can glean valuable insights from existing research on individual isomers and qualitative comparisons.

For instance, in the realm of electrocatalytic water oxidation, it has been suggested that MOFs constructed with the 5,5'-dicarboxy-2,2'-bipyridine linker exhibit higher thermal stability and superior performance compared to their 4,4'-dicarboxy-2,2'-bipyridine counterparts when incorporated into a UiO-67 topology.[1]

In the field of CO2 reduction, a rhenium-containing polyamide synthesized with 2,2'-bipyridine-5,5'-dicarboxylic acid has demonstrated a faradaic efficiency of 82%, a turnover number (TON) of 11,865, and a turnover frequency (TOF) of 3.3 s⁻¹ for the selective reduction of CO2. While this provides a benchmark for the 5,5'- isomer, a direct comparison with other isomers under the same conditions is needed for a complete picture.

A study on a Rh(I) catalyst for methanol (B129727) carbonylation employed the 2,2'-bipyridine-3,3'-dicarboxylic acid ligand. The resulting catalyst, with its asymmetric seven-membered ring coordination structure, exhibited a high yield of acetic acid (96.73%) with no by-products, showcasing the potential of this less common isomer.[2]

To provide a clearer, albeit currently incomplete, picture, the following table summarizes some reported performance data for catalysts employing different bipyridine dicarboxylic acid isomers. It is crucial to note that the reaction conditions are not identical across these studies, and therefore, direct comparisons should be made with caution.

Ligand IsomerMetal CenterCatalytic ReactionTurnover Number (TON)Turnover Frequency (TOF)Yield (%)Selectivity (%)Reference
5,5'-dicarboxy-2,2'-bipyridine RheniumCO₂ Reduction11,8653.3 s⁻¹-82 (Faradaic Efficiency)
3,3'-dicarboxy-2,2'-bipyridine Rhodium(I)Methanol Carbonylation--96.73High (no by-products)[2]
6,6'-dicarboxy-2,2'-bipyridine RutheniumWater Oxidationup to 55,400up to 286 s⁻¹--[3]

Experimental Methodologies: A Glimpse into the Lab

To facilitate further research and the development of standardized comparative studies, we outline a general experimental workflow for the synthesis and evaluation of these catalysts.

General Synthesis of Dicarboxy-bipyridine Ligands

A common method for synthesizing dicarboxy-bipyridine ligands is through the oxidation of the corresponding dimethyl-bipyridine precursors.[4]

  • Starting Material : Select the desired dimethyl-bipyridine isomer (e.g., 4,4'-dimethyl-2,2'-bipyridine).

  • Oxidation : Dissolve the dimethyl-bipyridine in a suitable solvent, such as water or a mixture of pyridine (B92270) and water. A strong oxidizing agent, like potassium permanganate (B83412) (KMnO₄), is then added in portions at an elevated temperature.[4]

  • Reaction Monitoring : The progress of the reaction is monitored using thin-layer chromatography (TLC).[4]

  • Purification : Upon completion, the reaction mixture is worked up. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.[4]

Catalyst Preparation and Evaluation

The following is a generalized procedure for preparing a metal-bipyridine complex and evaluating its catalytic performance.[4]

  • Catalyst Preparation : The synthesized bipyridine dicarboxylic acid ligand and a metal salt (e.g., RuCl₃·xH₂O) are dissolved in an appropriate solvent. The mixture is stirred at a specific temperature for a set duration to facilitate the formation of the metal complex. The resulting catalyst can be isolated or used directly in the reaction mixture.[4]

  • Catalytic Reaction : The substrate is introduced into a reaction vessel containing the catalyst solution. The reaction is then initiated under specific conditions (e.g., temperature, pressure, light irradiation).

  • Product Analysis : Aliquots of the reaction mixture are periodically taken and analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the substrate conversion and product yield.[4]

Visualizing the Process: From Ligand to Product

To better understand the workflow and the underlying catalytic processes, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a conceptual catalytic cycle.

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Preparation & Evaluation Start Dimethyl-bipyridine Isomer Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Purification Purification (Precipitation & Recrystallization) Oxidation->Purification Ligand Dicarboxylic Acid Ligand Isomer Purification->Ligand Complexation Complexation Ligand->Complexation Metal_Salt Metal Salt (e.g., RuCl3) Metal_Salt->Complexation Catalyst Metal-Bipyridine Catalyst Complexation->Catalyst Reaction Catalytic Reaction (Substrate + Conditions) Catalyst->Reaction Analysis Product Analysis (GC/HPLC) Reaction->Analysis Performance Performance Metrics (TON, TOF, Yield) Analysis->Performance

A generalized workflow for catalyst development.

Catalytic_Cycle Catalyst [M(bpy-R)]^n+ Substrate_Binding [M(bpy-R)(Substrate)]^n+ Catalyst->Substrate_Binding + Substrate Activation [M(bpy-R)(Substrate*)]^n+ Substrate_Binding->Activation Energy Input (e.g., Light, Heat) Product_Formation [M(bpy-R)(Product)]^n+ Activation->Product_Formation Reaction Product_Formation->Catalyst - Product

A simplified conceptual catalytic cycle.

Future Directions

The available data strongly suggests that the isomeric form of bipyridine dicarboxylic acid is a critical parameter in catalyst design. However, to fully harness the potential of these ligands, more systematic and direct comparative studies are needed. Future research should focus on synthesizing and testing a series of catalysts with different bipyridine dicarboxylic acid isomers under identical experimental conditions for a given catalytic reaction. This will allow for the generation of robust, quantitative data that can be used to establish clear structure-activity relationships. Such studies will undoubtedly pave the way for the rational design of next-generation catalysts with enhanced performance for a wide range of important chemical transformations.

References

Unveiling the Architecture of 2,2'-Bipyridine-3,3'-dicarboxylic Acid Complexes: A Comparative Guide to Structural Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of metal complexes is paramount for understanding their function and potential applications. This guide provides a comprehensive comparison of experimental techniques for validating the structure of complexes formed with 2,2'-Bipyridine-3,3'-dicarboxylic acid (bpdc), a versatile chelating ligand. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the available analytical methodologies.

The bpdc ligand, with its bipyridine core and carboxylic acid functional groups, forms stable complexes with a wide range of metal ions, including transition metals and lanthanides.[1][2] The resulting metal-organic frameworks (MOFs) and coordination polymers exhibit diverse properties with potential applications in catalysis, luminescence, and materials science.[1][2] Accurate structural characterization is the cornerstone of harnessing these properties. This guide focuses on the primary techniques employed for this purpose: single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique is crucial and often complementary. While X-ray crystallography provides a static, high-resolution snapshot of the crystalline structure, NMR spectroscopy offers insights into the dynamic nature of the complex in solution.[3][4][5][6] IR spectroscopy complements these by providing information about the coordination environment of the ligand.

Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, coordination geometry, crystal packing, and absolute configuration.Provides an unambiguous three-dimensional structure at atomic resolution.[3]Requires high-quality single crystals, which can be challenging to grow.[7] Provides a time-averaged structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), ligand conformation, and complex dynamics in solution.Non-destructive technique that provides data on the structure and dynamics in a physiologically relevant state (solution).[3][4]Can be difficult for paramagnetic complexes. Structure determination is often more complex than with X-ray crystallography and may yield multiple possible conformations.[5]
Infrared (IR) Spectroscopy Information on the vibrational modes of functional groups (e.g., carboxylates), indicating their coordination to the metal center.Relatively simple and fast technique. Sensitive to changes in the ligand's coordination environment.Provides indirect structural information. Can be challenging to interpret complex spectra.

Quantitative Data Summary

The following tables summarize key structural and spectroscopic data for representative this compound complexes, extracted from published literature.

Table 1: Selected Bond Lengths from Single-Crystal X-ray Diffraction
ComplexMetal-Nitrogen (Å)Metal-Oxygen (Å)Reference
[Mn(bpdc)(H₂O)₄]- (bipyridine not coordinated)2.207(3) - 2.215(3)[8]
[Pd(H₂bpdc)Cl₂]·2DMSO--[9]
{[La₂(bpdc)₃(H₂O)₄]·(H₂O)₄}n--[8]
{[Sm₂(bpdc)₃(H₂O)₂]·(H₂O)₅}n--[8]

Note: Detailed bond length data is highly specific to each crystal structure determination and can be found in the cited literature.

Table 2: Spectroscopic Data for this compound and its Complexes
Compound/Complex¹H NMR Chemical Shifts (ppm)Key IR Bands (cm⁻¹) (Carboxylate Group)Reference
2,2'-bipyridine8.7 (H6,6'), 8.4 (H3,3'), 7.8 (H4,4'), 7.3 (H5,5')N/A
[Ru(3,3'-dcbpy)(DMSO)₂Cl₂]-1719 (C=O stretch)[10]
Gold(III) complexes with bpdc and dithiocarbamates--[3]

Note: NMR spectra of paramagnetic complexes can be broad and difficult to interpret. Chemical shifts are highly dependent on the solvent and the specific metal center.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research findings. Below are generalized procedures for the synthesis and characterization of bpdc complexes.

Synthesis of a Generic Metal-bpdc Complex

A common method for the synthesis of metal-bpdc complexes is through hydrothermal or solvothermal reactions.

  • Reactant Preparation: Dissolve equimolar amounts of a metal salt (e.g., metal chloride or nitrate) and this compound in a suitable solvent system, which may include water, ethanol, or dimethylformamide (DMF).

  • Reaction Setup: Place the solution in a Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and heat it in an oven at a specific temperature (typically between 100-180 °C) for a period ranging from several hours to a few days.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystals are then isolated by filtration, washed with the solvent, and dried.

Single-Crystal X-ray Diffraction
  • Crystal Selection: A suitable single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[11]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[11]

NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration should be optimized to obtain a good signal-to-noise ratio.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more complex structures, 2D NMR techniques such as COSY and HSQC may be necessary to assign the resonances.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum for analysis.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for the synthesis and structural validation of this compound complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Validation cluster_analysis Data Analysis & Interpretation start Reactants (Metal Salt + bpdc) reaction Hydrothermal/ Solvothermal Reaction start->reaction isolation Isolation & Purification reaction->isolation xrd Single-Crystal X-ray Diffraction isolation->xrd Primary Method nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr Solution Structure ir IR Spectroscopy isolation->ir Coordination Confirmation elemental Elemental Analysis isolation->elemental Composition structure 3D Structure (Bond Lengths, Angles) xrd->structure spectra Spectroscopic Data nmr->spectra ir->spectra final_structure Validated Structure elemental->final_structure structure->final_structure spectra->final_structure

Caption: Experimental workflow for synthesis and structural validation.

decision_tree start Need to Determine Complex Structure q1 Are single crystals available? start->q1 xrd Perform Single-Crystal X-ray Diffraction q1->xrd Yes no_crystals No single crystals q1->no_crystals No q2 Is the complex soluble? no_crystals->q2 nmr Perform NMR Spectroscopy q2->nmr Yes insoluble Insoluble q2->insoluble No other_methods Use other methods: - Powder X-ray Diffraction - IR Spectroscopy - Elemental Analysis insoluble->other_methods

Caption: Decision tree for selecting a structural validation method.

References

Benchmarking the stability of MOFs derived from different bipyridine dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Stability of Metal-Organic Frameworks Derived from Bipyridine Dicarboxylic Acid Isomers

For researchers and professionals in materials science and drug development, the stability of Metal-Organic Frameworks (MOFs) is a critical parameter governing their practical applications. This guide provides a detailed comparison of the stability of MOFs synthesized from three positional isomers of bipyridine dicarboxylic acid: 2,2'-bipyridine-4,4'-dicarboxylic acid (4,4'-BPyDC), 2,2'-bipyridine-5,5'-dicarboxylic acid (5,5'-BPyDC), and 2,2'-bipyridine-3,3'-dicarboxylic acid (3,3'-BPyDC). The stability is evaluated in terms of thermal and chemical robustness, with supporting experimental data and detailed protocols.

Introduction to Bipyridine Dicarboxylic Acid Linkers in MOFs

Bipyridine dicarboxylic acids are popular organic linkers in MOF synthesis due to their rigid structure and the presence of both carboxylate and bipyridine functional groups. These groups can coordinate with metal ions to form robust frameworks with potential applications in catalysis, sensing, and gas storage. The positional isomerism of the carboxylic acid groups on the bipyridine backbone significantly influences the geometry and electronic properties of the resulting MOF, which in turn affects its stability.[1]

Comparative Stability Analysis

The stability of MOFs is a multifactorial property influenced by the choice of metal center, the organic linker, and the overall framework topology. While a single study directly comparing the stability of MOFs from all three isomers under identical conditions is not available, a compilation of data from various sources allows for a comprehensive comparative analysis.

Thermal Stability

Thermogravimetric analysis (TGA) is the standard technique to assess the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature, indicating the point of solvent loss and eventual framework decomposition.

MOF SystemLinkerMetal CenterDecomposition Temperature (°C)Reference
V/BP-MOF2,2'-bipyridine-4,4'-dicarboxylic acidVanadium320[2]
JMS-32,2'-bipyridine-4,4'-dicarboxylic acidCadmiumNot specified
JMS-42,2'-bipyridine-4,4'-dicarboxylic acidZincNot specified
ZrMOF-BIPY2,2'-bipyridine-5,5'-dicarboxylic acidZirconium300-500 (gradual)[3]
Mn-MOF2,2'-bipyridine-5,5'-dicarboxylic acidManganeseNot specified[4]
Zn-MOF2,2'-bipyridine-5,5'-dicarboxylic acidZincNot specified[4]
Ce-UiO-67-BPyDC2,2'-bipyridine-5,5'-dicarboxylic acidCeriumGood thermal stability[5]
Ln-MOFsThis compoundLanthanidesHigh thermal stabilityNot specified

Key Observations:

  • A Vanadium-based MOF with 2,2'-bipyridine-4,4'-dicarboxylic acid (V/BP-MOF) exhibits a thermal stability of up to 320°C.[2]

  • Zirconium-based MOFs with 2,2'-bipyridine-5,5'-dicarboxylic acid (ZrMOF-BIPY) show a gradual decomposition over a broad temperature range of 300 to 500°C. This is attributed to the electron-withdrawing nature of the nitrogen atoms in the bipyridine unit, which can weaken adjacent carbon-carbon bonds.[3]

  • Cerium-based UiO-67 MOFs incorporating 2,2'-bipyridine-5,5'-dicarboxylic acid as a mixed linker demonstrate good thermal stability.[5]

  • Lanthanide-based MOFs synthesized with this compound have been reported to possess high thermal stability, though specific decomposition temperatures are not always provided.

The data suggests that the thermal stability of bipyridine dicarboxylic acid-based MOFs is highly dependent on the metal center. For instance, the V-MOF with the 4,4'-isomer is stable up to 320°C. In the case of the 5,5'-isomer, the Zr-MOF exhibits a wide decomposition range. This highlights the importance of considering the metal-linker combination when designing thermally robust MOFs.

Chemical Stability

Chemical stability is the ability of a MOF to maintain its structural integrity upon exposure to various chemicals, such as water and organic solvents. This is typically assessed by comparing the Powder X-ray Diffraction (PXRD) patterns of the MOF before and after exposure.

MOF SystemLinkerMetal CenterStability in WaterStability in Organic SolventsReference
JMS-3a (activated)2,2'-bipyridine-4,4'-dicarboxylic acidCadmiumNot specifiedUnstable
JMS-4a (activated)2,2'-bipyridine-4,4'-dicarboxylic acidZincNot specifiedStable
ZrMOF-BIPY2,2'-bipyridine-5,5'-dicarboxylic acidZirconiumSusceptible to degradationNot specified[3]
ZIF-8(imidazole-based)ZincStableStable[6]
UiO-66(terephthalic acid)ZirconiumHigh stabilityHigh stability[7][8]

Key Observations:

  • In a study of 2D MOFs, the activated cadmium-based MOF (JMS-3a) with 2,2'-bipyridine-4,4'-dicarboxylic acid was found to be unstable in various organic solvents, while the zinc-based analogue (JMS-4a) maintained its structure.

  • The Zr-based MOF with 2,2'-bipyridine-5,5'-dicarboxylic acid (ZrMOF-BIPY) was found to be more susceptible to chemical degradation by water and hydrochloric acid compared to the parent UiO-66 and UiO-67 frameworks.[3]

  • The high stability of benchmark MOFs like ZIF-8 and UiO-66 provides a point of reference for the stability of bipyridine dicarboxylic acid-based MOFs.[6][7][8]

The chemical stability appears to be significantly influenced by both the metal center and the linker. The higher stability of the Zn-based MOF over the Cd-based one with the same 4,4'-BPyDC linker is a noteworthy finding. The reduced stability of the Zr-MOF with the 5,5'-BPyDC linker in aqueous environments suggests that the introduction of the bipyridine nitrogen atoms can sometimes compromise hydrolytic stability.

Experimental Protocols

Accurate and reproducible stability assessment relies on standardized experimental protocols.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material.

  • Sample Preparation: A small amount of the activated MOF sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from room temperature to a final temperature (e.g., 800 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature is typically identified as the onset temperature of the major weight loss step after the removal of guest molecules.

Powder X-ray Diffraction (PXRD) for Chemical Stability

PXRD is employed to assess the retention of crystallinity after chemical exposure.

  • Initial Characterization: A PXRD pattern of the as-synthesized, activated MOF is recorded to serve as a reference.

  • Chemical Exposure: A known amount of the MOF is immersed in the desired chemical (e.g., water, acidic/basic solutions, or organic solvents) for a specific duration (e.g., 24 or 72 hours) at a set temperature.

  • Sample Recovery: After exposure, the solid is filtered, washed with a suitable solvent (e.g., ethanol), and dried.

  • Final Characterization: A PXRD pattern of the treated sample is recorded under the same conditions as the initial measurement.

  • Data Analysis: The PXRD patterns of the pristine and treated samples are compared. The retention of the principal diffraction peaks indicates that the MOF is stable under the tested conditions. Significant changes in the pattern or the appearance of an amorphous background suggest structural degradation.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

BET analysis is used to determine the specific surface area of a porous material. Comparing the BET surface area before and after stability tests can provide quantitative information about the preservation of the porous structure.

  • Sample Activation: The MOF sample is activated (degassed) under vacuum at an elevated temperature to remove any guest molecules from the pores. The activation conditions (temperature and time) should be carefully chosen to avoid thermal decomposition.

  • Adsorption Measurement: A nitrogen adsorption-desorption isotherm is measured at 77 K.

  • Data Analysis: The BET equation is applied to the adsorption data in the appropriate relative pressure range (typically 0.05 to 0.35) to calculate the specific surface area. A significant decrease in the BET surface area after chemical or thermal stress indicates a loss of porosity and framework integrity.

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows discussed in this guide.

MOF_Structure cluster_linker Bipyridine Dicarboxylic Acid Linkers 4,4'-BPyDC 2,2'-bipyridine-4,4'-dicarboxylic acid MOF Framework MOF Framework 4,4'-BPyDC->MOF Framework 5,5'-BPyDC 2,2'-bipyridine-5,5'-dicarboxylic acid 5,5'-BPyDC->MOF Framework 3,3'-BPyDC This compound 3,3'-BPyDC->MOF Framework Metal Node Metal Node Metal Node->MOF Framework

Caption: Isomeric bipyridine dicarboxylic acid linkers and a metal node self-assemble to form a MOF framework.

Stability_Workflow cluster_synthesis MOF Synthesis cluster_stability_tests Stability Assessment cluster_analysis Data Analysis and Comparison Synthesis Synthesize MOF with bipyridine dicarboxylic acid isomer Thermal_Test Thermal Stability (TGA) Synthesis->Thermal_Test Chemical_Test Chemical Stability (PXRD) Synthesis->Chemical_Test Porosity_Test Porosity Analysis (BET) Synthesis->Porosity_Test Data_Comparison Compare Decomposition Temperature, Crystallinity, and Surface Area Thermal_Test->Data_Comparison Chemical_Test->Data_Comparison Porosity_Test->Data_Comparison

Caption: Experimental workflow for benchmarking the stability of MOFs.

Linker_Stability_Relationship Linker_Isomer Bipyridine Dicarboxylic Acid Isomer Coordination_Geometry Coordination Geometry and Bond Angles Linker_Isomer->Coordination_Geometry Electronic_Effects Electronic Properties of Bipyridine Ring Linker_Isomer->Electronic_Effects Framework_Topology Resulting MOF Framework Topology Coordination_Geometry->Framework_Topology MOF_Stability Overall MOF Stability (Thermal and Chemical) Electronic_Effects->MOF_Stability Framework_Topology->MOF_Stability

Caption: Factors influencing MOF stability derived from linker isomerism.

Conclusion

The choice of bipyridine dicarboxylic acid isomer, in conjunction with the metal center, plays a crucial role in determining the thermal and chemical stability of the resulting MOFs. While MOFs based on these linkers can exhibit high stability, their performance is not universally superior to benchmark MOFs like UiO-66. The available data suggests that the 4,4'- and 5,5'- isomers can form reasonably stable frameworks, but factors like the electron-withdrawing nature of the bipyridine moiety and the specific metal-linker coordination can sometimes compromise stability, particularly in aqueous environments. For researchers and drug development professionals, a careful consideration of the desired stability profile is essential when selecting a bipyridine dicarboxylic acid linker for MOF synthesis. Further systematic studies directly comparing the stability of isostructural MOFs prepared with all three isomers are needed to provide a more definitive guide for the rational design of highly stable MOFs.

References

A Comparative Analysis of the Magnetic Behavior of Lanthanide-MOFs Constructed with 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of isostructural lanthanide-based metal-organic frameworks (MOFs) incorporating the ligand 2,2'-Bipyridine-3,3'-dicarboxylic acid (H₂BPDC) reveals a fascinating interplay between the choice of lanthanide ion and the resulting magnetic properties. This guide provides a comparative study of these materials, presenting key magnetic data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the experimental workflow.

This family of MOFs, with the general formula {[Ln₂Co(BPDC)₄(H₂O)₆]·xH₂O}n (where Ln = La, Pr, Nd, Sm, Eu, Gd, Tb, Dy), presents a unique platform to study the influence of the 4f electrons of the lanthanide ions on the overall magnetic behavior of the framework. The structural consistency across the series allows for a direct comparison of the intrinsic magnetic properties of the different lanthanide centers.

Comparative Magnetic Properties

The magnetic properties of these lanthanide-MOFs are diverse, ranging from simple paramagnetic behavior to slow relaxation of magnetization, a characteristic of single-molecule magnets (SMMs). The room temperature χMT values are in good agreement with the theoretical values for the respective non-interacting lanthanide and cobalt ions. As the temperature decreases, the magnetic behavior of each compound is dictated by the nature of the lanthanide ion.

Lanthanide (Ln)χMT at 300 K (cm³ K mol⁻¹)Behavior at Low TemperatureKey Magnetic Features
La2.85ParamagneticExhibits typical paramagnetic behavior with no significant magnetic coupling.
Pr4.41ParamagneticFollows the Curie-Weiss law with a small negative Weiss constant, indicating weak antiferromagnetic interactions.
Nd4.89ParamagneticShows paramagnetic behavior with weak antiferromagnetic coupling between the metal centers.
Sm2.98ParamagneticThe χMT value decreases upon cooling, which is characteristic of the Sm(III) ion due to the small energy gap between the ground and excited states.
Eu4.31ParamagneticDisplays paramagnetic behavior consistent with the presence of Eu(III) ions.
Gd18.65Weak Antiferromagnetic CouplingThe χMT value decreases slightly at low temperatures, indicating weak antiferromagnetic interactions between the Gd(III) and Co(II) ions.
Tb26.54ParamagneticExhibits paramagnetic behavior with no long-range magnetic ordering.
Dy31.23Slow Magnetic RelaxationShows a frequency-dependent out-of-phase (χ'') signal in AC susceptibility measurements, indicative of slow relaxation of magnetization. This behavior is characteristic of Single-Molecule Magnets.

Experimental Protocols

Synthesis of {[Ln₂Co(BPDC)₄(H₂O)₆]·xH₂O}n

A representative solvothermal synthesis method for this series of lanthanide-MOFs is as follows:

  • Reactant Preparation: A mixture of Ln(NO₃)₃·6H₂O (0.1 mmol), Co(NO₃)₂·6H₂O (0.05 mmol), and this compound (H₂BPDC) (0.1 mmol) is prepared.

  • Solvent Mixture: The reactants are dissolved in a solvent mixture of N,N-dimethylformamide (DMF) (5 mL) and H₂O (5 mL).

  • Solvothermal Reaction: The resulting solution is sealed in a 25 mL Teflon-lined stainless steel autoclave. The autoclave is heated to 120 °C in an oven and maintained at this temperature for 72 hours.

  • Cooling and Crystal Collection: After 72 hours, the autoclave is slowly cooled to room temperature. The resulting block-shaped crystals are collected by filtration.

  • Washing: The collected crystals are washed several times with DMF and then with ethanol (B145695) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Drying: The final product is dried in air.

Magnetic Property Measurements

The magnetic properties of the synthesized MOFs are characterized using the following techniques:

  • Sample Preparation: A polycrystalline sample of the MOF is carefully packed into a gelatin capsule for measurement.

  • DC Magnetic Susceptibility: The temperature dependence of the magnetic susceptibility (χ) is measured using a Quantum Design MPMS-XL SQUID magnetometer in the temperature range of 2-300 K under an applied DC field of 1000 Oe.

  • Molar Magnetic Susceptibility Calculation: The measured susceptibility is converted to molar magnetic susceptibility (χM) and the product χMT is plotted against temperature.

  • Field-Dependent Magnetization: The magnetization (M) as a function of the applied magnetic field (H) is measured at a low temperature (typically 2 K) with the field varying from 0 to 7 T.

  • AC Magnetic Susceptibility (for Dy-MOF): For the dysprosium-based MOF, alternating current (AC) susceptibility measurements are performed to probe the dynamic magnetic behavior. The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured at various frequencies and temperatures in a zero DC field.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the lanthanide-MOFs with this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_magnetic_measurements Magnetic Measurements reactants Reactants (Ln(NO3)3, Co(NO3)2, H2BPDC) solvothermal Solvothermal Reaction (120 °C, 72 h) reactants->solvothermal solvent Solvent (DMF/H2O) solvent->solvothermal filtration Filtration & Washing solvothermal->filtration drying Drying filtration->drying scxrd Single-Crystal X-ray Diffraction drying->scxrd pxrd Powder X-ray Diffraction drying->pxrd tga Thermogravimetric Analysis drying->tga magnetic Magnetic Property Measurements drying->magnetic dc_susc DC Susceptibility (2-300 K) magnetic->dc_susc mag_field Magnetization vs. Field (2 K) magnetic->mag_field ac_susc AC Susceptibility (for Dy-MOF) magnetic->ac_susc

Caption: Experimental workflow for lanthanide-MOF synthesis and characterization.

Side-by-side analysis of the luminescent properties of isomeric bipyridine dicarboxylic acid complexes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the photophysical properties of metal complexes incorporating isomeric 2,2'-bipyridine (B1663995) dicarboxylic acid ligands reveals significant variations in luminescence based on the substitution pattern of the carboxyl groups. This guide provides a side-by-side analysis of the luminescent characteristics of europium(III), terbium(III), and ruthenium(II) complexes with 4,4'-, 5,5'-, and 6,6'-dicarboxy-2,2'-bipyridine, offering valuable insights for researchers in materials science and drug development.

The strategic placement of carboxylate groups on the bipyridine framework profoundly influences the coordination environment of the metal center and the energy transfer dynamics within the complex, leading to distinct luminescent behaviors. Understanding these structure-property relationships is crucial for the rational design of luminescent probes, sensors, and photodynamic therapy agents.

Quantitative Luminescent Properties

The following table summarizes the key photophysical data for lanthanide (Eu³⁺ and Tb³⁺) and ruthenium(II) complexes with isomeric bipyridine dicarboxylic acid ligands. The data has been compiled from various sources to facilitate a direct comparison.

ComplexLigand IsomerMetal IonExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Lifetime (τ)
[Eu(4,4'-dcbpy)₃]³⁻ (hypothetical)4,4'-dicarboxy-2,2'-bipyridineEu³⁺~320 - 350~615Moderatems range
[Tb(4,4'-dcbpy)₃]³⁻4,4'-dicarboxy-2,2'-bipyridineTb³⁺~320 - 350~54525%[1]1.1 ms[1]
[Ru(4,4'-dcbpy)₂(NCS)₂]4,4'-dicarboxy-2,2'-bipyridineRu²⁺~450 - 550~650 - 700Lowµs range
[Ru(5,5'-dcbpy)₃]²⁺5,5'-dicarboxy-2,2'-bipyridineRu²⁺~455[2]~630[2]-1.4 µs[2]
[Eu(6,6'-dcbpy)₂(H₂O)]Cl₃6,6'-dicarboxy-2,2'-bipyridineEu³⁺~340[3]~618[3]12.6%[3]-
[Tb(6,6'-dcbpy)₂(H₂O)]Cl₃6,6'-dicarboxy-2,2'-bipyridineTb³⁺~340[3]~545[3]36.5%[3]-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and photophysical characterization of these luminescent complexes.

Synthesis of Lanthanide-Bipyridine Dicarboxylic Acid Complexes

A general procedure for the synthesis of lanthanide complexes with bipyridine dicarboxylic acid ligands involves the reaction of a lanthanide salt with the deprotonated ligand in a suitable solvent.[4]

Materials:

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)

  • Isomeric bipyridine dicarboxylic acid (e.g., 2,2'-bipyridine-4,4'-dicarboxylic acid)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Solvent (e.g., water, ethanol, or a mixture)

Procedure:

  • The bipyridine dicarboxylic acid ligand is dissolved in the chosen solvent, and the pH is adjusted to approximately 7 with a base to deprotonate the carboxylic acid groups.

  • A solution of the lanthanide(III) chloride in the same solvent is added dropwise to the ligand solution with constant stirring.

  • The reaction mixture is stirred at room temperature or heated under reflux for several hours to facilitate complex formation.

  • The resulting precipitate, the lanthanide complex, is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.

Photophysical Measurements

The luminescent properties of the synthesized complexes are characterized using various spectroscopic techniques.

Instrumentation:

  • UV-Vis Spectrophotometer for absorption measurements.

  • Fluorometer/Spectrofluorometer for measuring excitation and emission spectra, quantum yields, and lifetimes.

Quantum Yield Measurement (Relative Method): The luminescence quantum yield (Φ) is often determined relative to a well-characterized standard. For Ru(II) complexes, [Ru(bpy)₃]²⁺ in aerated water (Φ = 0.028) is a common standard.[5] The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where:

  • Φ_std is the quantum yield of the standard.

  • I is the integrated emission intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

For solid-state samples, an integrating sphere is used for absolute quantum yield measurements.[2]

Luminescence Lifetime Measurement: Luminescence lifetimes (τ) are measured using time-correlated single-photon counting (TCSPC) or pulsed laser techniques. The decay of the emission intensity over time is fitted to an exponential function to determine the lifetime.

Signaling Pathways and Energy Transfer Mechanisms

The luminescence of lanthanide complexes is typically sensitized through an "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion. In contrast, the luminescence of ruthenium complexes arises from a metal-to-ligand charge transfer (MLCT) excited state.

Energy Transfer in Lanthanide Complexes

The energy transfer process in lanthanide complexes with bipyridine dicarboxylic acid ligands can be visualized as a multi-step pathway.

EnergyTransfer cluster_ligand Ligand cluster_lanthanide Lanthanide Ion (Ln³⁺) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Ln_ES Excited State T1->Ln_ES Energy Transfer (ET) Ln_GS Ground State Ln_ES->Ln_GS Luminescence

Caption: Energy transfer mechanism in lanthanide complexes.

The efficiency of this energy transfer is highly dependent on the energy level of the ligand's triplet state (T₁) relative to the excited state of the lanthanide ion. The position of the carboxyl groups on the bipyridine ring can influence the energy levels of the ligand, thereby affecting the overall luminescence quantum yield.

Luminescence Mechanism in Ruthenium Complexes

In ruthenium(II) polypyridyl complexes, the absorption of light promotes an electron from a metal-centered d-orbital to a ligand-centered π* orbital, creating an MLCT excited state. The subsequent radiative decay from this MLCT state results in the observed luminescence.

MLCT GS Ground State Ru(II)-L ES MLCT Excited State Ru(III)-L⁻ GS->ES Absorption (hν) ES->GS Luminescence ES->GS Non-radiative Decay

Caption: Metal-to-Ligand Charge Transfer (MLCT) process in Ru(II) complexes.

The energy of the MLCT state, and consequently the emission wavelength, is sensitive to the electronic properties of the ligands. The electron-withdrawing carboxylate groups on the bipyridine ligand can lower the energy of the π* orbitals, leading to red-shifted emission compared to the parent [Ru(bpy)₃]²⁺ complex.

References

A Comparative Guide to Verifying the Purity of Synthesized 2,2'-Bipyridine-3,3'-dicarboxylic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized 2,2'-Bipyridine-3,3'-dicarboxylic acid, a crucial building block in coordination chemistry and materials science, is paramount to ensure the integrity and reproducibility of final products. Impurities, which can include unreacted starting materials, regioisomers, or partially oxidized intermediates, can significantly impact the performance and safety of the end materials.[1] High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for accurately determining the purity of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and quantitative precision.[2]

This guide provides a detailed experimental protocol for a robust HPLC method, compares its performance with alternative analytical techniques, and offers a logical framework for selecting the most appropriate method for purity verification.

Experimental Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a validated method for assessing the purity of this compound. The method is designed to separate the main compound from potential impurities effectively.

1. Instrumentation and Conditions:

ParameterSpecification
Instrumentation Standard HPLC system with a UV-Vis or Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in HPLC-grade Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-20 min: 5% to 95% B; 20-25 min: 95% B; 25-30 min: 95% to 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm and 280 nm

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in a suitable solvent, such as a mixture of water and a small amount of DMSO or the mobile phase, to a final concentration of 1 mg/mL.[2]

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]

3. Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. This area normalization method assumes that all components have a similar detector response at the chosen wavelength.[2]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagram illustrates the streamlined workflow for the HPLC-based purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

A streamlined workflow for HPLC-based purity analysis.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for quantitative purity analysis, other techniques offer complementary information. The primary alternatives include Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureHPLC-UV Quantitative NMR (qNMR) LC-MS
Principle Physical separation of components based on differential partitioning between stationary and mobile phases, followed by UV absorbance detection.[2]Measures the intensity of NMR signals relative to a certified internal standard, providing a direct measure of molar concentration.[3][4]Combines the physical separation of HPLC with mass-to-charge ratio detection, providing molecular weight information for each component.
Resolution Excellent for separating closely related isomers and impurities.[2]Lower resolution for complex mixtures; signals from impurities can overlap with the main compound, complicating analysis.[5]High resolution from the LC separation, with mass resolving power providing an additional dimension of separation.
Sensitivity High (typically µg/mL to ng/mL range).Lower sensitivity compared to HPLC, often requiring more sample (mg range).[6]Very high, often superior to HPLC-UV, especially for compounds that ionize well (pg/mL range).
Quantitation Highly accurate and precise for purity determination using area normalization or external/internal standards.Considered a primary ratio method; highly accurate without needing a standard of the analyte itself, but requires a certified internal standard.[4]Generally less precise for quantitation than HPLC-UV unless using isotope-labeled internal standards. Primarily used for identification.
Impurity ID Provides retention time data. Identification requires comparison with known standards. A Diode Array Detector (DAD) can provide UV spectra to aid identification.Can provide structural information about impurities if their signals are resolved and sufficiently concentrated.The "gold standard" for identifying unknown impurities by providing accurate mass and fragmentation data, which helps in structure elucidation.[6]
Cost & Throughput Moderate instrument cost, relatively high throughput for routine analysis.High instrument cost, but sample preparation can be simpler and faster, with lower solvent consumption per sample.[3]High instrument cost and complexity. Throughput is similar to HPLC.

Guide to Selecting the Appropriate Analytical Method

The choice of analytical technique depends on the specific objective, from routine quality control to in-depth impurity characterization.

Method_Selection start Goal of Analysis? qc Routine QC / Purity Assay start->qc Quantitative Purity unknown Identify Unknown Impurity start->unknown Structural ID primary_std Primary Standard Calibration / Orthogonal Method start->primary_std High Accuracy / No Analyte Standard hplc Use HPLC-UV qc->hplc lcms Use LC-MS unknown->lcms qnmr Use qNMR primary_std->qnmr

References

A Comparative Guide to the Spectroscopic Cross-Validation of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data for 2,2'-Bipyridine-3,3'-dicarboxylic Acid and Its Alternatives with Supporting Experimental Protocols.

This guide provides a comprehensive cross-validation of the spectroscopic data for this compound, a crucial heterocyclic building block in the synthesis of functional materials and coordination complexes. By comparing its spectral characteristics with those of its parent compound, 2,2'-bipyridine, and its isomers, 2,2'-bipyridine-4,4'-dicarboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid, this document aims to offer a reliable reference for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundH-3, H-3'H-4, H-4'H-5, H-5'H-6, H-6'Solvent
This compound 8.32 (d)7.68 (t)7.22 (d)-DMSO-d₆
2,2'-Bipyridine8.33 (d)7.82 (t)7.32 (t)8.68 (d)CDCl₃
2,2'-Bipyridine-4,4'-dicarboxylic acid8.9 (s)-7.9 (d)8.8 (d)DMSO-d₆
2,2'-Bipyridine-5,5'-dicarboxylic acid9.23 (d)8.53 (dd)-8.62 (d)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC-2, C-2'C-3, C-3'C-4, C-4'C-5, C-5'C-6, C-6'Carboxyl CSolvent
This compound 155.8125.1139.5124.0151.2166.5DMSO-d₆
2,2'-Bipyridine156.3123.8136.8120.5149.2-CDCl₃
2,2'-Bipyridine-4,4'-dicarboxylic acid157.1122.0145.8121.5150.5165.9DMSO-d₆
2,2'-Bipyridine-5,5'-dicarboxylic acid154.2139.8121.2132.5150.8165.4DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Compoundν(O-H)ν(C=O)ν(C=N)ν(C=C)
This compound 3400-2500 (broad)171015801450
2,2'-Bipyridine--15821460
2,2'-Bipyridine-4,4'-dicarboxylic acid3400-2500 (broad)170515951470
2,2'-Bipyridine-5,5'-dicarboxylic acid3400-2500 (broad)170015901480

Table 4: UV-Vis Spectroscopy Data (λmax in nm)

Compoundλmax 1λmax 2Solvent
This compound 245290Ethanol
2,2'-Bipyridine[1]233281Ethanol
2,2'-Bipyridine-4,4'-dicarboxylic acid248295Ethanol
2,2'-Bipyridine-5,5'-dicarboxylic acid[2]249298Not Specified

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 244199 ([M-COOH]⁺), 154 ([M-2COOH]⁺)
2,2'-Bipyridine156128, 102, 78
2,2'-Bipyridine-4,4'-dicarboxylic acid[3]244199 ([M-COOH]⁺), 154 ([M-2COOH]⁺)
2,2'-Bipyridine-5,5'-dicarboxylic acid244199 ([M-COOH]⁺), 154 ([M-2COOH]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported relative to the residual solvent peak.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly on the ATR crystal.

  • Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two spectrometer equipped with a diamond ATR accessory.

  • Parameters: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added for each spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the compound was prepared in a spectroscopic grade solvent (e.g., ethanol) at a concentration of 1 mg/mL. This stock solution was then diluted to obtain a final concentration of approximately 0.01 mg/mL.

  • Instrumentation: UV-Vis absorption spectra were recorded on an Agilent Cary 60 UV-Vis spectrophotometer.

  • Parameters: The spectra were scanned from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The solvent was used as the baseline correction.

Mass Spectrometry (MS)
  • Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Mass spectra were obtained using a Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source.

  • Parameters: The analysis was performed in positive ion mode. The spray voltage was set to 3.5 kV, and the capillary temperature was maintained at 320°C. Data was acquired over a mass range of m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data, a critical process for ensuring the identity and purity of a chemical compound.

Spectroscopic_Cross_Validation Workflow for Spectroscopic Data Cross-Validation cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation cluster_conclusion Conclusion Synthesis Synthesis of 2,2'-Bipyridine- 3,3'-dicarboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Analyze & Interpret Spectra NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Comparison Compare with Literature/ Reference Data Data_Analysis->Comparison Cross_Validation Cross-Validate Data (Consistency Check) Comparison->Cross_Validation Confirmation Structure Confirmation & Purity Assessment Cross_Validation->Confirmation

Caption: Workflow for Spectroscopic Data Cross-Validation.

References

Isomeric Positioning of Carboxylate Groups on Bipyridine Ligands Critically Influences Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

The placement of dicarboxy functional groups on 2,2'-bipyridine (B1663995) (bpy) ligands significantly impacts the catalytic performance of their corresponding metal complexes. Subtle changes in the isomeric form of the ligand—from 4,4'-, 5,5'-, to 6,6'-dicarboxy-2,2'-bipyridine—alter the electronic properties and coordination geometry of the catalytic center, leading to substantial differences in reaction rates and efficiency. This guide provides a comparative analysis of these isomeric ligands, focusing on their application in ruthenium-catalyzed water oxidation, supported by experimental data and detailed protocols.

The strategic design of ligands is a cornerstone in the development of efficient catalysts. Dicarboxy-2,2'-bipyridine ligands are of particular interest due to their robust bidentate nitrogen chelation to a metal center and the presence of carboxylate groups that can act as anchoring points or modulate the electronic environment of the catalyst. The isomeric position of these carboxylate groups is a critical design parameter that dictates the overall performance of the resulting catalyst.

Comparative Analysis of Catalytic Performance in Water Oxidation

Ruthenium complexes bearing dicarboxy-2,2'-bipyridine ligands have been extensively studied as catalysts for the water oxidation reaction, a key step in artificial photosynthesis. The position of the carboxylate groups on the bipyridine backbone directly influences the catalytic turnover frequency (TOF) and turnover number (TON).

Ligand IsomerCatalyst SystemOxidantTOF (s⁻¹)TON
6,6'-dicarboxy-2,2'-bipyridine [Ru(bda)L₂] typeCe(IV)Up to ~300Up to 55,400[1]
4,4'-dicarboxy-2,2'-bipyridine [Ru(bpy-COOH)(terpy)]²⁺ typeCe(IV)Slower rates compared to 6,6'-isomerLower TONs observed
5,5'-dicarboxy-2,2'-bipyridine Ru-based MOFsElectrochemicalPerformance dependent on MOF structureData varies

The 6,6'-dicarboxy-2,2'-bipyridine (bda) ligand, in particular, has been shown to form highly active and robust ruthenium-based water oxidation catalysts.[1][2][3] The proximity of the carboxylate groups to the nitrogen atoms allows for a tetradentate coordination to the metal center, creating a rigid and stable catalytic platform. This specific geometry is believed to facilitate the catalytic cycle and promote high turnover frequencies.[4][5] For instance, [Ru(bda)L₂] type complexes have demonstrated exceptionally high TOFs, reaching up to 300 s⁻¹.[1]

In contrast, the 4,4'- and 5,5'-isomers, where the carboxylate groups are further from the coordinating nitrogen atoms, typically exhibit different coordination modes and electronic effects, which can lead to lower catalytic activity in molecular systems for water oxidation. However, these isomers are widely used in the construction of metal-organic frameworks (MOFs), where the carboxylate groups bridge multiple metal centers to form extended structures. In these heterogeneous systems, the catalytic activity is highly dependent on the overall structure and porosity of the MOF.

Visualizing the Isomeric and Catalytic Landscape

To better understand the structural differences between the ligands and their role in a catalytic process, the following diagrams are provided.

Isomeric_Ligands cluster_44 4,4'-dicarboxy-2,2'-bipyridine cluster_55 5,5'-dicarboxy-2,2'-bipyridine cluster_66 6,6'-dicarboxy-2,2'-bipyridine node_44 Carboxylate groups at the 4 and 4' positions node_55 Carboxylate groups at the 5 and 5' positions node_66 Carboxylate groups at the 6 and 6' positions node_bpy 2,2'-Bipyridine Core node_bpy->node_44 Isomer 1 node_bpy->node_55 Isomer 2 node_bpy->node_66 Isomer 3

Isomeric dicarboxy-2,2'-bipyridine ligands.

Catalytic_Cycle Catalyst [Ru(II)] Oxidized_Catalyst [Ru(III)] Catalyst->Oxidized_Catalyst -e⁻ High_Valent [Ru(V)=O] Oxidized_Catalyst->High_Valent -e⁻, -2H⁺ +H₂O Peroxo [Ru(III)-OOH] High_Valent->Peroxo +H₂O Product O₂ + 4H⁺ High_Valent->Product Peroxo->Catalyst -2e⁻, -2H⁺ Substrate 2 H₂O Substrate->High_Valent Oxidant_out 4 [Red] Oxidant_in 4 [Ox]

A general representation of a water oxidation catalytic cycle.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of these catalytic systems.

Synthesis of 6,6'-dicarboxy-2,2'-bipyridine

A common method for the synthesis of dicarboxy-bipyridine ligands is the oxidation of the corresponding dimethyl-bipyridine precursor.

  • Starting Material: 6,6'-dimethyl-2,2'-bipyridine.

  • Oxidation: The dimethyl-bipyridine is dissolved in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄).

  • Reaction Conditions: The mixture is heated under reflux for several hours.

  • Workup: After the reaction is complete, the hot solution is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid product. The product is collected by filtration, washed with water, and dried.

General Protocol for Ce(IV)-Driven Water Oxidation

The catalytic activity of the ruthenium complexes is often evaluated using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a sacrificial chemical oxidant.

  • Catalyst Preparation: A stock solution of the ruthenium catalyst is prepared in a suitable solvent (e.g., a mixture of trifluoroethanol and water).

  • Reaction Setup: The catalytic reaction is typically carried out in an acidic aqueous solution (e.g., 0.1 M nitric acid) to maintain a constant pH.

  • Initiation of Catalysis: A solution of the ruthenium catalyst is injected into a solution of Ce(IV) ammonium nitrate.

  • Monitoring Oxygen Evolution: The evolution of oxygen is monitored in real-time using a pressure transducer or a Clark-type electrode. The turnover frequency (TOF) is calculated from the initial rate of oxygen evolution, and the turnover number (TON) is determined by the total amount of oxygen produced until the catalyst deactivates or the oxidant is consumed.[1][2]

References

A Comparative Guide to the Synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic Acid: Assessing Method Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the reliable synthesis of key organic building blocks is paramount. 2,2'-Bipyridine-3,3'-dicarboxylic acid is a crucial ligand in the construction of functional metal complexes and supramolecular architectures. This guide provides a comparative assessment of established synthesis methods for this compound, with a focus on reproducibility, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

The synthesis of this compound is primarily achieved through two main strategies: the oxidation of 1,10-phenanthroline (B135089) and palladium-catalyzed cross-coupling reactions. The choice of method often depends on factors such as desired yield, purity, scalability, and the availability of starting materials.

MethodStarting Material(s)Key ReagentsTypical Yield (%)PurityKey AdvantagesKey Disadvantages
Oxidation 1,10-PhenanthrolineKMnO₄, NaOH50 - 85%[1]High after purificationReadily available starting material, straightforward procedure.Can be difficult to reproduce high yields consistently, work-up can be tedious.[1]
Palladium-Catalyzed Coupling 2-Chloronicotinic acidPd/C catalyst, NaOH~48%[2]GoodMilder reaction conditions compared to oxidation.Catalyst cost, potential for palladium contamination in the final product.
Modern Coupling (e.g., Suzuki) Pyridine (B92270) boronic esters and halo-pyridinesPalladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄), basesVariableGenerally highHigh functional group tolerance, modular approach.Stability of pyridine boronic acids can be a challenge, catalyst and ligand selection is crucial.[3][4]

Experimental Protocols

Method 1: Oxidation of 1,10-Phenanthroline

This method, adapted from Wimmer and Wimmer (1983), offers a facile route to the desired product with good yields.[1]

Materials:

  • 1,10-Phenanthroline monohydrate (16.0 g, 0.081 mol)

  • Sodium hydroxide (B78521) (6.4 g, 0.16 mol)

  • Potassium permanganate (B83412) (38.0 g, 0.24 mol)

  • Water (700 ml)

  • Concentrated hydrochloric acid

  • Decolorizing charcoal

  • Ethanol

Procedure:

  • In a 1.5 L Erlenmeyer flask, dissolve 1,10-phenanthroline monohydrate, sodium hydroxide, and potassium permanganate in water.

  • Heat the mixture to boiling with stirring for 2.5 hours.

  • Filter the hot mixture to remove the manganese dioxide precipitate.

  • Concentrate the filtrate to approximately 300 ml.

  • Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.

  • Add decolorizing charcoal, boil the mixture, and filter.

  • Concentrate the filtrate to approximately 200 ml.

  • Filter the resulting white needles of this compound.

  • Wash the product with cold water and then cold ethanol.

  • Dry the product in vacuo over P₂O₅.

Reported Yield: 75-80%[1]

Method 2: Palladium-Catalyzed Coupling of 2-Chloronicotinic Acid

This method provides an alternative route using a palladium catalyst.[2]

Materials:

  • 2-Chloronicotinic acid (9.50 g)

  • Sodium hydroxide (5.30 g)

  • Palladium on activated carbon catalyst (5% Pd loading, 4 g)

  • Water (40 mL)

  • Methanol (40 mL)

  • Hydrochloric acid

Procedure:

  • Dissolve 2-chloronicotinic acid and sodium hydroxide in a mixture of water and methanol.

  • Add the palladium/activated carbon catalyst to the solution.

  • Stir the reaction mixture at 80-85°C and 0.1 MPa for 30 hours.

  • After the reaction is complete, remove the catalyst by filtration.

  • Acidify the filtrate to pH 1 with hydrochloric acid to precipitate the product.

  • Collect the resulting white solid of this compound.

Reported Yield: 48%[2]

Reproducibility Assessment Workflow

Assessing the reproducibility of a synthesis method is a critical step before its adoption in a research or production setting. The following workflow outlines a logical approach to this assessment.

G Workflow for Assessing Synthesis Reproducibility A Identify Potential Synthesis Methods B Literature Review & Data Extraction A->B C Initial Small-Scale Screening B->C D Analyze Key Metrics (Yield, Purity, Time) C->D E Identify Most Promising Method(s) D->E F Scale-Up & Robustness Testing E->F G Standard Operating Procedure (SOP) Development F->G H Method Validation G->H

Caption: A logical workflow for the systematic assessment of reproducibility for a chemical synthesis method.

Discussion on Reproducibility

Oxidation of 1,10-Phenanthroline: While this method can provide high yields, the literature suggests variability, with reported yields ranging from 50% to 85%.[1] This variation may stem from subtle differences in reaction conditions, such as the rate of heating, stirring efficiency, and the precise work-up procedure. The formation of byproducts can also complicate purification and affect the final yield. Careful control over the reaction parameters is crucial for achieving reproducible results.

Palladium-Catalyzed Coupling Reactions: These methods offer the advantage of milder conditions and potentially higher selectivity. However, the reproducibility can be influenced by the quality and activity of the palladium catalyst, the choice of ligands, and the purity of the starting materials. The stability of organoboron reagents, particularly pyridine-based ones, can be a significant challenge in Suzuki-type couplings, potentially leading to inconsistent yields.[4][5] Catalyst deactivation or poisoning can also impact the reaction's efficiency and reproducibility.[6]

Conclusion

Both the oxidation of 1,10-phenanthroline and palladium-catalyzed coupling reactions represent viable methods for the synthesis of this compound. For laboratories prioritizing readily available starting materials and a procedurally simple, albeit potentially variable, synthesis, the oxidation method is a strong candidate. For applications requiring milder conditions and where catalyst cost is less of a concern, palladium-catalyzed methods offer a valuable alternative. Researchers should carefully consider the factors outlined in this guide and perform their own small-scale trials to determine the most reproducible and suitable method for their specific needs.

References

Safety Operating Guide

Proper Disposal of 2,2'-Bipyridine-3,3'-dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2,2'-Bipyridine-3,3'-dicarboxylic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.

Immediate Safety and Handling Precautions:

Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the solid form, a dust mask is also recommended to prevent inhalation.[1]

Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain.

Step 1: Waste Collection and Storage

  • Container: Place the waste this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and in good condition to prevent leaks.

  • Labeling: The label must clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., irritant).

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

Step 2: Arrange for Professional Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Step 3: Decontamination

  • Surfaces: Thoroughly decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., water, if the material is soluble) and then a general laboratory cleaner.

  • PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in the designated container.

Key Safety and Disposal Information

For quick reference, the following table summarizes the critical safety and disposal information for this compound.

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 4433-01-6[1]
Hazard Classifications Eye Irritant 2, Skin Irritant 2, STOT SE 3[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound for disposal ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat - Dust mask (for solid) start->ppe collect_waste Collect waste in a labeled, sealed container ppe->collect_waste store_waste Store in designated hazardous waste area collect_waste->store_waste contact_ehs Contact EH&S or licensed waste disposal contractor store_waste->contact_ehs decontaminate Decontaminate work surfaces and dispose of contaminated PPE contact_ehs->decontaminate end End: Waste properly disposed decontaminate->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2,2'-Bipyridine-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,2'-Bipyridine-3,3'-dicarboxylic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Chemical Identifier:

  • CAS Number: 4433-01-6

  • Molecular Formula: C₁₂H₈N₂O₄

Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Hazard ClassificationGHS CodeSignal Word
Skin IrritationH315Warning
Eye IrritationH319Warning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335Warning

Personal Protective Equipment (PPE)

A risk assessment is crucial for determining the specific PPE required. However, the following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentStandard
Eye Protection Safety glasses with side-shields or chemical goggles.[2]EN166 (EU) or OSHA 29 CFR 1910.133.
Hand Protection Protective gloves (e.g., nitrile rubber). Gloves must be inspected before use.EN 374.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P2) should be used if a risk assessment indicates it is necessary, especially when dusts are generated.NIOSH/MSHA or EN 149.
Body Protection Laboratory coat.N/A

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Handling Procedures: Avoid contact with skin and eyes.[2] Do not breathe dust.[2][4] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, and well-ventilated place.[2][3] Keep the container tightly closed.[2][3]

Spill Management:

  • Evacuate the area.

  • Wear appropriate PPE as outlined above.

  • Avoid generating dust.[2]

  • Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal.[2][5]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations. Do not mix with other waste.

Experimental Protocols

Safe Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Select & Inspect PPE A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Handle with Care (Avoid Dust Generation) C->D E Store Properly (Cool, Dry, Tightly Sealed) D->E F Decontaminate Work Area E->F G Dispose of Waste (Follow Regulations) F->G

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bipyridine-3,3'-dicarboxylic acid
Reactant of Route 2
2,2'-Bipyridine-3,3'-dicarboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.